molecular formula C13H24O4 B030163 12-Methoxy-12-oxododecanoic acid CAS No. 3903-40-0

12-Methoxy-12-oxododecanoic acid

Cat. No.: B030163
CAS No.: 3903-40-0
M. Wt: 244.33 g/mol
InChI Key: REGGDLIBDASKGE-UHFFFAOYSA-N
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Description

12-Methoxy-12-oxododecanoic acid is a high-purity synthetic fatty acid derivative of significant interest in chemical and biochemical research. This compound, which features a C12 alkyl chain terminated with a carboxylic acid and a methyl ester group, serves as a versatile building block and a model substrate. Its primary research applications include the study of lipase enzyme kinetics and specificity, where it acts as a substrate to investigate ester hydrolysis and transesterification reactions. In materials science, it is a key intermediate in the synthesis of specialized polymers, surfactants, and lubricants, where its amphiphilic structure contributes to self-assembly and surface-active properties. Furthermore, it is utilized in organic synthesis for the preparation of more complex lipid analogs and as a precursor for generating ω-functionalized alkanoic acids. The presence of two distinct functional groups allows for selective chemical modifications, making it a valuable tool for probing structure-activity relationships and for the development of novel bio-based materials. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

12-methoxy-12-oxododecanoic acid
Source PubChem
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InChI

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGGDLIBDASKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282966
Record name Dodecanedioic acid monomethyl ester
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3903-40-0
Record name 3903-40-0
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Record name Dodecanedioic acid monomethyl ester
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Record name Dodecanedioic acid monomethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to 12-Methoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 12-Methoxy-12-oxododecanoic acid, a bifunctional organic molecule of significant interest to researchers in polymer chemistry, organic synthesis, and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles.

Introduction and Core Chemical Identity

This compound, also widely known as dodecanedioic acid monomethyl ester, is a C13 linear aliphatic chain possessing two distinct terminal functional groups: a carboxylic acid and a methyl ester.[1][2][3] This structural dichotomy is the cornerstone of its utility, enabling selective, stepwise chemical transformations. It serves as a versatile building block or linker molecule in the synthesis of more complex structures such as specialty polyamides, polyesters, and other functional materials.[2][4][5]

The CAS Registry Number for this compound is 3903-40-0.[1][6][7][8] Its IUPAC name is this compound.[6][9][][11]

chemical_structure structure HOOC—(CH₂)₁₀—C(=O)O—CH₃ cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: Dodecanedioic Acid + Methanol (solvent) reflux Fischer Esterification: Add conc. H₂SO₄ (catalyst) Reflux for 2 hr start->reflux mixture Reaction Mixture: Diacid, Monoester, Diester reflux->mixture add_base Selective Precipitation: Add Methanolic Ba(OH)₂ mixture->add_base filter1 Filter Mixture add_base->filter1 filtrate Filtrate: Contains soluble Barium Monoester salt filter1->filtrate Liquid Phase precipitate1 Precipitate (Discard): Insoluble Barium Diacid salt filter1->precipitate1 Solid Phase stand Allow to Stand (17+ hr) Precipitate Barium Monoester filtrate->stand filter2 Filter Mixture stand->filter2 precipitate2 Precipitate: Barium Monoester salt filter2->precipitate2 Solid Phase filtrate2 Filtrate (Discard): Excess reagents, Diester filter2->filtrate2 Liquid Phase acidify Acidification: Suspend salt in Ether / aq. HCl precipitate2->acidify extract Liquid-Liquid Extraction: Separate Ether Layer acidify->extract dry Dry Ether Layer (e.g., Na₂SO₄) extract->dry evap Evaporate Solvent dry->evap product Final Product: This compound evap->product cluster_path1 Pathway A: Reactivity at Carboxylic Acid cluster_path2 Pathway B: Reactivity at Ester cluster_path2_revised Pathway B: Reactivity at Ester mol This compound (HOOC-R-COOCH₃) a1 Amide Coupling (e.g., + H₂N-X) mol->a1 b1 Ester Hydrolysis (e.g., LiOH) b2 Selective Reduction (e.g., BH₃) mol->b2 b1_rev Ester Reduction (e.g., DIBAL-H, low T) mol->b1_rev a_prod Product A (X-NHOC-R-COOCH₃) a1->a_prod b_intermediate Dodecanedioic Acid (HOOC-R-COOH) b_prod Product B (HOOC-R-CH₂OH) b2->b_prod b_prod_rev Product B (HOOC-R-CH₂OH) b1_rev->b_prod_rev

References

An In-depth Technical Guide to the Synthesis of Dodecanedioic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dodecanedioic acid monomethyl ester is a valuable chemical intermediate with applications in the synthesis of polymers, plasticizers, lubricants, and pharmaceuticals. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical modifications, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthesis pathways for dodecanedioic acid monomethyl ester, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide delves into the core principles of each synthetic route, offering detailed, field-proven experimental protocols and an analysis of the causal factors influencing reaction outcomes.

Introduction: The Significance of a Bifunctional Building Block

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid that serves as a monomer for various polymers, including nylon 6,12. The selective monofunctionalization of this symmetrical diacid to its monomethyl ester unlocks a broader range of synthetic possibilities. The remaining free carboxylic acid group can undergo further reactions, such as amidation or reduction, while the ester group can be hydrolyzed or transesterified. This controlled reactivity is crucial in the multi-step synthesis of complex molecules.

This guide will explore three primary pathways for the synthesis of dodecanedioic acid monomethyl ester:

  • Pathway 1: Selective Heterogeneous Catalytic Esterification - A direct and environmentally conscious approach.

  • Pathway 2: Partial Hydrolysis of Dimethyl Dodecanedioate - A classical and widely applicable method.

  • Pathway 3: Lipase-Catalyzed Green Synthesis - An enzymatic route offering high selectivity and mild reaction conditions.

Each section will provide a detailed mechanistic overview, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a self-validating and reproducible synthesis.

Pathway 1: Selective Heterogeneous Catalytic Esterification

Direct esterification of a dicarboxylic acid to its monoester presents a significant challenge due to the statistical probability of forming the diester. However, the use of heterogeneous catalysts with tailored acidic and basic sites can achieve high selectivity for the desired monoester.

Mechanism: The Role of Bifunctional Catalysis

A bifunctional alumina catalyst can selectively catalyze the monomethyl esterification of dodecanedioic acid. The proposed mechanism involves the adsorption of the dicarboxylic acid onto the alumina surface. The balanced acidity and basicity of the catalyst are believed to play a crucial role in orienting the adsorbed molecule, making one carboxylic acid group more accessible to methanol for esterification while the other remains bound to the surface. This controlled interaction prevents the second esterification from occurring, leading to a high yield of the monomethyl ester.

Diagram 1: Proposed Mechanism of Selective Monoesterification on Alumina

G cluster_0 Alumina Surface Alumina Alumina DDDA Dodecanedioic Acid (HOOC-(CH2)10-COOH) Adsorbed_DDDA Adsorbed DDDA on Alumina DDDA->Adsorbed_DDDA Adsorption Monoester_Complex Monoester-Alumina Complex Adsorbed_DDDA->Monoester_Complex Esterification Methanol Methanol (CH3OH) Methanol->Adsorbed_DDDA Nucleophilic Attack Monoester Dodecanedioic Acid Monomethyl Ester Monoester_Complex->Monoester Desorption

Caption: Adsorption and selective esterification of one carboxyl group.

Experimental Protocol: Heterogeneous Catalysis with Alumina

This protocol is adapted from a reported environmentally friendly procedure for the selective monomethyl esterification of linear dicarboxylic acids.

Materials:

  • Dodecanedioic acid (5 mmol, 1150 mg)

  • Methanol (10 ml, 50 equiv.)

  • Acidic Alumina (heterogeneous catalyst, 250 mg)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add dodecanedioic acid and the acidic alumina catalyst.

  • Add methanol to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, filter the catalyst from the reaction mixture.

  • Evaporate the methanol under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Data Summary:

ParameterValueReference
ReactantDodecanedioic Acid
ReagentMethanol
CatalystAcidic Alumina
Reaction Time48 hours
TemperatureRoom Temperature
Yield 40%

Pathway 2: Partial Hydrolysis of Dimethyl Dodecanedioate

A well-established method for the synthesis of monoesters of dicarboxylic acids is the partial saponification of the corresponding diester. This method relies on the statistical hydrolysis of one of the two ester groups.

Mechanism: Base-Mediated Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks one of the carbonyl carbons of the dimethyl dodecanedioate, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion to form the carboxylate salt of the monomethyl ester. Subsequent acidification protonates the carboxylate to yield the final product. Controlling the stoichiometry of the base is critical to favor mono-hydrolysis.

Diagram 2: Partial Hydrolysis of Dimethyl Dodecanedioate

G Diester Dimethyl Dodecanedioate Tetrahedral_Intermediate Tetrahedral Intermediate Diester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH- Hydroxide->Tetrahedral_Intermediate Monoester_Salt Monoester Salt Tetrahedral_Intermediate->Monoester_Salt Elimination of CH3O- Monoester Dodecanedioic Acid Monomethyl Ester Monoester_Salt->Monoester Protonation Acid H+ Acid->Monoester

Caption: Base-catalyzed hydrolysis of one ester group.

Experimental Protocol: Partial Saponification

This is a general protocol based on standard laboratory procedures for partial ester hydrolysis.

Materials:

  • Dimethyl dodecanedioate (10 mmol)

  • Potassium hydroxide (or Sodium hydroxide) (10 mmol)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether (for extraction)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve dimethyl dodecanedioate in methanol in a round-bottom flask.

  • In a separate beaker, dissolve the stoichiometric amount of potassium hydroxide in a minimal amount of water and add it to the methanolic solution of the diester.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction has reached the desired conversion (a balance between starting material, monoester, and diacid), quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous solution with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of starting material, monoester, and diacid, can be purified by column chromatography.

Pathway 3: Lipase-Catalyzed Green Synthesis

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases, in particular, are effective catalysts for esterification reactions under mild conditions.

Mechanism: Enzyme-Mediated Esterification

Lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The carboxylic acid substrate binds to the active site of the lipase, and a serine residue in the active site attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate then releases a water molecule to form the acyl-enzyme complex. Subsequently, the alcohol (methanol) binds to the active site and attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the enzyme. The selectivity for monoesterification can be influenced by the enzyme's substrate specificity and reaction conditions.

Diagram 3: Lipase-Catalyzed Monoesterification

G Lipase Lipase Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Acylation DDDA Dodecanedioic Acid DDDA->Acyl_Enzyme Ester_Complex Ester-Enzyme Complex Acyl_Enzyme->Ester_Complex Nucleophilic Attack Methanol Methanol Methanol->Ester_Complex Ester_Complex->Lipase Product Release Monoester Dodecanedioic Acid Monomethyl Ester Ester_Complex->Monoester

Caption: Enzymatic formation of the monoester via an acyl-enzyme intermediate.

Experimental Protocol: Enzymatic Esterification

This protocol is based on general procedures for lipase-catalyzed esterification of dicarboxylic acids. Immobilized Candida antarctica lipase B (Novozym 435) is a commonly used and effective catalyst.

Materials:

  • Dodecanedioic acid

  • Methanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene or 2-methyl-2-butanol)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor

Procedure:

  • To a reaction vessel, add dodecanedioic acid and the organic solvent.

  • Add methanol (a slight excess may be used to drive the equilibrium).

  • Add the immobilized lipase to the mixture.

  • If desired, add activated molecular sieves to remove the water produced during the reaction.

  • Incubate the reaction mixture with shaking or stirring at a controlled temperature (typically 40-60 °C).

  • Monitor the reaction progress using TLC or HPLC.

  • Once the desired conversion is achieved, filter off the immobilized enzyme (which can often be reused).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Product Characterization and Purification

Independent of the synthetic pathway, the identity and purity of the dodecanedioic acid monomethyl ester must be confirmed.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the methyl ester protons around 3.6 ppm, along with multiplets for the methylene protons of the long alkyl chain. The carboxylic acid proton will appear as a broad singlet at a higher chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. Techniques like electrospray ionization (ESI) are well-suited for this analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a characteristic C=O stretching vibration for the ester at approximately 1740 cm⁻¹ and a broader C=O stretch for the carboxylic acid around 1700 cm⁻¹. A broad O-H stretch for the carboxylic acid will also be present.

Purification
  • Column Chromatography: Silica gel column chromatography is a common method for purifying the monoester from the starting diacid and the diester byproduct. A gradient elution system, for example, with hexane and ethyl acetate, can effectively separate the components.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. A suitable solvent system would be one in which the monoester is soluble at high temperatures but sparingly soluble at low temperatures.

Conclusion

The synthesis of dodecanedioic acid monomethyl ester can be achieved through several distinct pathways, each with its own set of advantages and considerations. The choice of method will depend on factors such as the desired scale of the reaction, environmental considerations, and the availability of starting materials and catalysts. The direct catalytic esterification offers an elegant and green approach, while the partial hydrolysis of the diester is a robust and classical method. The enzymatic pathway represents a promising "green" alternative with high selectivity. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize and characterize this important bifunctional molecule.

physical and chemical properties of 12-Methoxy-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 12-Methoxy-12-oxododecanoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the core physicochemical and chemical properties of this molecule, providing practical insights and methodologies for its application.

Introduction: Understanding the Molecule

This compound, also known by synonyms such as Dodecanedioic acid monomethyl ester and Monomethyl dodecanedioate, is a dicarboxylic acid monoester.[1][2] Its structure features a twelve-carbon aliphatic chain, making it a derivative of dodecanedioic acid. This bifunctional nature, possessing both a carboxylic acid and a methyl ester group, renders it a versatile intermediate in organic synthesis. Its applications are found in the synthesis of polymers like polyamides, as a modifier for saturated polyesters, and in the creation of specialty polyurethanes.[3][]

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O₄[1][2][3]
Molecular Weight 244.33 g/mol [1][2]
Appearance White to off-white solid, powder, or crystals[5]
Melting Point 50.0 to 55.0 °C[3]
Boiling Point 170 °C at 3 Torr; 355.3°C at 760 mmHg[3][]
Density 1.012 g/cm³ (Predicted)[3][]
Purity Typically >97% (GC)[1][5]
Storage Temperature Room temperature, sealed in dry conditions or refrigerated (0-10°C)[5][6]

Chemical Identity and Descriptors

For unambiguous identification and use in computational chemistry, the following identifiers are provided:

  • CAS Number: 3903-40-0[3][5]

  • InChI: InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)[1][5]

  • InChIKey: REGGDLIBDASKGE-UHFFFAOYSA-N[1][5]

  • SMILES: COC(=O)CCCCCCCCCCC(=O)O[][6]

Spectroscopic and Analytical Data

Characterization of this compound is typically achieved through standard spectroscopic techniques. While full spectral data requires access to specialized databases, the availability of Nuclear Magnetic Resonance (NMR) data has been noted.[6][7] Techniques such as Gas Chromatography (GC) are also utilized to determine purity.

Synthesis Protocol: A Practical Approach

The synthesis of this compound can be achieved through the partial hydrolysis of dimethyl dodecanedioate. The following protocol is based on established chemical principles.

Objective: To synthesize this compound from dimethyl dodecanedioate.

Materials:

  • Dimethyl dodecanedioate

  • Potassium hydroxide

  • Methanol

  • Diethyl ether

  • Acetonitrile

  • 1N Hydrochloric acid

  • Phosphorus pentoxide

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve dimethyl dodecanedioate in a mixed solvent of diethyl ether and acetonitrile.

  • Reagent Addition: While stirring, slowly add a solution of potassium hydroxide dissolved in methanol. It is crucial to maintain the reaction temperature between 0-5°C during this addition, which should take approximately 1 hour.[8]

  • Reaction Progression: Continue stirring the reaction mixture at 0-5°C for 48 hours to ensure the completion of the monohydrolysis.[8]

  • Isolation of the Potassium Salt: Upon completion, a white solid (the potassium salt of the product) will have precipitated. Filter this solid using a sintered funnel and wash it with diethyl ether.[8]

  • Acidification: Dissolve the collected white solid in water and acidify the solution to a pH of 3-4 using 1N hydrochloric acid. This will precipitate the desired this compound.[8]

  • Final Product Collection and Drying: Filter the precipitated white solid, wash it with water, and air-dry it. For complete removal of moisture, dry the product in a desiccator containing phosphorus pentoxide.[8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve Dimethyl Dodecanedioate in Diethyl Ether/Acetonitrile B Cool to 0-5°C A->B C Slowly Add KOH in Methanol (1 hour) B->C D Stir at 0-5°C for 48 hours C->D E Filter Precipitated Potassium Salt D->E Reaction Complete F Wash with Diethyl Ether E->F G Dissolve Salt in Water F->G H Acidify to pH 3-4 with 1N HCl G->H I Filter Precipitated Product H->I J Wash with Water I->J K Dry over P₂O₅ J->K L L K->L Final Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in polymer chemistry and organic synthesis. A thorough understanding of its physical properties, chemical behavior, and safe handling protocols is essential for its effective and safe utilization in a laboratory or industrial setting. This guide provides a foundational understanding to aid researchers and developers in their work with this compound.

References

The Unsung Workhorse: A Technical Guide to 11-(Methoxycarbonyl)undecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bifunctional Molecules

In the landscape of modern chemistry and material science, molecules possessing dual reactivity, often termed bifunctional molecules, hold a place of paramount importance. Their ability to act as bridges, linking different molecular entities or serving as foundational units for polymerization, makes them indispensable tools in the synthesis of complex architectures. 11-(Methoxycarbonyl)undecanoic acid, a monoester of a long-chain dicarboxylic acid, epitomizes this class of compounds. While it may not boast a singular, celebrated moment of discovery, its history is intrinsically woven into the fabric of polymer chemistry and the relentless pursuit of novel materials with tailored properties. This guide provides a comprehensive technical overview of 11-(methoxycarbonyl)undecanoic acid, from its synthesis and physicochemical properties to its applications, all grounded in the historical context of its parent class of molecules.

Historical Context: The Rise of Long-Chain Dicarboxylic Acids and the Dawn of Polymers

The story of 11-(methoxycarbonyl)undecanoic acid is inseparable from the pioneering work on long-chain dicarboxylic acids that laid the groundwork for the age of polymers. In the early 20th century, chemists like Wallace Carothers at DuPont were exploring the synthesis of long-chain molecules, leading to groundbreaking inventions such as nylon.[1] The fundamental principle was the condensation polymerization of bifunctional monomers, such as dicarboxylic acids and diamines or diols.[2]

Long-chain dicarboxylic acids, with their two terminal carboxyl groups, were key players in this new field of polymer science.[3] The ability to selectively modify one of these carboxyl groups, for instance, by converting it to an ester, created a versatile monomer with differentiated reactivity. This mono-protection strategy is crucial for controlling polymerization and synthesizing more complex and well-defined polymer structures.

While a specific date for the "discovery" of 11-(methoxycarbonyl)undecanoic acid is not prominently documented, its synthesis and utility are a logical progression from the broader research into long-chain dicarboxylic acids. Early methods for achieving selective monoesterification of dicarboxylic acids were a significant area of research. These techniques ranged from partial esterification followed by challenging fractional distillation to more refined methods involving heterogeneous catalysis on supports like alumina or the use of ion-exchange resins.[1][4] The development of reliable methods for producing such monoesters was a critical, albeit often unheralded, step in advancing polymer synthesis.

Synthesis of 11-(Methoxycarbonyl)undecanoic Acid: A Validated Protocol

The preparation of 11-(methoxycarbonyl)undecanoic acid, also known by its synonym methyl hydrogen undecanedioate, is well-documented in the chemical literature. A reliable and detailed procedure is provided in Organic Syntheses, a testament to its importance as a chemical intermediate. The synthesis is a two-step process starting from the parent dicarboxylic acid, undecanedioic acid.

Step 1: Dimethyl Undecanedioate Synthesis

The initial step involves the complete esterification of undecanedioic acid to its corresponding dimethyl ester.

  • Reaction: Undecanedioic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Step 2: Selective Saponification

The second step is a selective hydrolysis (saponification) of one of the two ester groups of dimethyl undecanedioate.

  • Reaction: The dimethyl ester is treated with a carefully controlled amount of a base, such as barium hydroxide in methanol.

  • Rationale: By using a stoichiometric equivalent of the base to the diester, one ester group is selectively hydrolyzed to the carboxylate salt, which precipitates from the methanolic solution. The other ester group remains intact. Subsequent acidification of the salt yields the desired 11-(methoxycarbonyl)undecanoic acid.

Experimental Protocol: Synthesis of 11-(Methoxycarbonyl)undecanoic Acid

The following is a detailed, step-by-step methodology for the synthesis of 11-(methoxycarbonyl)undecanoic acid.

Part A: Dimethyl Undecanedioate

  • In a round-bottom flask equipped with a reflux condenser, combine 23 g (0.106 mole) of undecanedioic acid, 80 mL of methanol, and 8 mL of concentrated sulfuric acid.

  • Heat the mixture at reflux for 2 hours.

  • After cooling, dilute the reaction mixture with approximately three volumes of water.

  • Extract the aqueous mixture with two 75-mL portions of benzene.

  • Wash the combined benzene extracts successively with 250-mL portions of water, a 5% aqueous sodium carbonate solution, and finally, water.

  • Remove the benzene under reduced pressure to yield the crude dimethyl undecanedioate.

Part B: 11-(Methoxycarbonyl)undecanoic Acid

  • Transfer the crude dimethyl undecanedioate to a 250-mL Erlenmeyer flask containing 127 mL of a 0.915 N solution of barium hydroxide (0.058 mole) in anhydrous methanol.

  • Immediately stopper the flask with a soda-lime tube and swirl to mix the contents. The barium salt of the half-ester will begin to precipitate within a few minutes.

  • Allow the flask to stand at room temperature for at least 17 hours.

  • Collect the precipitated barium salt by suction filtration and wash it with a small amount of methanol.

  • Transfer the moist barium salt to a separatory funnel containing a mixture of 100 mL of 4N hydrochloric acid and 100 mL of ether. Shake the mixture for a few minutes.

  • Separate the aqueous layer and extract it again with another 100-mL portion of ether.

  • Combine the two ether extracts and wash them with three 100-mL portions of water.

  • Remove the ether by distillation.

  • The residue can be distilled under reduced pressure. The pure 11-(methoxycarbonyl)undecanoic acid is collected at 165–168°C at a pressure of 2 mm Hg. The expected yield is in the range of 60-64%, with a melting point of 44–46°C.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Diesterification cluster_step2 Step 2: Selective Saponification & Acidification A Undecanedioic Acid D Reflux A->D B Methanol (excess) B->D C H₂SO₄ (catalyst) C->D E Dimethyl Undecanedioate D->E F Dimethyl Undecanedioic Acid E->F H Precipitation of Barium Salt F->H G Ba(OH)₂ in Methanol G->H I HCl (acidification) H->I J 11-(Methoxycarbonyl)undecanoic Acid I->J

Caption: Synthesis workflow for 11-(methoxycarbonyl)undecanoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 11-(methoxycarbonyl)undecanoic acid is essential for its application in research and development.

PropertyValue
Chemical Formula C₁₂H₂₂O₄
Molecular Weight 230.30 g/mol
CAS Number 3927-60-4
Appearance White crystalline solid
Melting Point 44–46 °C
Boiling Point 165–168 °C at 2 mmHg
Solubility Soluble in many organic solvents

Applications in Scientific Research and Drug Development

The unique bifunctional nature of 11-(methoxycarbonyl)undecanoic acid makes it a valuable building block in several areas of scientific research and industrial applications.

  • Polymer Chemistry: As a monomer with one protected and one free carboxylic acid group, it is an ideal candidate for the synthesis of well-defined polyesters and polyamides.[5] It allows for controlled, stepwise polymerization, enabling the creation of polymers with specific architectures and functionalities. For instance, it can be used to introduce a pendant carboxylic acid group at regular intervals along a polymer chain, which can then be used for further modifications or to impart specific properties like hydrophilicity or for cross-linking.

  • Drug Delivery and Biomedical Materials: The long aliphatic chain provides hydrophobicity, while the carboxylic acid and ester groups offer sites for covalent attachment of drugs, targeting ligands, or other biomolecules. This makes it a suitable component for the synthesis of biodegradable polymers for controlled drug release systems, as well as for the creation of biocompatible materials for medical devices.

  • Organic Synthesis: In organic synthesis, 11-(methoxycarbonyl)undecanoic acid serves as a versatile intermediate. The free carboxylic acid can be converted into a variety of functional groups, such as acid chlorides, amides, or other esters, while the methyl ester remains protected. This allows for selective reactions at one end of the long carbon chain.

  • Self-Assembled Monolayers (SAMs): Molecules with a long alkyl chain and a polar head group, such as 11-(methoxycarbonyl)undecanoic acid, can be used to form self-assembled monolayers on various substrates. The carboxylic acid group can anchor the molecule to a surface, while the ester group at the other end can be further functionalized.

Future Perspectives

The demand for advanced materials with precisely controlled properties continues to grow. Bifunctional molecules like 11-(methoxycarbonyl)undecanoic acid are poised to play an increasingly important role in meeting this demand. Future research is likely to focus on:

  • Sustainable Synthesis: Developing more environmentally friendly and efficient methods for the synthesis of long-chain dicarboxylic acid monoesters, potentially through biocatalytic routes.

  • Advanced Polymers: Utilizing 11-(methoxycarbonyl)undecanoic acid in the synthesis of novel block copolymers, dendrimers, and other complex polymer architectures with applications in nanotechnology and advanced materials.

  • Pharmaceutical Applications: Exploring its use as a linker molecule in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Conclusion

11-(Methoxycarbonyl)undecanoic acid stands as a testament to the enabling power of fundamental organic synthesis. While it may not have a dramatic discovery story, its role as a versatile bifunctional building block is firmly established. For researchers and developers in polymer science, drug delivery, and materials science, a deep understanding of its synthesis, properties, and applications is crucial for driving innovation and creating the next generation of advanced materials and therapeutics.

References

Monomethyl Dodecanedioate: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Bio-Potential of a Dicarboxylic Acid Monoester

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide into the biological landscape of monomethyl dodecanedioate. While its parent compound, dodecanedioic acid (DODA), has garnered attention for its role in metabolic regulation, the monoester derivative remains a largely unexplored entity. This guide is structured to bridge that gap, moving from the established metabolic functions of DODA to the hypothesized biological activities of its monomethyl ester. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower your research and development endeavors. Our aim is to not only present what is known but to illuminate the path for future discoveries in the therapeutic application of this intriguing molecule.

Physicochemical Properties of Monomethyl Dodecanedioate

A thorough understanding of a compound's physical and chemical characteristics is fundamental to interpreting its biological activity and designing relevant assays.

PropertyValueReference
CAS Number 3903-40-0--INVALID-LINK--
Molecular Formula C13H24O4--INVALID-LINK--
Molecular Weight 244.33 g/mol --INVALID-LINK--
Appearance White Solid--INVALID-LINK--
Solubility Slightly soluble in DMSO (heated) and Methanol--INVALID-LINK--

The Biological Landscape of the Parent Compound: Dodecanedioic Acid (DODA)

The known biological activities of dodecanedioic acid (DODA) provide a crucial foundation for predicting and investigating the potential effects of its monomethyl ester. Dicarboxylic acids are endogenously produced in mammals through the ω-oxidation of monocarboxylic acids and the β-oxidation of longer-chain dicarboxylic acids.[1]

Metabolic Reprogramming and Energy Homeostasis

DODA has emerged as a significant player in cellular metabolism, acting as an alternative energy substrate.[1] Studies have shown that DODA can be readily oxidized by cells, yielding acetyl-CoA and succinate, which in turn replenish the Krebs cycle.[1] This anaplerotic function is particularly relevant in conditions of metabolic stress or mitochondrial dysfunction.[1]

Furthermore, DODA has demonstrated beneficial effects on glucose regulation. In individuals with type 2 diabetes, oral administration of DODA improved exercise tolerance and reduced glucose oxidation without stimulating insulin secretion.[1][2] This suggests a potential therapeutic role in managing metabolic disorders by providing an alternative fuel source and enhancing metabolic flexibility.[1][3] In animal models, DODA supplementation has been shown to increase metabolic rate, reduce body fat, and improve glucose tolerance.[1]

A Potential Therapeutic Agent in Metabolic Disease

The metabolic properties of DODA make it a promising candidate for nutritional supplementation in conditions characterized by impaired energy metabolism.[1] Intravenous infusion of DODA in patients with non-insulin-dependent diabetes mellitus has been shown to decrease plasma glucose levels into the normal range without affecting plasma insulin levels.[4] This unique metabolic profile, intermediate between lipids and carbohydrates, allows it to serve as a readily available fuel for tissues when glucose metabolism is impaired.[4]

Recent studies have also highlighted DODA's potential in preventing and reversing metabolic-associated liver disease. In rodent models of diet-induced obesity, DODA supplementation reduced weight gain, liver and visceral fat, and improved glucose tolerance and insulin sensitivity.[5] Histological analysis revealed protection against diet-induced metabolic-associated steatohepatitis (MASH), with reductions in steatosis, hepatocyte ballooning, and fibrosis.[5]

Metabolism of Dodecanedioic Acid

Dodecanedioic acid is metabolized through both mitochondrial and peroxisomal β-oxidation.[6][7] This process breaks down the dicarboxylic acid into shorter-chain dicarboxylic acids and acetyl-CoA.[7] The succinyl-CoA produced during its metabolism can serve as a gluconeogenic substrate.[8] A notable characteristic of DODA is its low urinary excretion, indicating efficient tissue uptake and oxidation.[4][8]

cluster_Metabolism Dodecanedioic Acid (DODA) Metabolism DODA DODA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation DODA->Mitochondrial_Beta_Oxidation Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation DODA->Peroxisomal_Beta_Oxidation Omega_Oxidation ω-Oxidation of Monocarboxylic Acids Omega_Oxidation->DODA Beta_Oxidation_Long β-Oxidation of Longer-Chain DCAs Beta_Oxidation_Long->DODA Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA Succinate Succinate Peroxisomal_Beta_Oxidation->Succinate Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinate->Krebs_Cycle

Caption: Metabolic pathways of Dodecanedioic Acid (DODA).

Hypothesized Biological Activity of Monomethyl Dodecanedioate

The introduction of a methyl ester group to one of the carboxylic acid moieties of DODA is expected to alter its physicochemical properties, potentially leading to distinct biological activities. The increased lipophilicity of the monoester could enhance its cellular uptake and tissue distribution compared to the more polar dicarboxylic acid.

Based on this, we can hypothesize the following biological activities for monomethyl dodecanedioate:

  • Enhanced Metabolic Effects: The improved cellular permeability may lead to more potent effects on energy metabolism, glucose regulation, and insulin sensitivity compared to DODA.

  • Prodrug Potential: The methyl ester could be hydrolyzed by intracellular esterases, releasing DODA and methanol. This would make monomethyl dodecanedioate a prodrug of DODA, potentially with improved pharmacokinetic properties.

  • Novel Pharmacological Activities: The monoester form itself may interact with specific cellular targets that are not engaged by the dicarboxylic acid, leading to unique pharmacological effects. This is supported by findings where dicarboxylic fatty acyl monoesters of anti-HIV nucleoside analogs exhibited significantly enhanced anti-HIV activity.

Experimental Protocols for Assessing Biological Activity

To investigate the hypothesized biological activities of monomethyl dodecanedioate, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of monomethyl dodecanedioate in relevant cell lines.

Methodology: MTT Assay

  • Cell Culture: Plate human fibroblasts or other relevant cell lines (e.g., HepG2 for liver toxicity) in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.

  • Treatment: Remove the culture medium and replace it with a medium containing various concentrations of monomethyl dodecanedioate (e.g., 0.05–20 mM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Aspirate the treatment medium and add 100 μL of a 0.5 mg/mL solution of 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT).

  • Incubation: Incubate for 2 hours.

  • Solubilization: Aspirate the MTT solution and add 100 μL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

cluster_Workflow MTT Assay Workflow Start Plate Cells Incubate_24h_1 Incubate 24h Start->Incubate_24h_1 Treat Treat with Monomethyl Dodecanedioate Incubate_24h_1->Treat Incubate_24h_2 Incubate 24h Treat->Incubate_24h_2 Add_MTT Add MTT Solution Incubate_24h_2->Add_MTT Incubate_2h Incubate 2h Add_MTT->Incubate_2h Solubilize Solubilize Formazan Incubate_2h->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Analyze Data Measure->Analyze

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 12-Methoxy-12-oxododecanoic Acid and its Derivatives in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, molecules possessing bifunctional characteristics are indispensable tools. Dicarboxylic acid monoesters, a class of compounds featuring a terminal carboxylic acid and a terminal ester group, represent a versatile scaffold for chemical innovation. These molecules serve as critical building blocks, enabling the precise engineering of therapeutics with enhanced pharmacokinetic profiles and novel mechanisms of action.

This compound, also known as dodecanedioic acid monomethyl ester, is a prominent example of this class.[1] With a 12-carbon aliphatic chain, it provides spatial separation between two distinct functional groups: a reactive carboxylic acid and a more stable methyl ester. This structural arrangement makes it an ideal candidate for applications ranging from polymer synthesis to the construction of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound and its derivatives, offering field-proven insights for professionals in pharmaceutical research.

Chemical Structure of this compound

Caption: Structure of this compound.

PART 1: Synthesis and Derivatization Strategies

The primary challenge in synthesizing dicarboxylic acid monoesters is achieving selectivity to prevent the formation of the diester byproduct.[4][5] The symmetric nature of the starting dicarboxylic acid means that both carboxyl groups have similar reactivity, necessitating carefully designed synthetic strategies.

Chemical Synthesis Approaches

Modern organic synthesis offers several effective routes. A recently developed method for long-chain dicarboxylic acids utilizes trifluoroacetic anhydride (TFAA) in the presence of lithium chloride (LiCl).[4]

Causality of the LiCl/TFAA Method: The high monoester selectivity of this method is driven by a shielding effect. The lithium cation (Li+) is believed to coordinate with one of the terminal carboxylic acid groups. This interaction deactivates that specific carboxyl group, directing the TFAA-mediated activation and subsequent esterification to the unprotected, distal carboxyl group. This approach provides excellent yields and is scalable, making it suitable for industrial applications.[4]

Other established methods include acid-catalyzed esterification with a controlled stoichiometry of the alcohol or transesterification from a pre-formed diester, though these often require more rigorous purification.[6][7]

Biocatalytic Synthesis Routes

Enzymatic synthesis presents a green and highly selective alternative. Studies have demonstrated the production of dodecanedioic acid monomethyl ester (DDAME) through the ω-hydroxylation of dodecanoic acid methyl ester (DAME) using engineered microorganisms.[8][9] In these systems, a monooxygenase enzyme, such as AlkBGT, specifically oxidizes the terminal methyl group of the fatty acid ester to a hydroxyl group, which is then further oxidized to a carboxylic acid, yielding the desired monoester. The choice of this pathway is driven by the exquisite specificity of enzymes, which eliminates the formation of diesters and operates under mild, environmentally benign conditions.

Experimental Protocol: Acid-Catalyzed Mono-esterification of Dodecanedioic Acid

This protocol describes a standard laboratory procedure for synthesizing this compound. The key is using a large excess of the diacid relative to the alcohol, which statistically favors mono-esterification, followed by separation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend dodecanedioic acid (1.0 equivalent) in a suitable solvent like toluene.

  • Addition of Reagents: Add methanol (0.8 equivalents to favor mono-esterification) and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the monoester and diester products.

  • Workup: After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. The unreacted dicarboxylic acid will preferentially remain in the aqueous basic layer as its carboxylate salt, providing a simple method of separation.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to isolate the pure monoester from any diester byproduct.

cluster_synthesis Synthesis Workflow start Dodecanedioic Acid + Methanol (Sub-stoichiometric) reaction Acid-Catalyzed Esterification (Reflux) start->reaction H+ catalyst workup Quench & Neutralize (aq. NaHCO3) reaction->workup extraction Liquid-Liquid Extraction (Separate Monoester from Diacid) workup->extraction purification Column Chromatography (Isolate Pure Product) extraction->purification product This compound purification->product

Caption: Workflow for chemical synthesis of the monoester.

PART 2: Analytical Validation and Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of fatty acid derivatives. Given their structure, gas chromatography is the predominant analytical technique.[10][11]

The Central Role of Gas Chromatography (GC)

GC is ideally suited for analyzing fatty acid methyl esters (FAMEs) due to their volatility.[11] However, the free carboxylic acid in molecules like this compound presents a challenge due to its polarity and high boiling point, which can lead to poor peak shape and long retention times.[12]

The Rationale for Derivatization: To overcome this, the free carboxylic acid is typically converted into a less polar ester (e.g., a methyl or silyl ester) before GC analysis. This derivatization step is critical as it increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved chromatographic resolution.[10][12]

Complementary Analytical Techniques

While GC is a workhorse, a multi-faceted approach ensures comprehensive characterization.

TechniqueInformation ProvidedRationale for Use
Gas Chromatography (GC) Purity assessment, quantification, separation of isomers.Gold standard for volatile compounds like FAMEs.[10][11]
Mass Spectrometry (MS) Molecular weight confirmation, structural elucidation via fragmentation patterns.Provides definitive identification when coupled with GC (GC-MS).
Nuclear Magnetic Resonance (NMR) Unambiguous structural confirmation (¹H and ¹³C NMR).Confirms connectivity of atoms and functional groups.
Fourier-Transform Infrared (FT-IR) Identification of functional groups (C=O, O-H, C-O stretches).Confirms the presence of both ester and carboxylic acid moieties.[13]
Experimental Protocol: GC Analysis via Base-Catalyzed Derivatization

This protocol details the conversion of the free acid to its methyl ester for GC analysis. Base-catalyzed transesterification is rapid, occurs at room temperature, and avoids the degradation of other labile functional groups.[12]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (approx. 1-5 mg) into a 2 mL autosampler vial.

  • Derivatization: Add 100 µL of a base catalyst solution (e.g., 0.5 M sodium hydroxide in methanol). Add 500 µL of hexane to serve as the extraction solvent.

  • Reaction: Cap the vial and vortex vigorously for 30-60 seconds at room temperature. The reaction is typically complete within minutes.[12]

  • Phase Separation: Allow the layers to separate. The newly formed, more nonpolar fatty acid methyl ester will be in the upper hexane layer.

  • GC Injection: Carefully transfer an aliquot of the upper hexane layer to a new autosampler vial for injection into the GC system.

  • GC Conditions:

    • Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase, is typically used for FAME analysis.[10]

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 240 °C) to elute the analytes.

    • Detector: Flame Ionization Detector (FID) at 260 °C.

cluster_analysis Analytical Workflow sample Sample containing This compound derivatize Base-Catalyzed Derivatization (NaOH in Methanol) sample->derivatize Converts -COOH to -COOCH3 extract Hexane Extraction derivatize->extract inject GC Injection extract->inject analysis GC-FID Analysis (Polar Capillary Column) inject->analysis data Chromatogram (Purity & Quantification) analysis->data

Caption: Workflow for GC analysis via derivatization.

PART 3: Applications in Drug Discovery and Development

The unique bifunctional nature of this compound and its derivatives makes them highly valuable in sophisticated drug design strategies.

Role as PROTAC Linkers

A key application for this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

The Strategic Choice of Linker: The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for orienting the two ligands optimally to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The 12-carbon aliphatic chain of this compound provides significant length and flexibility, allowing the two ends of the PROTAC to engage their respective protein partners effectively. The two distinct functional groups (-COOH and -COOCH₃, where the ester can be hydrolyzed or used as is) provide orthogonal handles for sequential conjugation of the two different protein-binding ligands.

cluster_protac PROTAC Mechanism of Action cluster_protac_detail POI Target Protein (POI) PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC->Ternary Proteasome Proteasome Ternary->Proteasome Recognition Ub Ubiquitin (Ub) Ub->Ternary Poly-ubiquitination Degradation Target Protein Degradation Proteasome->Degradation p1 POI Ligand linker <-- Linker --> (e.g., from 12-methoxy- 12-oxododecanoic acid) p2 E3 Ligase Ligand

Caption: The PROTAC mechanism facilitated by a bifunctional linker.

Improving Pharmacokinetics via Fatty Acid Conjugation

Beyond PROTACs, the covalent attachment of fatty acids to therapeutic molecules is a well-established strategy to enhance drug performance.[14] This process, known as acylation, leverages the natural transport and binding properties of lipids in the body.

Field-Proven Benefits of Acylation:

Pharmacokinetic ParameterEffect of Fatty Acid ConjugationMechanistic Rationale
Half-Life Increased Promotes binding to serum albumin, which acts as a circulating reservoir, protecting the drug from rapid clearance and metabolism.[14]
Bioavailability (Oral) Improved Increases lipophilicity, which can enhance absorption across the intestinal lumen and promote uptake into the lymphatic system, bypassing first-pass metabolism.[14][15]
Cellular Penetration Enhanced The lipid tail can facilitate passage across cellular membranes, improving delivery to intracellular targets.[15]
Targeting Potential for Targeting Can be used to target tissues with high fatty acid uptake or specific lipoprotein receptors.[14]

Derivatives of this compound, created by forming an amide or ester bond via its free carboxylic acid group, are excellent candidates for this strategy. The C12 chain length is sufficient to impart significant lipophilicity and promote albumin binding without being excessively greasy, which could lead to solubility issues. This makes such derivatives a powerful tool for transforming drugs with poor pharmacokinetic profiles into viable clinical candidates.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a strategic platform for molecular engineering in drug discovery. Its value lies in its bifunctional nature, providing a scaffold with defined length, flexibility, and orthogonal reactivity. As therapeutic modalities evolve towards targeted protein degradation and sophisticated prodrug strategies, the demand for well-characterized, versatile linkers and pharmacokinetic modifiers will only increase. The principles and protocols outlined in this guide demonstrate that a thorough understanding of the synthesis, analysis, and strategic application of fatty acid derivatives like this compound is essential for the modern drug development professional aiming to create the next generation of effective medicines.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of Methyl Hydrogen Dodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl hydrogen dodecanedioate (MHD), the monomethyl ester of dodecanedioic acid (DC12), represents a versatile and under-explored chemical entity with significant potential across multiple scientific domains. Its unique bifunctional nature—possessing both a reactive carboxylic acid and a stable methyl ester on a long C12 aliphatic backbone—positions it as a strategic building block in advanced materials science and a promising candidate for innovative drug development strategies. This guide eschews a conventional review format, instead adopting a forward-looking perspective to illuminate novel research avenues. We will delve into the causality behind experimental design, presenting detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals to harness the unique attributes of this asymmetrical monomer. By synthesizing existing knowledge with prospective applications, this document serves as a technical roadmap for pioneering new discoveries in biodegradable polymers, targeted drug delivery, and metabolic medicine.

Foundational Chemistry and Strategic Advantage

Methyl hydrogen dodecanedioate is more than a mere derivative of its parent dicarboxylic acid. The strategic placement of a single methyl group breaks the molecule's symmetry, creating distinct chemical functionalities at each end of the C12 chain. This asymmetry is the cornerstone of its research potential.

  • The Carboxylic Acid Terminus: Provides a reactive site for forming amide or ester linkages, enabling covalent attachment to polymers, drug molecules, or surfaces.

  • The Methyl Ester Terminus: Offers a more sterically hindered and less reactive site that can be selectively hydrolyzed under specific conditions. This differential reactivity is key for controlled polymerization and prodrug activation.

  • The C12 Aliphatic Chain: Imparts flexibility, hydrophobicity, and biodegradability, characteristics desirable in both polymer science and pharmacology.

This unique "AB-type" monomer structure allows for self-condensation and the creation of polymers with a defined head-to-tail orientation, a significant departure from the random copolymers formed from AA and BB monomers.[1]

Physicochemical Properties

A comprehensive understanding of MHD's properties is essential for designing robust experimental protocols.

PropertyValueSource
Molecular Formula C13H24O4[2]
Molar Mass 244.33 g/mol [2]
Melting Point 51.5-52 °C[2]
Boiling Point 170 °C (at 3 Torr)[2]
Density (Predicted) 1.012 g/cm³[2]

Research Area I: Advanced Biodegradable Polyesters

The global imperative to reduce plastic pollution has catalyzed research into biodegradable polymers.[3] Long-chain aliphatic polyesters are particularly promising as they can mimic the properties of polyethylene.[2][4] MHD is an ideal candidate for creating novel polyesters with precisely controlled properties.

The Rationale for an AB-Type Monomer

Traditional polyesters are synthesized via the polycondensation of a diol (an AA monomer) and a diacid (a BB monomer).[5] This process can lead to materials with random monomer sequencing. In contrast, the self-condensation of an AB-type monomer like MHD, or more practically, its hydroxy-equivalent (12-hydroxydodecanoic acid), ensures a regular, repeating head-to-tail structure. This regularity enhances crystallinity and can lead to superior thermal and mechanical properties.[6][7]

The presence of the long C12 methylene chain imparts flexibility and hydrophobicity, making the resulting polymers suitable for applications in packaging films and coatings where water barrier properties are crucial.[8]

Experimental Workflow: Self-Condensation Polymerization

The direct self-polycondensation of an acid-ester monomer is challenging. A more viable and analogous approach, for which protocols are established, is the self-condensation of a hydroxy-acid, such as 12-hydroxydodecanoic acid. The principles and resulting polymer properties are directly translatable.

Objective: To synthesize high molecular weight poly(12-hydroxydodecanoate).

Methodology: Direct polyesterification via melt polycondensation.[9]

Protocol:

  • Monomer Preparation: Charge a three-neck round-bottom flask, equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, with 12-hydroxydodecanoic acid (1.0 eq).

  • Catalyst Addition: Add a suitable catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂, 0.1-0.5 mol %). Rationale: Tin-based catalysts are highly effective for esterification and transesterification reactions and are widely used in the synthesis of biodegradable polyesters.[8]

  • Initial Melt Phase (Pre-polymerization): Heat the reaction vessel to 150-160 °C under a slow stream of nitrogen. Continue stirring for 2-4 hours. Water, the byproduct of the initial esterification, will begin to distill off. Rationale: This initial phase creates low molecular weight oligomers. Removing the water byproduct drives the reaction equilibrium towards polymer formation.

  • High Vacuum Phase (Polycondensation): Gradually reduce the pressure to <1 Torr while increasing the temperature to 180-200 °C. Continue the reaction for 6-12 hours. The viscosity of the melt will increase significantly. Rationale: High vacuum is critical for removing the last traces of water and any other small volatile molecules, which is necessary to achieve a high degree of polymerization and thus high molecular weight.

  • Polymer Recovery: Once the desired viscosity is reached, cool the reaction mixture to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) for purification.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization and Expected Properties

The resulting polyester, poly(12-hydroxydodecanoate), should be characterized to determine its molecular weight, thermal properties, and crystallinity.

Analysis TechniqueParameter MeasuredExpected Results & Rationale
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI)Mw > 50,000 g/mol with a PDI of ~2 is achievable, indicating successful polymerization to a high molecular weight polymer suitable for material applications.[9]
Differential Scanning Calorimetry (DSC) Glass Transition Temp. (Tg), Melting Temp. (Tm), Crystallinity (Xc)Expect a low Tg (approx. -30 to -20 °C) and a Tm around 70-80 °C. The long aliphatic chain allows for high crystallinity, similar to polyethylene.[3]
Thermogravimetric Analysis (TGA) Decomposition Temperature (Td)High thermal stability with a decomposition temperature above 300 °C is expected, allowing for melt processing.[2]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Chemical Structure ConfirmationThe spectra will confirm the formation of the polyester backbone by showing the characteristic chemical shifts for the ester linkage and the disappearance of the carboxylic acid and hydroxyl protons.[10]
Future Research Directions in Polymer Science
  • Copolymerization: Synthesize random copolymers by introducing other AB-type monomers (e.g., 10-hydroxydecanoic acid) to tune the thermal and mechanical properties.[9]

  • Surface Modification: Utilize the terminal carboxylic acid group of MHD to graft it onto surfaces of other materials (e.g., cellulose or inorganic fillers) to create compatibilizers for polymer blends and composites.

  • Functional Polyesters: Before polymerization, the carboxylic acid end of MHD could be reacted with a functional molecule (e.g., a fluorescent dye or a bioactive agent), and the resulting functionalized ester could then be copolymerized to create advanced functional materials.

Research Area II: Prodrug and Drug Delivery Systems

The parent molecule of MHD, dodecanedioic acid (DC12), has demonstrated significant therapeutic potential, particularly in managing metabolic disorders.[11][12] Studies have shown that DC12 can improve glucose tolerance, reduce liver fat, and serve as an alternative energy source for tissues.[13][14][15] However, the polar nature of dicarboxylic acids can limit their oral bioavailability.[9][16] Esterification is a classic prodrug strategy to mask polar carboxylic acid groups, thereby increasing lipophilicity and enhancing membrane permeability.[17][18]

Rationale for MHD as a Prodrug of Dodecanedioic Acid (DC12)

MHD is an ideal prodrug candidate for DC12. The methyl ester can mask one of the carboxylic acid groups, increasing the molecule's overall lipophilicity (logP value). This enhanced lipophilicity is expected to improve its absorption across the gastrointestinal tract.[19] Once absorbed into circulation, ubiquitous esterase enzymes in the plasma and liver are expected to hydrolyze the methyl ester, releasing the active therapeutic agent, DC12.[15][20]

This strategy offers a potential solution to improve the pharmacokinetic profile of DC12, potentially leading to lower required doses and improved patient compliance.[21]

Logical Workflow for Prodrug Evaluation

The following diagram outlines the logical progression for evaluating MHD as a prodrug.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis & Purification of MHD stability Chemical Stability Assay (pH 1.2, 6.8, 7.4) synthesis->stability hydrolysis Enzymatic Hydrolysis Assay (Plasma, Liver Homogenate) synthesis->hydrolysis permeability Cell Permeability Assay (e.g., Caco-2 monolayers) synthesis->permeability pk_study Pharmacokinetic Study in Rodents (Oral Gavage) hydrolysis->pk_study Efficient Conversion permeability->pk_study Promising Permeability metabolite Metabolite Analysis (Plasma, Tissues) pk_study->metabolite Quantify MHD & DC12 efficacy Efficacy Study (Metabolic Disease Model) metabolite->efficacy Favorable PK Profile caption Logical Workflow for MHD Prodrug Evaluation

Caption: Logical workflow for evaluating MHD as a prodrug.

Experimental Protocol: In Vitro Enzymatic Hydrolysis

Objective: To determine the rate of conversion of MHD to DC12 in a biologically relevant matrix.

Methodology: Incubation of MHD in plasma followed by quantification using High-Performance Liquid Chromatography (HPLC).[19]

Protocol:

  • Preparation of Plasma: Obtain fresh human or rat plasma containing anticoagulants (e.g., heparin). Centrifuge to remove any cellular debris.

  • Stock Solution: Prepare a 10 mM stock solution of MHD in a suitable organic solvent like acetonitrile or DMSO.

  • Incubation: Pre-warm 990 µL of plasma to 37 °C in a microcentrifuge tube.

  • Reaction Initiation: Add 10 µL of the MHD stock solution to the pre-warmed plasma to achieve a final concentration of 100 µM. Vortex briefly.

  • Time Points: Incubate the mixture at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.

  • Reaction Quenching: Immediately add the 100 µL aliquot to 200 µL of ice-cold acetonitrile containing an internal standard. This will precipitate the plasma proteins and stop the enzymatic reaction. Rationale: Acetonitrile is an effective protein precipitation agent and solvent for both the analyte and internal standard.

  • Sample Preparation: Vortex the quenched sample vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC method to quantify the disappearance of MHD and the appearance of DC12 over time.

  • Data Analysis: Plot the concentration of MHD versus time and fit the data to a first-order decay model to calculate the half-life (t½) of the prodrug in plasma.

Future Research Directions in Drug Development
  • Polymer-Drug Conjugates: MHD can serve as a versatile linker molecule. The carboxylic acid can be conjugated to a drug containing a hydroxyl or amine group, while the ester end is hydrolyzed to a carboxylic acid, which can then be attached to a polymer backbone. This creates a biodegradable polymer-drug conjugate with a defined linker length.[22][23]

  • Targeted Delivery: The terminal carboxylic acid could be used to attach targeting ligands (e.g., folic acid) to direct drug-loaded nanoparticles to cancer cells.

  • Dual-Function Materials: In drug-eluting stents or implantable devices, polyesters synthesized from MHD could serve a dual role: providing mechanical structure and slowly releasing the therapeutic agent DC12 upon biodegradation.[24]

Research Area III: Metabolic Pathways and Cellular Signaling

The metabolism of long-chain fatty acids and dicarboxylic acids is a complex and highly regulated process.[11][25] Dicarboxylic acids are typically formed via ω-oxidation of monocarboxylic acids and are subsequently shortened via peroxisomal β-oxidation.[26] Understanding how the monoester form, MHD, is metabolized is crucial for its therapeutic application.

Proposed Metabolic Activation and Pathway

We hypothesize a two-stage metabolic pathway for MHD. First, non-specific esterases, abundant in the blood and liver, will hydrolyze the methyl ester to yield free dodecanedioic acid (DC12) and methanol. The released DC12 then enters its known metabolic pathway. It must be activated to its coenzyme A (CoA) ester, dodecanedioyl-CoA, before it can be broken down.

G cluster_0 Activation Phase (Systemic) cluster_1 Metabolic Phase (Cellular) MHD Methyl Hydrogen Dodecanedioate (Prodrug) DC12 Dodecanedioic Acid (DC12) (Active Drug) MHD->DC12 Esterases (Plasma, Liver) DC12_CoA Dodecanedioyl-CoA DC12->DC12_CoA Acyl-CoA Synthetase BetaOx Peroxisomal β-Oxidation DC12_CoA->BetaOx Krebs Krebs Cycle (Energy) BetaOx->Krebs Acetyl-CoA Metabolites Chain-Shortened DCAs (e.g., Sebacic, Adipic) BetaOx->Metabolites caption Proposed Metabolic Pathway for MHD

Caption: Proposed metabolic activation and subsequent catabolism of MHD.

Key Research Questions
  • Tissue Specificity of Hydrolysis: Are there specific esterases in target tissues (e.g., liver, muscle) that are more efficient at hydrolyzing MHD? This could lead to targeted activation.

  • Impact on Acyl-CoA Pools: How does the influx of DC12 from MHD affect the intracellular pools of long-chain acyl-CoA esters, which are known to be important signaling molecules that regulate key metabolic enzymes like AMPK?[11][25]

  • Pharmacokinetic Differences: A direct comparison of the pharmacokinetic profiles following oral administration of equimolar doses of MHD versus DC12 is essential to quantify the bioavailability advantage conferred by the prodrug approach.[21]

Conclusion

Methyl hydrogen dodecanedioate is a molecule of compelling duality. Its asymmetrical structure provides a unique platform for innovation in both "hard" and "soft" materials—from creating robust, biodegradable polyesters to designing sophisticated, targeted drug delivery systems. The research avenues detailed in this guide are not exhaustive but are intended to serve as a catalyst for exploration. By understanding the fundamental chemistry and leveraging the strategic advantage of its bifunctionality, researchers are well-equipped to translate the potential of this versatile C12 building block into tangible scientific advancements and valuable real-world applications.

References

A Comprehensive Technical Guide to 3-(Trifluoromethyl)phenethylamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: The following guide addresses the chemical properties, synthesis, and applications of 3-(Trifluoromethyl)phenethylamine. Initial searches for the requested CAS number 3903-40-0 identified the compound as Dodecanedioic acid monomethyl ester, a substance primarily used in the polymer and lubricant industries.[1][2][3][4][5][6][][8] Given the specified audience of researchers and drug development professionals and the detailed requirements for a technical guide on a pharmacologically relevant molecule, it is presumed that the intended subject of inquiry was a compound more germane to this field. 3-(Trifluoromethyl)phenethylamine, a key intermediate in pharmaceutical synthesis and a member of the pharmacologically significant phenethylamine class, aligns with the in-depth nature of the query.[9][10][11][12][13][14][15] This guide has been developed with this assumption.

Introduction: The Strategic Importance of the Trifluoromethyl Group in Phenethylamine Scaffolds

The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and a wide array of psychoactive drugs.[11][16] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold, as seen in 3-(Trifluoromethyl)phenethylamine, offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The -CF3 group is a bioisostere for chlorine and is known to enhance metabolic stability, lipophilicity, and bioavailability, making it a highly desirable feature in modern drug design.[17][18][19][20]

This guide provides an in-depth exploration of 3-(Trifluoromethyl)phenethylamine, covering its fundamental chemical and physical properties, established synthetic routes, analytical characterization methods, and its burgeoning role as a building block in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-(Trifluoromethyl)phenethylamine is paramount for its effective use in synthesis and drug development.

PropertyValueSource
CAS Number 52516-30-0[9][10][13][14][15]
Molecular Formula C9H10F3N[9][10][12][13][14]
Molecular Weight 189.18 g/mol [9][10]
Appearance Colorless to light yellow liquid[13][14]
Refractive Index 1.4635 to 1.4655 (20°C, 589 nm)[13]

Analytical Characterization:

The identity and purity of 3-(Trifluoromethyl)phenethylamine are typically confirmed using a suite of analytical techniques:

  • Gas Chromatography (GC): To assess purity, with typical specifications being ≥97.5 %.[13]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.[13]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in structural elucidation.[21][22]

Synthesis and Manufacturing

The synthesis of 3-(Trifluoromethyl)phenethylamine can be achieved through various routes, often starting from commercially available trifluoromethylated precursors. A common and reliable laboratory-scale synthesis is outlined below.

Protocol: Reductive Amination of 3-(Trifluoromethyl)phenylacetonitrile

This protocol describes a common synthetic route to 3-(Trifluoromethyl)phenethylamine.

Materials:

  • 3-(Trifluoromethyl)benzyl cyanide

  • Lithium Aluminum Hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride in anhydrous tetrahydrofuran.

  • Addition of Precursor: Dissolve 3-(Trifluoromethyl)benzyl cyanide in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting mixture and wash the solid aluminum salts with diethyl ether. Combine the organic filtrates.

  • Extraction: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(Trifluoromethyl)phenethylamine can be purified by vacuum distillation to afford the final product as a colorless liquid.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical as LAH reacts violently with water and atmospheric moisture.

  • Anhydrous Solvents: Anhydrous solvents are essential to prevent the decomposition of the highly reactive LAH.

  • Careful Quenching: The sequential addition of water, NaOH solution, and water is a standard procedure (Fieser workup) to safely quench the reaction and produce a granular precipitate of aluminum salts that is easily filtered.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(Trifluoromethyl)phenethylamine lies in its application as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

4.1. Precursor to Fenfluramine and its Derivatives

3-(Trifluoromethyl)phenethylamine is a key precursor to fenfluramine and its enantiomers, which are serotonin-releasing agents that have been investigated for the treatment of obesity and other conditions.[11] Although fenfluramine itself has been withdrawn from some markets due to side effects, the core scaffold remains a subject of research for developing safer and more selective serotonergic agents.

4.2. Modulation of Monoamine Neurotransmitter Systems

The phenethylamine skeleton is known to interact with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[11][16][23][[“]] By incorporating the 3-trifluoromethyl substituent, medicinal chemists can fine-tune the selectivity and potency of these interactions. The electron-withdrawing nature of the -CF3 group can influence the pKa of the amine and the electronic properties of the aromatic ring, thereby altering receptor binding and transporter interactions.[20]

Signaling Pathway: Phenethylamine's Influence on Monoaminergic Systems

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Packages Dopamine DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine DAT->Dopamine_synapse Increases Release TAAR1 TAAR1 Dopamine Dopamine Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binds Postsynaptic_effect Postsynaptic Effect Dopamine_receptor->Postsynaptic_effect Activates PEA 3-(Trifluoromethyl)phenethylamine (and related PEAs) PEA->VMAT2 Inhibits PEA->DAT Reverses Flow PEA->TAAR1 Agonist

Caption: General mechanism of phenethylamines on dopamine neurotransmission.

4.3. Development of Novel Psychoactive Substances (NPS)

The modification of the phenethylamine scaffold is a common strategy in the clandestine synthesis of novel psychoactive substances.[22] The introduction of substituents like the trifluoromethyl group can lead to compounds with altered pharmacological profiles, highlighting the need for robust analytical methods for their detection and characterization.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3-(Trifluoromethyl)phenethylamine and its derivatives.

Hazard Identification:

  • Acute Toxicity: Some phenethylamine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[25][26]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[26]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.[25][27]

  • Eye Protection: Safety glasses or goggles.[25][27]

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[25]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Conclusion and Future Perspectives

3-(Trifluoromethyl)phenethylamine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. The incorporation of the trifluoromethyl group imparts favorable properties that continue to be exploited in the development of new therapeutic agents. As our understanding of the intricate roles of monoamine systems in health and disease deepens, the demand for well-characterized and versatile building blocks like 3-(Trifluoromethyl)phenethylamine is set to grow. Future research will likely focus on leveraging this scaffold to create even more selective and potent modulators of neurological function, with the ultimate goal of delivering safer and more effective treatments for a range of disorders.

References

A Technical Guide to 12-Methoxy-12-oxododecanoic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 12-Methoxy-12-oxododecanoic acid (CAS No: 3903-40-0), a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. This document details the molecule's core physicochemical properties, including its precise molecular weight and chemical formula, alongside in-depth structural identifiers. The primary focus is its critical role as a linker molecule, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore the causality behind its structural suitability for such applications, touch upon its other industrial uses, and provide essential safety and handling information. The guide is intended to serve as a foundational resource for scientists and drug development professionals.

Compound Identification and Core Properties

This compound is an aliphatic carboxylic acid that features a methyl ester at the opposing end of its twelve-carbon chain. This dual functionality makes it a valuable building block in organic synthesis. It is most commonly known as a monomethyl ester of dodecanedioic acid. Accurate identification through its Chemical Abstracts Service (CAS) number is critical for ensuring the correct material is sourced for experimental work.

The fundamental properties of the compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₃H₂₄O₄[1][2][3][4][5]
Molecular Weight 244.33 g/mol [2][3][5][6][7][8]
Exact Mass 244.3273 g/mol [1]
IUPAC Name This compound[9]
Common Synonyms Dodecanedioic acid monomethyl ester, Monomethyl dodecanedioate, 11-(Methoxycarbonyl)undecanoic acid, Methyl hydrogen dodecane-1,12-dioate[1][7][8][10]
CAS Number 3903-40-0[1][2][3][5][7]

Structural and Physicochemical Data

A thorough understanding of a compound's structural and physical characteristics is paramount for its application in research and development. The structural identifiers provide unambiguous, machine-readable definitions of the molecule, while its physical properties dictate handling, storage, and reaction conditions.

Structural Identifiers

For computational chemistry, database searching, and unambiguous structural representation, the following identifiers are standard.

IdentifierCodeSource(s)
SMILES O=C(OC)CCCCCCCCCCC(O)=O[3]
InChI 1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)[1][4][9]
InChIKey REGGDLIBDASKGE-UHFFFAOYSA-N[1][4][9]
Physicochemical Properties
PropertyValueSource(s)
Appearance White to yellow solid or crystal[1][4][10]
Melting Point 50.0 - 55.0 °C[10]
Boiling Point 170 °C @ 3 Torr[6]
Purity Typically ≥97%[1][2][4]

Key Application in PROTAC Development

A prominent and advanced application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] A PROTAC's structure consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that covalently connects them.

The linker is not merely a spacer; its length, flexibility, and chemical nature are critical determinants of a PROTAC's efficacy. It must orient the two ligands productively to enable the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase).

Suitability of this compound

This compound is an exemplary aliphatic linker. Its utility stems from several key features:

  • Bifunctionality: The terminal carboxylic acid and methyl ester groups serve as versatile chemical handles. The carboxylic acid can be readily activated for amide bond formation with an amine-containing ligand, while the ester can be hydrolyzed to a carboxylic acid or used in other coupling reactions.

  • Defined Length: The 11-carbon methylene chain provides significant and well-defined spatial separation between the two ends of the PROTAC, which is essential for bridging the two large protein structures.

  • Flexibility: The saturated aliphatic chain offers conformational flexibility, which can be crucial for allowing the two ligands to adopt an optimal orientation for ternary complex formation.

The conceptual workflow for incorporating this linker into a PROTAC is visualized below.

PROTAC_Synthesis_Workflow cluster_ligands Starting Materials cluster_synthesis Synthetic Steps LIG_T Target Protein Ligand (with reactive handle, e.g., -NH2) STEP1 Step 1: Couple Linker to Ligand 1 LIG_T->STEP1 LIG_E3 E3 Ligase Ligand (with reactive handle) STEP3 Step 3: Couple to Ligand 2 LIG_E3->STEP3 LINKER This compound LINKER->STEP1 STEP2 Step 2: Modify Linker End (e.g., Hydrolysis) STEP1->STEP2 STEP2->STEP3 PROTAC Final PROTAC Molecule STEP3->PROTAC

Caption: Conceptual workflow for PROTAC synthesis using a bifunctional linker.

Other Industrial Applications

Beyond its advanced role in drug discovery, this compound serves as a raw material in other chemical industries. Its applications include:

  • Polymer Chemistry: Used as a modifier for saturated polyesters and as a raw material for specialized polyurethanes.[6]

  • Flavor and Fragrance: Employed in the synthesis of spices.[6]

Safety and Handling

As with any laboratory chemical, proper handling and storage are essential. The compound is classified with a GHS07 pictogram, indicating it can be an irritant.[4]

Safety InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[3][4][9]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][9]
Storage Store sealed in a dry place at room temperature.[3][4]

Conclusion

This compound is a well-characterized compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol . While it has established uses in the polymer industry, its most impactful application for the intended audience of this guide is its role as a versatile, bifunctional aliphatic linker in the construction of PROTACs. Its defined length, chemical flexibility, and commercially available, high-purity nature make it an invaluable tool for researchers developing next-generation therapeutics.

References

An In-depth Technical Guide to 12-Methoxy-12-oxododecanoic Acid and Its Application as a Hydrophobic Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12-Methoxy-12-oxododecanoic acid, a bifunctional molecule increasingly relevant in the field of drug discovery and development. The guide begins with a thorough examination of its chemical identity, including its various synonyms and key physicochemical properties. The core of this document is dedicated to its principal application as a long-chain aliphatic linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale behind utilizing a C12 alkyl chain in PROTAC architecture, focusing on its impact on crucial parameters such as cell permeability, ternary complex formation, and overall degradation efficacy. This guide will provide detailed, field-proven experimental protocols for the synthesis of this compound and its subsequent conjugation to protein-targeting ligands. Furthermore, we will discuss the essential analytical techniques for the characterization of the final PROTAC molecules. This document aims to serve as a valuable resource for researchers and scientists in the burgeoning field of targeted protein degradation, offering both theoretical insights and practical guidance.

Chemical Identity and Physicochemical Properties

This compound is a dicarboxylic acid monoester. Its structure features a C12 aliphatic chain, affording it significant hydrophobicity, with a terminal carboxylic acid and a methyl ester at the opposite end. This bifunctionality is key to its utility as a chemical linker.

Synonyms and Identifiers

The compound is known by several names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in its identification:

  • Dodecanedioic acid monomethyl ester[][2][3][4]

  • Dodecanedioic Acid 1-Methyl Ester[][2][3]

  • Monomethyl dodecanedioate[3][5]

  • Methyl hydrogen dodecanedioate[3]

  • 11-(Methoxycarbonyl)undecanoic acid[3]

  • METHYL HYDROGEN DODECANE-1,12-DIOATE[6][7]

  • MONOMETHYL DODECANE-1,12-DIOATE[6][7]

  • 12-keto-12-methoxy-lauric acid[6][7]

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 3903-40-0[][2][4][7][8][9][10][11]
Molecular Formula C13H24O4[][3][7][10][11]
Molecular Weight 244.33 g/mol [][7][8][10][11]
IUPAC Name This compound[6][8]
Appearance White to yellow solid or crystal[][2][6]
Melting Point 51.5-52 °C[5][11]
Boiling Point 170 °C (at 3 Torr)[5][11]
Solubility Soluble in DMSO (slight, heated), Methanol (slight)[11]
InChI Key REGGDLIBDASKGE-UHFFFAOYSA-N[3][4][8]

Role in Drug Development: The PROTAC Linker

The primary application of this compound in contemporary drug development is as a linker in the synthesis of PROTACs.[][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity.[3] Its length, rigidity, and physicochemical properties profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

The Significance of the C12 Alkyl Chain

The C12 alkyl chain of this compound imparts specific and desirable characteristics to a PROTAC molecule:

  • Hydrophobicity and Cell Permeability: Alkyl linkers are more hydrophobic than the commonly used polyethylene glycol (PEG) linkers. This increased lipophilicity can enhance the passive diffusion of the PROTAC across the cell membrane, a crucial step for reaching intracellular targets.[3]

  • Flexibility: The long, saturated alkyl chain provides significant conformational flexibility. This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.

  • Metabolic Stability: The hydrocarbon chain is generally considered metabolically stable, which is advantageous for in vivo applications.[3]

  • Avoiding the "Hook Effect": The length of the linker is critical in mitigating the "hook effect," a phenomenon where high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the desired ternary complex, thus reducing degradation efficacy. A longer linker, such as a C12 chain, can provide the necessary distance between the two ligands to favor ternary complex formation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with C12 Linker) POI->PROTAC Binds to POI ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 ligase ligand Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome Proteasome Proteasome->POI_bound Degrades POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_Ligase_bound E3 Ligase E3_Ligase_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Recruits Ubiquitin

Caption: Mechanism of action of a PROTAC utilizing a C12 alkyl linker.

Synthesis and Functionalization

Synthesis of this compound

A common laboratory-scale synthesis involves the selective hydrolysis of dimethyl dodecanedioate.

Protocol:

  • Dissolution: Dissolve dimethyl dodecanedioate (1 equivalent) in a mixture of diethyl ether and acetonitrile.

  • Base Addition: Slowly add a solution of potassium hydroxide (1.1 equivalents) in methanol to the stirred reaction mixture, maintaining the temperature between 0-5°C.

  • Reaction: Continue stirring at 0-5°C for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the resulting white solid and wash with diethyl ether.

  • Acidification: Dissolve the solid in water and acidify to a pH of 3-4 with 1N hydrochloric acid.

  • Isolation: Collect the precipitated white solid by filtration, wash with water, and dry under vacuum over phosphorus pentoxide to yield this compound.[9]

Conjugation to an Amine-Containing Ligand via EDC/NHS Coupling

The terminal carboxylic acid of this compound can be readily coupled to a primary or secondary amine on a POI ligand or an E3 ligase ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

EDC_NHS_Coupling Linker This compound (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) Linker->Intermediate + EDC EDC EDC EDC->Intermediate NHS_Ester NHS Ester (Semi-stable) Intermediate->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Conjugate PROTAC Precursor (R-CO-NH-Ligand) NHS_Ester->Conjugate + Ligand-NH2 Amine_Ligand Amine-containing Ligand (Ligand-NH2) Amine_Ligand->Conjugate

Caption: Workflow for EDC/NHS coupling of the linker to an amine-containing ligand.

Detailed Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing ligand (1 equivalent) in anhydrous DCM or DMF.

    • Add the activated NHS ester solution from step 1 to the amine solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Analytical Characterization of PROTACs Containing the C12 Linker

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the final PROTAC molecule.

Table 2: Analytical Techniques for PROTAC Characterization

TechniquePurposeExpected Observations for a C12 Linker-Containing PROTAC
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of covalent bond formation.¹H NMR: Appearance of characteristic signals for the methylene protons of the C12 alkyl chain, typically in the range of 1.2-1.6 ppm. Signals for the protons adjacent to the newly formed amide bond will also be present. ¹³C NMR: Resonances for the carbonyl carbons of the ester and the newly formed amide, and multiple signals for the methylene carbons of the alkyl chain.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the final product.The observed mass should correspond to the calculated exact mass of the PROTAC molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak in the chromatogram indicates a high degree of purity. The retention time will be influenced by the overall lipophilicity of the PROTAC.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery, particularly in the rational design of PROTACs. Its long, hydrophobic alkyl chain offers distinct advantages in terms of modulating cell permeability and optimizing the geometry of the ternary complex. This guide has provided a comprehensive overview of its chemical properties, a rationale for its use as a PROTAC linker, detailed synthetic and conjugation protocols, and methods for analytical characterization. As the field of targeted protein degradation continues to evolve, the strategic use of linkers such as this compound will undoubtedly play a crucial role in the development of novel and effective therapeutics.

References

Methodological & Application

Synthesis of 12-Methoxy-12-oxododecanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 12-Methoxy-12-oxododecanoic acid, a valuable bifunctional molecule utilized in the development of polymers, cosmetics, and as a versatile intermediate in organic synthesis.[1][2][] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering in-depth procedural details and the scientific rationale behind the experimental choices.

Introduction

This compound, also known as dodecanedioic acid monomethyl ester, is a derivative of dodecanedioic acid, a C12 dicarboxylic acid.[4] The presence of both a carboxylic acid and a methyl ester group on the same long aliphatic chain makes it a key building block for the synthesis of complex molecules, including polyamides and specialty polymers.[] Its utility also extends to the cosmetics industry, where it can function as a moisturizer and emollient.[1]

The selective synthesis of a monoester from a symmetrical dicarboxylic acid presents a common challenge in organic chemistry, often resulting in a mixture of the starting material, the desired monoester, and the diester. This protocol details a robust and high-yielding method for the synthesis of this compound via the selective mono-saponification of dimethyl dodecanedioate. This approach is advantageous due to the ready availability of the starting diester and the straightforward purification of the final product.

Synthetic Strategy: Selective Mono-Saponification

The chosen synthetic route involves the partial hydrolysis of dimethyl dodecanedioate using a stoichiometric amount of potassium hydroxide (KOH). The reaction is carefully controlled to favor the cleavage of one ester group while leaving the other intact. The underlying principle of this selectivity is the deactivation of the resulting carboxylate towards further nucleophilic attack by the hydroxide ion. Once the first ester is hydrolyzed to a carboxylate salt, the negative charge on the molecule significantly reduces the electrophilicity of the remaining ester's carbonyl carbon, thus hindering the second saponification.

The overall transformation is depicted in the workflow diagram below:

Synthesis_Workflow Start Dimethyl Dodecanedioate Reaction Selective Mono-Saponification (0-5 °C, 48h) Start->Reaction Reagents Potassium Hydroxide Methanol Diethyl Ether Acetonitrile Reagents->Reaction Workup Filtration & Acidification (1N HCl) Reaction->Workup Product This compound Workup->Product

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of dodecanedioic acid monomethyl ester.[1][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dimethyl dodecanedioate≥98%Commercially AvailableStarting material
Potassium hydroxide (KOH)ACS reagent, ≥85%Commercially AvailableSaponifying agent
Methanol (MeOH)Anhydrous, 99.8%Commercially AvailableSolvent for KOH
Diethyl ether (Et₂O)Anhydrous, ≥99%Commercially AvailableReaction solvent
Acetonitrile (MeCN)Anhydrous, 99.8%Commercially AvailableReaction solvent
Hydrochloric acid (HCl)1 N solutionCommercially AvailableFor acidification
WaterDeionizedLaboratory SupplyFor workup
Phosphorus pentoxide (P₂O₅)ACS reagent, ≥98%Commercially AvailableFor drying
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve dimethyl dodecanedioate (200 g, 774.65 mmol) in a mixture of diethyl ether and acetonitrile.

  • Preparation of KOH Solution: In a separate beaker, dissolve potassium hydroxide (891.4 mmol) in methanol.

  • Addition of KOH: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add the methanolic KOH solution to the stirred solution of dimethyl dodecanedioate over a period of 1 hour, ensuring the temperature remains between 0-5 °C.

  • Reaction: Continue stirring the reaction mixture at 0-5 °C for 48 hours. The formation of a white precipitate (the potassium salt of the product) will be observed.

  • Isolation of the Intermediate Salt: Upon completion of the reaction, filter the white solid using a sintered funnel and wash it with diethyl ether (100 mL). Suction dry the solid for 3 hours.

  • Acidification: Dissolve the collected white solid in water (500 mL). Acidify the solution to a pH of 3-4 by the slow addition of 1N hydrochloric acid solution. A white precipitate of this compound will form.

  • Product Isolation and Drying: Filter the precipitated white solid and wash it with water (2 x 50 mL). Air-dry the product for 24 hours, followed by drying in a desiccator over phosphorus pentoxide to yield the final product.[5][6]

Expected Yield

The expected yield of this compound as a white powder is approximately 166 g, which corresponds to an 88% yield.[5]

Mechanism of Selective Saponification

The selective mono-saponification of a diester is a kinetically controlled process. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Saponification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Resistance to Second Attack Diester R(COOCH₃)₂ Tetrahedral1 [R(COOCH₃)(COO⁻CH₃)OH]⁻ Diester->Tetrahedral1 + OH⁻ Hydroxide1 OH⁻ Tetrahedral2 [R(COOCH₃)(COO⁻CH₃)OH]⁻ Monoester_Salt R(COOCH₃)COO⁻ Tetrahedral2->Monoester_Salt - CH₃O⁻ Monoester_Acid R(COOCH₃)COOH Methanol1 CH₃OH Monoester_Salt2 R(COOCH₃)COO⁻ Monoester_Acid->Monoester_Salt2 + CH₃O⁻ Methoxide CH₃O⁻ Monoester_Salt3 R(COOCH₃)COO⁻ Methanol2 CH₃OH No_Reaction No Reaction (Electrostatic Repulsion) Monoester_Salt3->No_Reaction + OH⁻ Hydroxide2 OH⁻

Figure 2: Simplified mechanism of selective mono-saponification.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Stoichiometric Control: The use of a slight excess of potassium hydroxide ensures the complete conversion of one ester group per molecule of the starting diester.

  • Temperature Control: Maintaining a low temperature (0-5 °C) throughout the reaction is crucial. It slows down the rate of the second saponification reaction, thereby enhancing the selectivity for the monoester.

  • Precipitation of the Product Salt: The potassium salt of the monoester product is insoluble in the diethyl ether/acetonitrile solvent mixture. This precipitation effectively removes the product from the reaction medium, preventing further reaction to the diacid.

  • Clear Endpoint: The formation of a significant amount of white precipitate provides a visual cue for the progress of the reaction. The final pH adjustment to precipitate the product also serves as a clear endpoint for the workup procedure.

Alternative Synthetic Strategies

While the described mono-saponification method is highly effective, other approaches for the selective mono-esterification of dicarboxylic acids have been reported in the literature. These include:

  • Ion-Exchange Resins: Strongly acidic ion-exchange resins can catalyze the transesterification of dicarboxylic acids to their corresponding monoesters with high selectivity.[7]

  • Heterogeneous Catalysis with Alumina: Alumina can be used as a heterogeneous catalyst for the selective monomethyl esterification of dicarboxylic acids. The selectivity is attributed to the balanced acidity and basicity of the alumina surface.[8] It is suggested that the dicarboxylic acid is adsorbed onto the alumina surface through one of its carboxyl groups, leaving the other available for esterification.[9][10]

  • LiCl-Driven Mono-esterification: A one-step mono-esterification method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been developed for long-chain dicarboxylic acids. The LiCl is believed to interact with one of the carboxylic acid groups, shielding it from reaction.[11]

These alternative methods offer greener and potentially more scalable solutions, although they may require more specialized materials and optimization for specific substrates.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, the selective mono-saponification of dimethyl dodecanedioate can be achieved with excellent results. The provided scientific rationale and discussion of alternative methods aim to equip researchers with a thorough understanding of the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Polymerization of 12-Methoxy-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 12-Methoxy-12-oxododecanoic Acid in Polyester Synthesis

This compound, also known as dodecanedioic acid monomethyl ester, is a versatile AB-type monomer poised to advance the development of novel biodegradable polyesters. Its long aliphatic chain (C12) imparts flexibility, hydrophobicity, and a low glass transition temperature to the resulting polymers, making them ideal candidates for applications in drug delivery, medical implants, and specialty plastics.[1][2] The presence of a terminal carboxylic acid and a methyl ester group allows for straightforward polycondensation reactions, offering precise control over polymer architecture and properties.

This guide provides a comprehensive overview of the application of this compound in polymerization, with a focus on melt polycondensation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and outline the essential characterization techniques to validate the synthesis of high-quality polyesters.

Mechanistic Insights: Titanium-Catalyzed Polycondensation

The synthesis of high molecular weight polyesters from this compound is efficiently achieved through melt polycondensation, often catalyzed by titanium compounds such as titanium(IV) isopropoxide (Ti(OiPr)₄) or titanium(IV) butoxide (Ti(OBu)₄).[3][4] The catalytic cycle, as supported by density functional theory (DFT) studies, proceeds through a coordination-insertion mechanism rather than a simple Lewis acid activation.[3][5]

The proposed mechanism involves the following key steps:

  • Ligand Exchange: The titanium alkoxide catalyst reacts with the hydroxyl end-groups of the growing polymer chains (or the diol co-monomer), displacing an alkoxide ligand and coordinating to the polymer chain.

  • Carbonyl Coordination: The titanium center then coordinates to the carbonyl oxygen of the ester group of another monomer or polymer chain. This coordination increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The hydroxyl group of a coordinated polymer chain then performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Ester Exchange: A proton is transferred, leading to the elimination of a smaller alcohol molecule (methanol in the initial stages) and the formation of a new ester linkage, thus elongating the polymer chain.

This process is driven to completion by the continuous removal of the methanol byproduct under high vacuum and elevated temperatures.[2]

Diagram of the Proposed Catalytic Cycle:

G cluster_0 Catalytic Cycle Catalyst_Activation Ti(OR)₄ + P-OH → P-O-Ti(OR)₃ + ROH Carbonyl_Coordination P-O-Ti(OR)₃ + P'-COOCH₃ → Coordinated Complex Catalyst_Activation->Carbonyl_Coordination Ligand Exchange Nucleophilic_Attack Nucleophilic Attack of P-OH on Coordinated Carbonyl Carbonyl_Coordination->Nucleophilic_Attack Intramolecular Coordination Ester_Exchange P-COO-P' + CH₃OH + Ti(OR)₄ (regenerated) Nucleophilic_Attack->Ester_Exchange Tetrahedral Intermediate Ester_Exchange->Catalyst_Activation Chain Elongation & Catalyst Regeneration

Caption: Proposed mechanism for titanium-catalyzed polycondensation.

Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol

This protocol details the synthesis of a polyester from this compound and a diol, 1,4-butanediol, as a chain extender. The use of a diol allows for the production of higher molecular weight polymers.

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
This compound244.33>97%Sigma-Aldrich
1,4-Butanediol90.12>99%Sigma-Aldrich
Titanium(IV) isopropoxide (Ti(OiPr)₄)284.22>97%Sigma-Aldrich
Chloroform (for purification)-ACS GradeFisher Scientific
Methanol (for precipitation)-ACS GradeFisher Scientific

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Distillation head with a condenser and receiving flask

  • Schlenk line or high-vacuum pump with a cold trap

  • Heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reactor Setup and Inert Atmosphere:

    • Assemble the reaction apparatus, ensuring all glassware is thoroughly dried.

    • To the three-neck flask, add this compound (e.g., 0.1 mol, 24.43 g) and 1,4-butanediol (e.g., 0.105 mol, 9.46 g; a slight excess of diol is used to compensate for potential evaporation).

    • Fit the mechanical stirrer, distillation head, and a gas inlet adapter.

    • Purge the system with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen and moisture.

  • First Stage: Esterification (Methanol Removal):

    • While maintaining a gentle flow of inert gas, begin stirring and heat the reaction mixture to 180-190°C.[6]

    • The monomers will melt and form a homogeneous solution.

    • Add the titanium(IV) isopropoxide catalyst (e.g., 0.1 mol% relative to the dicarboxylic acid monoester) via syringe.

    • Methanol will begin to distill from the reaction mixture. Continue this stage for 2-3 hours, or until the majority of the theoretical amount of methanol has been collected.

  • Second Stage: Polycondensation (High Vacuum):

    • Gradually increase the temperature to 210-240°C.[6]

    • Slowly apply a high vacuum (e.g., <1 mbar) to the system. Be cautious to avoid vigorous boiling of the reaction mixture.

    • Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will noticeably increase as the polymer chains grow.

    • The reaction is considered complete when the stirring becomes difficult or stops due to the high viscosity of the polymer melt.

  • Polymer Isolation and Purification:

    • Remove the heating mantle and allow the reactor to cool to room temperature under an inert atmosphere.

    • Dissolve the solid polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh methanol.

    • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Experimental Workflow Diagram:

G Start Start Setup Assemble and Dry Glassware Start->Setup Charge Charge Monomers and Catalyst Setup->Charge Inert Purge with Inert Gas Charge->Inert Stage1 Stage 1: Esterification (180-190°C, N₂ atmosphere) Remove Methanol Inert->Stage1 Stage2 Stage 2: Polycondensation (210-240°C, High Vacuum) Stage1->Stage2 Cool Cool to Room Temperature Stage2->Cool Dissolve Dissolve in Chloroform Cool->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry End End: Purified Polyester Dry->End

Caption: Workflow for the synthesis of polyesters via melt polycondensation.

Characterization of the Resulting Polyester

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the chemical structure and end-groups of the polymer.[1][7] Key signals to expect for a polyester derived from this compound and 1,4-butanediol include:

    • Triplets corresponding to the methylene protons adjacent to the ester oxygen.

    • Multiplets for the internal methylene protons of the dodecanedioate and butanediol units.

    • A singlet for the methyl ester end-groups (if any remain).

  • ¹³C NMR: Confirms the carbon skeleton of the polymer and can be used to assess the degree of randomness in copolymers.[7]

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[8][9]

  • A narrow PDI (typically close to 2 for polycondensation) indicates a well-controlled polymerization.[9]

3. Differential Scanning Calorimetry (DSC):

  • Measures the thermal transitions of the polymer, including the glass transition temperature (T₉), crystallization temperature (Tₙ), and melting temperature (Tₘ).[10][11]

  • These properties are crucial for determining the material's processing conditions and end-use applications.

Typical Characterization Data for Aliphatic Polyesters:

ParameterTypical Value Range for Long-Chain Aliphatic PolyestersReference(s)
Number-Average Molecular Weight (Mₙ)10,000 - 50,000 g/mol (by GPC)[8][9]
Polydispersity Index (PDI)1.8 - 2.5[9]
Glass Transition Temperature (T₉)-60 to -20 °C[8]
Melting Temperature (Tₘ)50 - 100 °C[10]

References

Application Notes and Protocols for the Modification of Saturated Polyesters with 12-Methoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Polyester Modification

Saturated polyesters are a versatile class of polymers, indispensable in the formulation of high-performance coatings, adhesives, and specialty plastics. Their properties, which range from excellent chemical resistance to robust thermal stability, are dictated by the monomers used in their synthesis, typically a diol and a diacid or its anhydride.[1][2] However, to meet the increasingly stringent demands of advanced applications, the base properties of these polyesters often require precise tuning. Modification of the polymer backbone or chain ends can dramatically alter characteristics such as flexibility, hydrophobicity, molecular weight distribution, and processability.[3][4]

This guide provides a comprehensive overview of the use of 12-methoxy-12-oxododecanoic acid as a novel modifier for saturated polyesters. This unique molecule, a mono-ester of a long-chain dicarboxylic acid, offers a sophisticated approach to polymer property modulation.[5][6][7][8][9] We will delve into the mechanistic principles of its action, provide detailed protocols for synthesis and characterization, and present data illustrating its impact on final polymer properties. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who are seeking to innovate and optimize their polyester-based formulations.

The Modifier: Understanding this compound

This compound, also known as dodecanedioic acid monomethyl ester, is a bifunctional molecule with distinct reactive ends.[6][8] At one end, a free carboxylic acid group (–COOH) is readily available to participate in esterification reactions with hydroxyl groups of the growing polyester chain. At the other end, a methyl ester (–COOCH₃) is significantly less reactive under typical polycondensation conditions. This disparity in reactivity is the cornerstone of its function as a polymer modifier.

The long C12 aliphatic backbone of the molecule is another critical feature. The incorporation of such long, flexible chains into the polyester structure is known to increase hydrophobicity and impart greater flexibility to the final polymer.[2][3]

Mechanism of Modification: A Dual-Role Modality

This compound primarily functions as a chain terminator , a crucial role in controlling the molecular weight of the polyester. During polycondensation, the free carboxylic acid group of the modifier reacts with a hydroxyl group at the end of a growing polymer chain. This reaction caps the chain, preventing further propagation from that end. By carefully controlling the concentration of this monofunctional reagent, the final average molecular weight of the polyester can be precisely targeted.[4] This is a well-established strategy for tailoring the viscosity, solubility, and mechanical properties of polymers.

However, a secondary, more subtle mechanism may also be at play: transesterification .[10][11][12] At the elevated temperatures often employed in melt polycondensation (typically >200°C), the methyl ester group is not entirely inert. It can undergo a transesterification reaction with a hydroxyl group from a diol or another polymer chain. While this reaction is generally slower and less favored than the primary esterification of the free carboxylic acid, it can lead to the incorporation of the modifier into the polymer backbone, rather than just at the chain ends. This could create a more complex, potentially branched architecture, further influencing the polymer's properties.

The following diagram illustrates the primary mechanism of chain termination:

G cluster_0 Growing Polyester Chain cluster_1 Modifier Polymer_Chain HO-[-Polymer-]-OH Reaction Polycondensation (Esterification) Polymer_Chain->Reaction Modifier CH₃OOC-(CH₂)₁₀-COOH Modifier->Reaction Product Capped Polyester Chain CH₃OOC-(CH₂)₁₀-COO-[-Polymer-]-OH Reaction->Product Byproduct H₂O Reaction->Byproduct

Caption: Chain termination via esterification.

Experimental Protocols

Protocol 1: Synthesis of a Model Saturated Polyester (Unmodified)

This protocol describes the synthesis of a simple saturated polyester from 1,12-dodecanedioic acid and 1,6-hexanediol via melt polycondensation. This serves as the baseline for comparison with the modified polyester.

Materials:

  • 1,12-Dodecanedioic acid (DDDA)

  • 1,6-Hexanediol (HDO)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.

  • Charging Reactants: Charge the flask with equimolar amounts of 1,12-dodecanedioic acid and 1,6-hexanediol. Add the catalyst at a concentration of 0.05-0.1% by weight of the total reactants.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Esterification Stage: Heat the reaction mixture to 180-200°C with continuous stirring. Water will begin to distill off as a byproduct of the esterification reaction. Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (reducing the pressure to <1 mmHg). This stage facilitates the removal of the remaining water and excess diol, driving the polymerization reaction to completion and increasing the molecular weight.

  • Monitoring: The viscosity of the reaction mixture will increase significantly. Monitor the reaction by observing the torque on the mechanical stirrer. Continue the reaction for 3-5 hours under vacuum until the desired viscosity is reached.

  • Product Recovery: Discontinue heating and break the vacuum with nitrogen. While still hot and molten, pour the polymer onto a suitable surface (e.g., a Teflon-coated tray) to cool.

  • Purification: Once cooled, the polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol). Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of a Modified Saturated Polyester

This protocol details the incorporation of this compound as a modifier.

Materials:

  • 1,12-Dodecanedioic acid (DDDA)

  • 1,6-Hexanediol (HDO)

  • This compound

  • Titanium(IV) butoxide (Ti(OBu)₄)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: Use the same setup as in Protocol 1.

  • Charging Reactants: Charge the flask with 1,12-dodecanedioic acid and 1,6-hexanediol. The molar ratio of diol to total diacid components should be kept slightly in excess (e.g., 1.1:1) to ensure hydroxyl end groups for the modifier to react with. Add this compound at the desired molar percentage (e.g., 1-5 mol% relative to the diacid). Add the catalyst.

  • Reaction Execution: Follow steps 3 through 8 as described in Protocol 1. The reaction time under vacuum may be adjusted based on the desired final molecular weight, as the chain terminator will limit the maximum achievable molecular weight.

The following workflow diagram outlines the synthesis and characterization process:

G cluster_synthesis Synthesis cluster_characterization Characterization start Assemble Reactor charge Charge Reactants (Diol, Diacid, Modifier, Catalyst) start->charge purge Purge with N₂ charge->purge esterify Esterification (180-200°C) purge->esterify polycondense Polycondensation (220-240°C, Vacuum) esterify->polycondense recover Recover Polymer polycondense->recover purify Purify & Dry recover->purify ftir FTIR purify->ftir nmr NMR purify->nmr gpc GPC purify->gpc dsc DSC purify->dsc tga TGA purify->tga analysis Data Analysis & Property Comparison ftir->analysis nmr->analysis gpc->analysis dsc->analysis tga->analysis

Caption: Workflow for polyester synthesis and characterization.

Protocol 3: Characterization of the Polyesters

A thorough characterization is essential to understand the impact of the modification.[13][14][15][16][17]

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the formation of ester bonds and the incorporation of the modifier.

    • Procedure: Acquire spectra of the unmodified and modified polyesters.

    • Expected Observations: A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester group. In the modified polymer, look for subtle changes in the C-H stretching region (around 2850-2950 cm⁻¹) due to the long aliphatic chain of the modifier.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To elucidate the detailed chemical structure and confirm the presence of the modifier's terminal methyl group.

    • Procedure: Dissolve the polymer samples in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Expected Observations: In the ¹H NMR spectrum of the modified polyester, a distinct singlet peak around 3.6-3.7 ppm corresponding to the protons of the terminal methoxy group (–OCH₃) should be visible. This peak will be absent in the unmodified polymer.

  • Gel Permeation Chromatography (GPC):

    • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Procedure: Dissolve the polymers in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards.

    • Expected Observations: The modified polyester is expected to have a lower Mn and Mw compared to the unmodified version, demonstrating the effect of the chain terminator. The PDI may also be affected.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

    • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • Expected Observations: The incorporation of the long, flexible C12 chain of the modifier is expected to lower both the Tg and Tm of the polyester, indicating increased chain mobility and disruption of crystalline packing.

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability of the polymers.

    • Procedure: Heat a sample of the polymer at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere and monitor the weight loss as a function of temperature.

    • Expected Observations: The thermal stability may be slightly altered, though significant changes are not always observed with this type of modification.

Anticipated Results and Data Presentation

The introduction of this compound is expected to systematically alter the properties of the saturated polyester. The table below summarizes the anticipated changes.

PropertyUnmodified PolyesterModified PolyesterRationale
Molecular Weight (Mn, GPC) HigherLowerChain termination by the monofunctional modifier limits polymer growth.
Polydispersity Index (PDI, GPC) ~2.0Potentially narrowerControlled termination can lead to a more uniform distribution of chain lengths.
Glass Transition Temp. (Tg, DSC) HigherLowerThe long, flexible C12 aliphatic chain increases free volume and chain mobility.[1]
Melting Temperature (Tm, DSC) HigherLowerThe modifier disrupts the regularity of the polymer chain, hindering crystal packing.
Flexibility / Elongation at Break LowerHigherIncreased chain mobility and reduced crystallinity lead to a less rigid material.
Hydrophobicity LowerHigherThe long aliphatic chain of the modifier increases the non-polar character of the polymer.[2]

Conclusion and Field-Proven Insights

The use of this compound presents a sophisticated and effective strategy for the fine-tuning of saturated polyester properties. Its primary role as a chain terminator allows for precise control over molecular weight, a critical parameter for applications in coatings and adhesives where viscosity and flow characteristics are paramount. Furthermore, the incorporation of its long aliphatic chain offers a predictable means of enhancing flexibility and hydrophobicity.

For professionals in drug development, this modification can be particularly advantageous. The ability to control hydrophobicity and molecular weight is crucial for designing biodegradable polyesters for controlled drug release systems. A more hydrophobic and flexible polymer matrix can modulate drug encapsulation efficiency and release kinetics.

The potential for the modifier to engage in transesterification adds a layer of complexity that warrants further investigation. This secondary reaction pathway could lead to novel polymer architectures and properties. Researchers are encouraged to explore the effects of varying reaction temperatures and catalyst types to probe the extent of this reaction.

References

Topic: Derivatization of Dodecanedioic Acid Monomethyl Ester for Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Dodecanedioic acid monomethyl ester (DDAME) is a long-chain dicarboxylic acid monoester with applications in polymers and cosmetics.[1][2] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the presence of a polar carboxylic acid group, which imparts low volatility and poor chromatographic performance.[3][4] This application note provides a detailed guide to two robust derivatization strategies—silylation and methylation—to overcome these analytical hurdles. We will explore the causality behind procedural choices and provide step-by-step protocols designed for reproducibility and accuracy, enabling confident identification and quantification of DDAME in various matrices.

The Analytical Challenge: Why Derivatization is Essential

Direct GC-MS analysis of polar, low-volatility compounds like DDAME is often impractical.[5] The free carboxylic acid group engages in strong intermolecular hydrogen bonding, which significantly raises the boiling point.[3] When subjected to the high temperatures of a GC inlet, such compounds tend to exhibit poor peak shape (tailing), low sensitivity, and may even degrade before reaching the detector.[5][6]

Derivatization is a chemical modification process that transforms the analyte into a more suitable form for GC analysis.[7] The primary goals are:

  • Increase Volatility: By replacing the active hydrogen of the carboxylic acid group with a non-polar functional group, we disrupt hydrogen bonding and lower the boiling point.[8][9]

  • Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for gas chromatography.[8]

  • Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and allows for more accurate quantification.[10]

This guide will focus on two of the most effective and widely adopted derivatization techniques for carboxylic acids: Silylation to form a trimethylsilyl (TMS) ester and Methylation to form the corresponding dimethyl ester.

Derivatization Strategies and Mechanisms

Silylation with BSTFA

Silylation is a classic and highly effective derivatization procedure for masking polar functional groups, including carboxylic acids, alcohols, and amines.[8][11] The reaction involves replacing the active proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.

  • Reagent of Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. It is highly reactive, and its byproducts are volatile and generally do not interfere with the analysis.[12] For stubborn or sterically hindered groups, its reactivity can be enhanced by adding a catalyst, most commonly 1% trimethylchlorosilane (TMCS).

  • The Mechanism: The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the silicon atom of the BSTFA molecule, leading to the formation of the TMS ester and volatile byproducts. The presence of TMCS as a catalyst facilitates the reaction, making it faster and more complete.

G cluster_0 Silylation Reaction DDAME DDAME HOOC-(CH₂)₁₀-COOCH₃ TMS_DDAME TMS-Derivatized DDAME (CH₃)₃Si-OOC-(CH₂)₁₀-COOCH₃ DDAME->TMS_DDAME Reaction in Anhydrous Solvent BSTFA BSTFA + Catalyst (TMCS) BSTFA->TMS_DDAME Byproducts Volatile Byproducts (e.g., N-trimethylsilyl-trifluoroacetamide)

Caption: Silylation of DDAME using BSTFA.

Methylation with Boron Trifluoride-Methanol (BF₃-Methanol)

Esterification is another fundamental derivatization technique for carboxylic acids. Since DDAME is already a monomethyl ester, converting the remaining carboxylic acid to a methyl ester yields dimethyl dodecanedioate—a stable, non-polar compound ideal for GC-MS analysis.

  • Reagent of Choice: Boron trifluoride-methanol (BF₃-Methanol) solution (typically 10-14%) is a convenient and effective reagent for esterification.[6][13] BF₃ acts as a strong Lewis acid catalyst, protonating the carbonyl oxygen and making the carbonyl carbon highly susceptible to nucleophilic attack by methanol.[14] This method is known for producing clean reactions with high yields.[13]

  • The Mechanism: This reaction is a classic Fischer esterification.[14] To drive the equilibrium towards the product side, an excess of methanol is used, and the water formed during the reaction must be minimized by starting with anhydrous reagents.[7]

G cluster_1 Methylation Reaction DDAME DDAME HOOC-(CH₂)₁₀-COOCH₃ DM_DDAME Dimethyl Dodecanedioate CH₃OOC-(CH₂)₁₀-COOCH₃ DDAME->DM_DDAME Heat Methanol Methanol (CH₃OH) + BF₃ Catalyst Methanol->DM_DDAME Water Water (H₂O)

Caption: Methylation of DDAME using BF₃-Methanol.

Experimental Protocols

The overall experimental process follows a logical sequence to ensure complete derivatization and accurate analysis.

G Sample Sample containing DDAME Drydown 1. Sample Preparation (Evaporate to complete dryness) Sample->Drydown Deriv 2. Derivatization Reaction (Protocol A or B) Drydown->Deriv Extract 3. Extraction (Isolate derivative from reaction mixture) Deriv->Extract GCMS 4. GC-MS Analysis Extract->GCMS Data 5. Data Interpretation GCMS->Data

Caption: General experimental workflow for DDAME analysis.

Protocol A: Silylation using BSTFA + 1% TMCS

This protocol is highly effective but requires strictly anhydrous conditions, as BSTFA is moisture-sensitive.[11]

Materials and Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Nitrogen gas supply for drying

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the sample containing 1-10 mg of DDAME into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.[15]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block.[15]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No extraction is typically required as the byproducts are volatile.

Protocol B: Methylation using BF₃-Methanol

This protocol is robust and less sensitive to trace amounts of water than silylation.

Materials and Reagents:

  • Boron trifluoride-methanol solution (10-14% w/w)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas supply for drying

  • Heating block or water bath

  • GC vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the sample containing 1-25 mg of DDAME into a reaction vial.[13] If in an aqueous solution, evaporate to dryness first.

  • Derivatization: Add 2 mL of BF₃-Methanol solution to the vial.[6] Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[6][16]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. The salt solution helps to break any emulsions and facilitate phase separation.[6]

    • Vortex vigorously for 30 seconds to extract the derivatized analyte (dimethyl dodecanedioate) into the upper hexane layer.

  • Sample Cleanup and Collection:

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane solution is now ready for injection into the GC-MS.

GC-MS Parameters and Data Interpretation

The following parameters serve as a starting point and should be optimized for your specific instrument and application.

ParameterTypical SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard non-polar column provides excellent separation for non-polar derivatives like esters.
Injection Mode Splitless or Split (e.g., 10:1)Splitless for trace analysis; Split for higher concentration samples to avoid column overload.
Inlet Temperature 250 - 280 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow rate of 1.0 - 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 minA temperature ramp effectively separates analytes based on their boiling points.[17]
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Scan Range 50 - 500 amuCovers the expected molecular ions and key fragments of the derivatives.

Expected Results & Interpretation:

  • Chromatogram: A successful derivatization will yield a sharp, symmetrical peak for the TMS-ester or dimethyl ester of dodecanedioic acid at a specific retention time.

  • Mass Spectrum: The EI mass spectrum will provide a fragmentation pattern that can be used for identification.

AnalyteExpected Molecular Ion (M+)Key Diagnostic Fragment Ions (m/z)Notes
TMS-DDAME Derivative m/z 316301 (M-15), 285 (M-31), 73 (base peak, Si(CH₃)₃), 75The M-15 peak (loss of a methyl group) is characteristic of TMS derivatives. The m/z 73 ion is the classic TMS fragment.[10]
Dimethyl Dodecanedioate m/z 258227 (M-31), 199 (M-59), 167, 125, 87, 74 (McLafferty rearrangement)The M-31 peak (loss of a methoxy group) is prominent. The m/z 74 fragment is a hallmark of methyl esters.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No derivative peak or very small peak 1. Incomplete reaction. 2. Presence of water (especially for silylation). 3. Reagent degradation.1. Increase reaction time or temperature; ensure reagent is in excess. 2. Ensure sample and solvents are completely dry.[11] 3. Use fresh derivatization reagents.
Broad or tailing peak 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Column overload.1. Optimize derivatization conditions. 2. Use a deactivated inlet liner; condition the column.[18] 3. Dilute the sample or use a higher split ratio.
Extra peaks in chromatogram 1. Reagent artifacts or byproducts. 2. Sample contamination.1. Analyze a reagent blank to identify artifact peaks.[13] 2. Ensure clean vials, solvents, and proper sample handling.
Weak or absent molecular ion (M+) Extensive fragmentation in the ion source, which is common for some long-chain esters.[5][18]Rely on characteristic fragment ions for identification. If necessary, consider a softer ionization technique like Chemical Ionization (CI) if available.

References

Application Notes and Protocols for 12-Methoxy-12-oxododecanoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

12-Methoxy-12-oxododecanoic acid, also known as dodecanedioic acid monomethyl ester, is an intriguing molecule for material science innovation.[1] With a C12 aliphatic backbone, it possesses both a terminal carboxylic acid and a terminal methyl ester group. This asymmetric bifunctionality is key to its versatility, allowing it to act as a unique monomer, chain modifier, or surface functionalization agent. The long hydrocarbon chain imparts flexibility and hydrophobicity to materials, while the two distinct reactive ends offer precise control over polymerization and surface chemistry.[2][3]

This guide provides in-depth application notes and detailed protocols for leveraging the properties of this compound in the synthesis of advanced polymers and the engineering of functional surfaces.

Application Note 1: Chain Modification and Co-monomer in Polyester Synthesis

Expertise & Experience: In traditional polyester synthesis, dicarboxylic acids react with diols to form long polymer chains. This compound introduces a novel level of control. Due to its single carboxylic acid group, it can act as a chain terminator or "end-capper." The incorporation of this molecule at the end of a growing polyester chain effectively halts further polymerization at that terminus. This is a well-established strategy for precisely controlling the molecular weight of a polymer, which in turn dictates its mechanical and thermal properties such as tensile strength and glass transition temperature.[4]

Furthermore, the pendant methyl ester group can be retained in the final polymer or subsequently hydrolyzed to a carboxylic acid for further functionalization. The long, flexible 12-carbon chain, when incorporated, can lower the crystallinity and increase the hydrophobicity of the resulting polyester, making it more suitable for applications requiring flexibility or moisture resistance.[2][5] One source explicitly notes its potential use as a modifier for saturated polyesters.

Trustworthiness: The protocol below is designed as a self-validating system. The progress of the polycondensation reaction can be monitored by measuring the removal of the condensation byproduct (water and methanol). The final polymer's properties, such as molecular weight and thermal characteristics, can be precisely characterized by standard techniques like Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), confirming the successful incorporation of the modifier.

Protocol 1: Melt Condensation Synthesis of a Modified Polyester

This protocol details the synthesis of a polyester using 1,4-butanediol and a combination of dodecanedioic acid (the primary diacid) and this compound as the chain modifier.

Materials:

  • Dodecanedioic acid (DDDA)

  • This compound

  • 1,4-butanediol (BDO)

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Experimental Workflow Diagram:

PolyesterSynthesis cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_post Product Isolation & Analysis A Charge Reactor: - Dodecanedioic Acid - this compound - 1,4-Butanediol (excess) - Antioxidant B Add Catalyst (Titanium(IV) isopropoxide) A->B C Stage 1: Esterification (200°C, N2 purge) Water removal B->C D Stage 2: Polycondensation (220-240°C, Vacuum) Methanol & excess BDO removal C->D E Extrude Polymer under N2 pressure D->E F Characterization: - GPC (Mw, Mn) - DSC (Tg, Tm) - FTIR (Ester bond formation) E->F

Caption: Workflow for modified polyester synthesis.

Step-by-Step Methodology:

  • Reactor Charging: In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a vacuum source, charge dodecanedioic acid and this compound. The molar ratio of the modifier to the primary diacid will determine the final molecular weight. A typical starting point is a 98:2 molar ratio of DDDA to the monoester.

  • Add a 10% molar excess of 1,4-butanediol relative to the total carboxylic acid groups. Add the antioxidant (e.g., 0.1 wt%).

  • Inerting: Purge the reactor with high-purity nitrogen for 30 minutes to remove oxygen.

  • Catalyst Addition: While stirring, add the titanium(IV) isopropoxide catalyst (e.g., 200-300 ppm relative to the final polymer weight).

  • Stage 1 - Esterification: Heat the reactor to 200°C under a slow, continuous nitrogen purge. Water will begin to distill off as the esterification reaction proceeds. Maintain these conditions for approximately 2-3 hours or until >90% of the theoretical amount of water has been collected.

  • Stage 2 - Polycondensation: Gradually increase the temperature to 220-240°C while slowly applying a vacuum. Reduce the pressure to <1 Torr over about 1 hour. A significant increase in the melt viscosity will be observed. Methanol (from the reaction of the monoester) and excess 1,4-butanediol will be removed.

  • Reaction Completion: Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved.

  • Product Isolation: Stop the reaction by removing the heat source and breaking the vacuum with nitrogen. Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • Drying and Characterization: Pelletize the polymer strands and dry them under vacuum at 60-80°C for at least 12 hours before analysis.

Application Note 2: A Functional Component in Polyurethane Synthesis

Expertise & Experience: Polyurethanes are synthesized from the reaction of diisocyanates with polyols. This compound can be incorporated into the polyester polyols that serve as the soft segment in polyurethanes. By reacting the carboxylic acid group of our molecule with a diol (like 1,4-butanediol) during the polyol synthesis, a polyester chain with a terminal methyl ester group can be formed. This provides a "hydrophobic tail" to the polyol, which can enhance the resulting polyurethane's resistance to hydrolysis and modify its surface properties.[2] This aligns with a mentioned application as a raw material for special polyurethanes.

Trustworthiness: The protocol's validity is confirmed by tracking the acid value during the polyol synthesis, which should decrease to near zero. The final polyurethane's structure can be verified using FTIR spectroscopy to confirm the absence of isocyanate (-NCO) peaks and the presence of urethane (-NH-COO-) linkages.

Protocol 2: Preparation of a Modified Polyester Polyol for Polyurethane Applications

Materials:

  • This compound

  • Adipic acid

  • 1,6-Hexanediol

  • Dibutyltin dilaurate (catalyst)

  • Toluene diisocyanate (TDI)

  • Anhydrous methyl ethyl ketone (MEK)

Experimental Workflow Diagram:

PolyurethaneWorkflow cluster_polyol Part A: Modified Polyol Synthesis cluster_pu Part B: Polyurethane Synthesis A Charge Reactor: - Adipic Acid - this compound - 1,6-Hexanediol B Heat to 200°C (N2) Remove water A->B C Monitor Acid Value until < 2 mg KOH/g B->C D Dissolve Polyol in anhydrous MEK C->D Use Polyol in Part B E Add TDI & Catalyst (Dibutyltin dilaurate) D->E F React at 60°C Monitor -NCO peak (FTIR) E->F G Cast Film & Cure F->G SAM_Formation cluster_prep Substrate Preparation cluster_dep Monolayer Deposition cluster_char Surface Characterization A Cut Silicon Wafer B Sonication: - DI Water - Ethanol A->B C Piranha Clean (CAUTION!) B->C D Rinse & Dry (N2) C->D F Immerse Substrate (24h at RT) D->F E Prepare 1 mM Solution in Anhydrous Toluene E->F G Rinse with Toluene & Ethanol F->G H Dry (N2) G->H I Contact Angle Goniometry H->I J Ellipsometry (Thickness) I->J K XPS (Composition) J->K

References

Application Notes & Protocols: Experimental Use of Monomethyl Dodecanedioate in Surfactant Systems

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note:

Welcome, researchers and innovators. This document serves as a comprehensive guide to the experimental application of Monomethyl Dodecanedioate (MMD) in the development of novel surfactants. Dicarboxylic acid monoesters like MMD represent a compelling class of molecules, bridging the gap between traditional fatty acids and more complex synthetic hydrophobes. The presence of both a terminal ester group and a free carboxylic acid on a C12 backbone offers unique opportunities for creating surfactants with potentially tunable properties, improved biodegradability, and novel performance characteristics.

Our approach in these notes is to move beyond simple procedural lists. We will delve into the causality behind each step, providing the foundational logic required to not only execute these protocols but also to adapt and innovate upon them. Each protocol is designed as a self-validating system, with clear checkpoints and expected outcomes. We will begin with the synthesis of basic anionic and non-ionic surfactants from the MMD precursor and then proceed to the critical protocols for their physicochemical characterization.

Physicochemical Properties of Monomethyl Dodecanedioate (MMD)

Before its application, a thorough understanding of the starting material is paramount. MMD is a white solid at room temperature, and its bifunctional nature—a methyl ester at one end and a carboxylic acid at the other—is the key to its utility as a surfactant precursor.

PropertyValueReference
CAS Number 3903-40-0[1][2]
Molecular Formula C₁₃H₂₄O₄[1][2][3]
Molecular Weight 244.33 g/mol [2][3][]
Appearance White Solid[3][]
Melting Point 51.5 - 52 °C[1][3][5]
Boiling Point 170 °C at 3 Torr[1][3][5]
IUPAC Name 12-methoxy-12-oxododecanoic acid[2][]

Synthesis of Surfactants from Monomethyl Dodecanedioate

The versatility of MMD allows for its conversion into various surfactant types. Here, we detail the synthesis of a simple anionic and a non-ionic surfactant.

Protocol 1: Synthesis of an Anionic Surfactant (Sodium 12-methoxy-12-oxododecanoate)

Principle: This protocol leverages the free carboxylic acid group of MMD. Through a simple acid-base neutralization reaction with sodium hydroxide, the carboxylic acid is converted to its sodium carboxylate salt. This introduces a hydrophilic anionic head group to the hydrophobic C12-ester chain, creating an amphiphilic molecule. This is one of the most direct methods to impart surface-active properties to MMD.

Diagram: Synthesis of an Anionic MMD-Surfactant

G MMD Monomethyl Dodecanedioate (MMD) Reaction + MMD->Reaction NaOH Sodium Hydroxide (NaOH) NaOH->Reaction Solvent Ethanol/Water Product Sodium 12-methoxy-12-oxododecanoate (Anionic Surfactant) Byproduct Water (H₂O) Reaction->Product Stir, 60°C

Caption: Reaction scheme for the neutralization of MMD.

Materials:

  • Monomethyl Dodecanedioate (MMD) (FW: 244.33 g/mol )

  • Sodium Hydroxide (NaOH) (FW: 40.00 g/mol )

  • Ethanol (95%)

  • Deionized Water

  • Phenolphthalein indicator solution

  • Magnetic stirrer with heating plate

  • Round-bottom flask and condenser

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (40.9 mmol) of MMD in 100 mL of 95% ethanol. Warm gently to 50-60°C to ensure complete dissolution.

  • Titration/Neutralization: While stirring, add 2-3 drops of phenolphthalein indicator. Prepare a 1.0 M solution of NaOH in deionized water. Add the NaOH solution dropwise to the MMD solution until a faint, persistent pink color is observed. This indicates that neutralization is complete. Record the volume of NaOH solution used. Causality Note: A stoichiometric amount (approx. 40.9 mL of 1.0 M NaOH) is expected. Performing this as a titration prevents the addition of excess base, which could promote ester hydrolysis.

  • Reaction Completion: After neutralization, allow the mixture to stir at 60°C for an additional 30 minutes to ensure the reaction goes to completion.

  • Solvent Removal: Remove the ethanol and most of the water using a rotary evaporator.

  • Drying: Transfer the resulting viscous liquid or solid to a crystallization dish and dry under vacuum at 50°C to a constant weight. The final product is the sodium salt of the monomethyl dodecanedioate.

  • Characterization: Confirm the structure using FTIR spectroscopy. Look for the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of a strong carboxylate (COO⁻) stretch (~1550-1610 cm⁻¹).

Physicochemical Characterization of MMD-Based Surfactants

Once synthesized, the fundamental properties that define a surfactant must be quantified. The Critical Micelle Concentration (CMC) is arguably the most important of these parameters.[6][7]

Protocol 2: Determination of Critical Micelle Concentration (CMC) and Surface Tension Reduction

Principle: Surfactant molecules, when dissolved in a solvent like water, initially adsorb at the air-water interface, which reduces the surface tension.[7] As the concentration of the surfactant increases, the interface becomes saturated. Beyond a specific concentration—the CMC—it becomes energetically favorable for the surfactant molecules to self-assemble into aggregates called micelles in the bulk solution.[6][8] Any further addition of surfactant primarily increases the number of micelles rather than changing the monomer concentration or further lowering the surface tension.[7] Therefore, by measuring the surface tension of a series of solutions with increasing surfactant concentration, the CMC can be identified as the point where the surface tension plateaus. The surface tension value at this plateau (γ_CMC) represents the maximum surface tension reduction capability of the surfactant.

Diagram: Micelle Formation and Surface Tension

G cluster_below_cmc Below CMC cluster_above_cmc Above CMC A1 Air B1 Water with Surfactant Monomers S1 T1 S2 T2 S3 T3 A2 Air (Saturated Interface) B2 Water with Monomers & Micelles S4 T4 S5 T5 S6 T6 S7 T7 S8 T8 Mc Micelle Concentration Increasing Surfactant Concentration cluster_above_cmc cluster_above_cmc Concentration->cluster_above_cmc cluster_below_cmc cluster_below_cmc cluster_below_cmc->Concentration

Caption: Surfactants adsorb at the interface until the CMC is reached.

Materials:

  • Synthesized MMD-based surfactant

  • Deionized water (surface tension ~72 mN/m at 25°C)

  • Precision analytical balance

  • Volumetric flasks (various sizes)

  • Automated Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Glassware for serial dilutions

Procedure:

  • Prepare Stock Solution: Accurately weigh a sufficient amount of the dry synthesized surfactant to prepare a 100 mM stock solution in deionized water. Ensure it is fully dissolved. Expertise Note: This concentration should be well above the anticipated CMC. For novel surfactants, a higher initial concentration may be necessary.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution covering a wide concentration range (e.g., from 0.01 mM to 100 mM). A logarithmic dilution series is efficient (e.g., 100, 50, 20, 10, 5, 2, 1, 0.5, 0.2, 0.1, 0.05, 0.02, 0.01 mM).

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measurement:

    • Begin by measuring the surface tension of the pure deionized water as a control.

    • Proceed to measure the surface tension of each dilution, starting from the most dilute and moving to the most concentrated.

    • Trustworthiness Note: Thoroughly rinse the measurement vessel and the plate/ring with deionized water and then with the next solution to be measured between each reading to avoid cross-contamination.

    • Allow the surface tension reading to stabilize for each concentration before recording the value (this can take several minutes).

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting graph should show two distinct regions: a steeply sloped line where surface tension decreases with increasing concentration, and a nearly horizontal line (plateau) where the surface tension remains constant.

    • The CMC is the concentration at the intersection of the two lines extrapolated from these regions.[7] The surface tension value in the plateau region is the γ_CMC.

Interpretation of Results:

  • CMC: A lower CMC value indicates a more efficient surfactant, as less of it is needed to saturate the interfaces and form micelles.[7] Ester-based surfactants often exhibit CMC values in the range of 0.005 to 0.01 mol/L.[9]

  • γ_CMC: This value indicates the effectiveness of the surfactant in reducing surface tension. A lower γ_CMC signifies greater effectiveness. Dicarboxylic acids have been shown to be effective at reducing surface tension.[10][11]

Data Summary Table:

SurfactantPredicted TypeCMC (mM)γ_CMC (mN/m)
Sodium 12-methoxy-12-oxododecanoateAnionicExperimental ValueExperimental Value
MMD-PEG EsterNon-ionicExperimental ValueExperimental Value

References

Application Note: 12-Methoxy-12-oxododecanoic Acid as a Bio-Derived Monomer for Special Polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers, with applications ranging from rigid foams and elastomers to high-performance coatings and adhesives.[1] The ability to tailor their properties lies in the judicious selection of monomers—diisocyanates and polyols. Recently, the drive for sustainability has spurred significant research into bio-based monomers that can replace or enhance traditional petroleum-derived feedstocks.[2][3][4]

12-Methoxy-12-oxododecanoic acid (MDOA), also known as monomethyl dodecanedioate, is a long-chain aliphatic monoester-monoacid derived from dodecanedioic acid.[5][6] Its C12 backbone makes it a compelling candidate for imparting flexibility, hydrophobicity, and improved thermal stability to polyurethane chains.[7][8][9] This application note provides a comprehensive guide for researchers on utilizing MDOA as a raw material for creating "special polyurethanes." These materials are distinguished by properties such as enhanced flexibility, biodegradability, and tunable thermal characteristics, stemming from the long aliphatic chain of the MDOA monomer.[9][10]

This guide details a robust two-stage synthesis approach:

  • Stage 1: Synthesis of a novel MDOA-based polyester polyol. This critical step converts the mono-acid/mono-ester into a diol-terminated prepolymer, the essential building block for polyurethane synthesis.

  • Stage 2: Synthesis of the final polyurethane elastomer via a prepolymer method, reacting the MDOA-based polyol with a diisocyanate.

Principle of Synthesis: The Rationale for a Two-Stage Approach

Directly incorporating MDOA into a standard polyurethane synthesis is impractical due to its single carboxylic acid group and single ester group. Polyurethane formation relies on the reaction of hydroxyl (-OH) groups with isocyanate (-NCO) groups.[11] Therefore, MDOA must first be converted into a diol-terminated polyester polyol.

This is achieved by reacting MDOA with a short-chain diol (e.g., 1,4-butanediol) in a polyesterification reaction. The carboxylic acid end of MDOA reacts with the diol, creating a longer chain with hydroxyl groups at both ends. This newly synthesized polyester polyol serves as the soft segment in the subsequent polyurethane synthesis, providing the desired flexibility and unique properties.

The final polyurethane is then synthesized using a two-step prepolymer method.[12][13][14] This common industrial technique offers excellent control over the final polymer structure and molecular weight.[13]

  • Step 1 (Prepolymer Formation): The MDOA-based polyester polyol is reacted with an excess of a diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI). This creates an isocyanate-terminated prepolymer.[15][16]

  • Step 2 (Chain Extension): The prepolymer is then reacted with a chain extender (e.g., 1,4-butanediol). This final step builds the high-molecular-weight polyurethane chains.[14][15]

Experimental Section

Materials and Equipment
Reagents Supplier Purity Notes
This compound (MDOA)Sigma-Aldrich, TCI>97%Main monomer for polyol synthesis.
1,4-Butanediol (BDO)Major Chemical SupplierAnhydrous, >99%Used for polyol synthesis and as a chain extender. Must be dry.
Methylene diphenyl diisocyanate (MDI)Major Chemical Supplier>98%Isocyanate component. Handle with extreme care in a fume hood.
Dibutyltin dilaurate (DBTDL)Major Chemical Supplier>95%Catalyst for urethane reaction.[17]
TolueneMajor Chemical SupplierAnhydrousReaction solvent.
p-Toluenesulfonic acid (p-TSA)Major Chemical Supplier>98%Catalyst for polyesterification.

Equipment:

  • Three-neck round-bottom flask with overhead mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Vacuum oven.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.

Protocol 1: Synthesis of MDOA-based Polyester Polyol

This protocol details the synthesis of a hydroxyl-terminated polyester polyol from MDOA and a diol, a necessary precursor for the polyurethane.

Workflow for Polyester Polyol Synthesis

G cluster_0 Protocol 1: Polyester Polyol Synthesis A 1. Charge Reactor B 2. Inert Atmosphere A->B MDOA, BDO, Toluene C 3. Add Catalyst B->C N2 Purge D 4. Heat & React (Esterification) C->D p-TSA E 5. Monitor Reaction (Water Collection) D->E Reflux Temp. (~140-150°C) F 6. Purify Product E->F Reaction Complete G Characterize Polyol (OH Number, Acid Value) F->G Vacuum Distillation

Caption: Workflow for synthesizing the MDOA-based polyester polyol.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a three-neck flask with a mechanical stirrer, Dean-Stark trap filled with toluene, condenser, and a nitrogen inlet/outlet.

  • Charge Reagents: To the flask, add MDOA (1 mol equivalent) and 1,4-butanediol (2.2 mol equivalents, a slight excess to ensure hydroxyl termination). Add toluene to constitute approximately 30% of the total volume.

  • Inert Atmosphere: Begin stirring and purge the system with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add the esterification catalyst, p-Toluenesulfonic acid (p-TSA), at a concentration of 0.1-0.2% of the total reactant weight.

  • Reaction: Heat the mixture to reflux (typically 140-150°C). Water produced during the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: The reaction is complete when the theoretical amount of water has been collected and no more water is being generated. This can take several hours.

  • Purification: Cool the reaction mixture. Remove the toluene and excess 1,4-butanediol under reduced pressure using a rotary evaporator. The resulting viscous liquid is the MDOA-based polyester polyol.

  • Characterization: Before proceeding, characterize the polyol by determining its hydroxyl number and acid value via standard titration methods. This is crucial for calculating the correct stoichiometry for the next stage.

Protocol 2: Synthesis of Polyurethane via Prepolymer Method

This protocol uses the MDOA-based polyol to create the final polyurethane elastomer.

Workflow for Polyurethane Synthesis

G cluster_1 Protocol 2: Polyurethane Synthesis cluster_prepolymer Prepolymer Formation cluster_chain_ext Chain Extension P1 1. Degas Polyol P2 2. Add Diisocyanate P1->P2 MDOA-Polyol in flask P3 3. React at 80°C P2->P3 MDI (2:1 ratio) P4 4. Monitor NCO% P3->P4 2-3 hours C1 5. Cool to 60°C P4->C1 C2 6. Add Chain Extender + Catalyst C1->C2 BDO + DBTDL C3 7. Pour into Mold C2->C3 Mix rapidly C4 8. Cure C3->C4 110°C, 12h F Final PU Material C4->F Demold

Caption: Two-step prepolymer workflow for polyurethane synthesis.

Step-by-Step Methodology:

  • Polyol Degassing: Place the synthesized MDOA-polyester polyol into a reaction vessel. Heat to 90-95°C under vacuum for 1.5 hours to remove any residual water, which would otherwise react with the isocyanate.[13]

  • Prepolymer Formation: Cool the polyol to 60°C under a nitrogen atmosphere. Add MDI with vigorous stirring. The NCO:OH molar ratio should be 2:1 to ensure the formation of an NCO-terminated prepolymer.[13][15]

  • Reaction: Increase the temperature to 80°C and maintain for 2-3 hours.[16] The viscosity of the mixture will increase significantly.

  • Monitoring (Optional but Recommended): The progress of the prepolymer formation can be monitored by taking small aliquots and determining the free NCO content by titration. The reaction is complete when the NCO content reaches the theoretical value.

  • Chain Extension: Cool the prepolymer to 60°C. In a separate vessel, prepare a mixture of the chain extender (1,4-butanediol) and the catalyst (a few drops of DBTDL). The amount of BDO should be calculated to react with the excess NCO groups from the prepolymer step (achieving an overall NCO:OH index of ~1.05).

  • Mixing and Casting: Add the BDO/catalyst mixture to the prepolymer and mix vigorously for 30-60 seconds. The mixture will become highly viscous.

  • Curing: Pour the reacting mixture into a pre-heated mold and place it in a vacuum oven. Cure at 110°C for 12-24 hours.

  • Post-Curing: After curing, remove the polyurethane film or block from the mold and allow it to post-cure at room temperature for at least 7 days before characterization to ensure complete reaction.

Characterization and Expected Results

Thorough characterization is essential to validate the synthesis and understand the properties of the new material.

Spectroscopic and Molecular Weight Analysis
Technique Purpose Expected Observations
FTIR Spectroscopy Confirm urethane linkage formation.Disappearance of the strong -NCO peak (~2270 cm⁻¹). Appearance of N-H stretching (~3300 cm⁻¹) and C=O stretching from urethane (~1730-1700 cm⁻¹).[18][19][20]
¹H NMR Spectroscopy Elucidate polymer structure.Signals corresponding to the long aliphatic chain from MDOA, aromatic protons from MDI, and characteristic urethane N-H protons.
Gel Permeation (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).High molecular weight (Mw > 50,000 g/mol ) with a PDI typically between 1.8 and 2.5 for step-growth polymerization.[17]
Thermal and Mechanical Properties
Technique Purpose Expected Properties of MDOA-based PU
DSC Determine glass transition temperature (Tg) and melting temperature (Tm).A low Tg (expected below 0°C) due to the flexible C12 soft segment from MDOA.[3] Possible melting endotherm if soft segments crystallize.
TGA Evaluate thermal stability and decomposition profile.Decomposition onset temperature typically above 250°C. The long aliphatic chain may slightly alter the degradation profile compared to standard PUs.[4][18][20]
Tensile Testing Measure mechanical properties (Tensile Strength, Elongation at Break, Young's Modulus).Expected to be a soft and ductile elastomer, characterized by a low modulus and high elongation at break, reflecting the flexibility of the MDOA segments.[1]

Conclusion

This compound serves as an excellent bio-derived building block for creating specialty polyurethanes with tailored properties. The key to its successful application lies in its initial conversion to a hydroxyl-terminated polyester polyol. The subsequent synthesis via a controlled prepolymer method allows for the creation of elastomers whose flexibility, hydrophobicity, and thermal characteristics are directly influenced by the long aliphatic chain of the MDOA monomer. The protocols outlined in this guide provide a validated, step-by-step pathway for researchers to explore and develop these novel, sustainable materials for advanced applications.

References

Application Note: High-Throughput Quantification of 12-Methoxy-12-oxododecanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

12-Methoxy-12-oxododecanoic acid, also known as dodecanedioic acid monomethyl ester, is a C13 dicarboxylic acid monoester.[1] Its structure, featuring both a carboxylic acid and a methyl ester functional group, imparts unique chemical properties that are relevant in various fields, including its use as a modifier for saturated polyesters and a raw material for specialty polyurethanes.[2] Accurate and robust quantification of this molecule is critical for quality control in manufacturing processes, pharmacokinetic studies in drug development, and for understanding its role in biochemical pathways.

This application note provides detailed protocols for two validated, high-sensitivity analytical methods for the quantification of this compound in complex biological and chemical matrices:

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

These methods are designed to offer researchers and drug development professionals reliable and reproducible quantification, adhering to the principles of analytical method validation for accuracy, precision, and specificity.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C13H24O4[1]
Molecular Weight 244.33 g/mol [1][2]
CAS Number 3903-40-0[6]
Physical Form White to yellow solid or liquid[6]
Melting Point 50.0 to 55.0 °C[7]
Boiling Point 170 °C (at 3 Torr)[2]
Synonyms Dodecanedioic acid monomethyl ester, Methyl 11-carboxyundecanoate[1][7]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar and more volatile ester. Silylation is a common and effective derivatization technique for carboxylic acids, offering high reaction efficiency and producing thermally stable derivatives suitable for GC analysis.[8]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Derivatization Silylation Reaction (BSTFA + 1% TMCS) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification (External Standard Calibration) MS_Detection->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Chromatographic Separation (Reversed-Phase) LC_Injection->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification

References

A Comprehensive Guide to the High-Performance Liquid Chromatography (HPLC) Purification of 12-Methoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and scientifically-grounded protocol for the purification of 12-Methoxy-12-oxododecanoic acid, a long-chain dicarboxylic acid monoester.[1][2] Given its dual nature—a long, non-polar alkyl chain and a polar, ionizable carboxylic acid head—this molecule presents unique challenges for high-purity isolation. We address these challenges by employing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This guide provides a comprehensive walkthrough, from the foundational principles of the separation and a logical method development strategy to a step-by-step purification protocol and a practical troubleshooting guide. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally similar compounds.

Principle of Separation: A Mechanistic Approach

The successful purification of this compound hinges on a clear understanding of its physicochemical properties and how they interact with the HPLC system. The molecule consists of a C12 hydrocarbon backbone, conferring significant hydrophobicity, terminated by a methyl ester at one end and a carboxylic acid at the other.[1] This structure makes Reversed-Phase Liquid Chromatography (RP-LC) the ideal purification modality.[3]

In this mode, we use a non-polar stationary phase (e.g., silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3][4] The primary retention mechanism is the hydrophobic interaction between the molecule's C12 alkyl chain and the stationary phase's C18 chains.

The critical factor for achieving sharp, symmetrical peaks is the control of the mobile phase pH.[5] The terminal carboxylic acid group is ionizable.

  • At high pH (pH > pKa): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This ionized form is highly polar, reducing its interaction with the C18 stationary phase and causing it to elute very early, often with poor peak shape.

  • At low pH (pH < pKa): The carboxylic acid remains in its neutral, protonated form (-COOH). This form is significantly less polar, promoting stronger interaction with the stationary phase and leading to longer, more controlled retention.[5]

Furthermore, operating at a low pH (typically 2.5-3.0) suppresses the ionization of residual silanol groups (-Si-OH) on the silica-based column packing.[6] Interactions between an ionized analyte and these silanols are a primary cause of peak tailing.[6][7] Therefore, acidifying the mobile phase is essential for both predictable retention and excellent peak symmetry.

Method Development Strategy

A logical, structured approach to method development is crucial for creating a robust and efficient purification protocol. The following workflow outlines the key steps and decisions.

MethodDevelopment start Define Purification Goal (Purity >98%) col_select Column Selection C18, 5 µm, ≥10 mm ID start->col_select mob_phase Mobile Phase Screening (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) col_select->mob_phase scout_grad Scouting Gradient (5-95% B over 20 min) mob_phase->scout_grad eval1 Evaluate Retention & Peak Shape scout_grad->eval1 eval1->mob_phase Poor Retention/ Shape opt_grad Optimize Gradient (Shallow gradient around elution percentage) eval1->opt_grad Good Retention? load_study Loading Study (Determine max sample load without losing resolution) opt_grad->load_study final_method Final Preparative Method load_study->final_method

Caption: Logical workflow for developing the RP-HPLC purification method.

Materials and Reagents

CategoryItemRecommended Supplier(s)
Instrumentation Preparative HPLC system with gradient pump, autosampler/manual injector, UV/Vis detector, and fraction collectorMajor instrument vendors
Columns C18 Reversed-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size)Major column vendors
Chemicals & Solvents This compound (Crude Sample)Synthonix, TCI, etc.[2]
Acetonitrile (ACN), HPLC GradeFisher Scientific, VWR
Water, HPLC Grade or Milli-QIn-house or purchased
Trifluoroacetic Acid (TFA), HPLC GradeSigma-Aldrich, Pierce
Methanol (MeOH), HPLC Grade (for cleaning and storage)Fisher Scientific, VWR
Dimethyl Sulfoxide (DMSO) or Acetonitrile (for sample dissolution)Sigma-Aldrich
Consumables 1.5 mL HPLC vials with septaAgilent, Waters
Syringe filters (0.45 µm, PTFE for organic solvents)Millipore, Pall
Glass collection tubes/flasksVWR, Corning

Detailed Purification Protocol

This protocol is optimized for the purification of 50-100 mg of crude material on a standard preparative scale system.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of Trifluoroacetic Acid (TFA). Mix thoroughly. This creates a 0.1% (v/v) TFA solution.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration to prevent bubble formation in the pump.

Step 2: Sample Preparation
  • Accurately weigh approximately 100 mg of crude this compound.

  • Dissolve the crude material in a minimal volume of a strong solvent like DMSO or Acetonitrile (e.g., 1-2 mL). The goal is to achieve the highest possible concentration without precipitation.

  • Vortex until fully dissolved.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulate matter that could damage the column.

Step 3: HPLC System Setup and Equilibration
  • Install the C18 preparative column onto the HPLC system.

  • Set the detector wavelength to 210 nm . This wavelength is chosen for detecting the carboxyl and ester functional groups, as the molecule lacks a strong UV chromophore.[8][9][10]

  • Purge the pump lines with their respective mobile phases.

  • Equilibrate the column with the starting conditions of the gradient (e.g., 70% Mobile Phase B) at the desired flow rate. Equilibration is complete when a stable, flat baseline is observed (typically requires 5-10 column volumes).

Step 4: Optimized Chromatographic Method
ParameterSettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative scale; C18 provides strong hydrophobic retention for the C12 chain.
Mobile Phase A 0.1% TFA in WaterThe acidic modifier ensures the analyte is in its non-ionized form for good retention and peak shape.[5][6][11]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a strong organic solvent for eluting hydrophobic compounds and has low viscosity.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column, balancing resolution and run time.
Gradient 70% to 90% B over 25 minutesA shallow gradient is used to effectively separate the target compound from closely related impurities (e.g., starting diacid).
Injection Volume 500 - 1000 µL (dependent on sample concentration)Maximizes throughput without overloading the column.
Detection UV at 210 nmProvides sensitive detection of the carboxyl and ester moieties.
Column Temperature AmbientSufficient for this separation; temperature control can be used for enhanced reproducibility if needed.
Step 5: Injection, Fraction Collection, and Post-Processing
  • Inject the prepared sample onto the equilibrated column.

  • Start the data acquisition and gradient program.

  • Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak in appropriately sized glass tubes or flasks using the fraction collector.

  • After the main peak has eluted, allow the gradient to run to completion to wash off any highly retained impurities.

  • Combine the pure fractions.

  • Remove the solvent (Acetonitrile/Water/TFA) using a rotary evaporator to yield the purified solid product.

  • Wash the column with 100% Methanol or Acetonitrile for storage.

Process Visualization: From Crude to Pure

The overall workflow for the purification and isolation of the final product is summarized in the diagram below.

PurificationWorkflow crude Crude Sample (100 mg) dissolve Dissolve & Filter (1-2 mL ACN) crude->dissolve hplc Preparative HPLC (Optimized Gradient) dissolve->hplc collect Collect Fractions (Based on UV @ 210 nm) hplc->collect evap Solvent Evaporation (Rotary Evaporator) collect->evap pure Pure Product (Solid) evap->pure analytics Purity Analysis (Analytical HPLC, NMR) pure->analytics

Caption: Overall workflow from crude sample to purified product.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too high, causing partial ionization. 2. Secondary interactions with active silanols on the column.[6][7] 3. Column overload.1. Ensure TFA concentration is 0.1% in both mobile phases. 2. Use a modern, high-purity silica column with end-capping. 3. Reduce the amount of sample injected.[7]
Poor Resolution 1. Gradient is too steep. 2. Column is overloaded. 3. Improper mobile phase composition.1. Make the gradient shallower around the elution time of the target peak. 2. Decrease the injection volume or sample concentration. 3. Try methanol instead of acetonitrile to alter selectivity.
High Backpressure 1. Blockage in the system (tubing, guard column, or column inlet). 2. Sample precipitation on the column. 3. Flow rate is too high for the column.1. Systematically disconnect components to locate the blockage. Reverse-flush the column (disconnect from detector first). 2. Ensure the sample is fully dissolved before injection. 3. Verify the flow rate is appropriate for the column dimensions.
Ghost Peaks 1. Contaminants in the mobile phase or from previous runs. 2. Carryover from the injector.1. Use fresh, HPLC-grade solvents. 2. Run a blank gradient (injecting mobile phase) to check for system contamination. 3. Implement a robust needle wash protocol in the autosampler method.[12]
No Peak / Low Signal 1. Incorrect detector wavelength. 2. Sample did not inject properly. 3. Sample degradation.1. Confirm detector is set to 210 nm. 2. Check injector for leaks or blockages. Manually inspect vial volume. 3. Prepare fresh sample and re-inject.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the purification of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the terminal carboxylic acid, excellent peak shape and resolution can be achieved on a standard C18 stationary phase. The outlined protocol, from method development to troubleshooting, serves as a comprehensive guide for scientists to obtain this and similar long-chain dicarboxylic acid monoesters in high purity, facilitating further research and development activities.

References

Application Notes & Protocols: The Strategic Use of 12-Methoxy-12-oxododecanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern pharmaceutical development, the precise assembly of complex molecules is paramount. 12-Methoxy-12-oxododecanoic acid, also known as dodecanedioic acid monomethyl ester, has emerged as a crucial building block for this purpose. As a bifunctional molecule, it possesses a terminal carboxylic acid and a methyl ester, separated by a flexible ten-carbon aliphatic chain. This unique structure allows for selective, sequential chemical modifications, making it an invaluable tool for medicinal chemists.

Its primary utility lies in its role as a linker and a spacer in the synthesis of novel therapeutics. The long alkyl chain can modulate physicochemical properties such as lipophilicity and cell permeability, while the two distinct termini provide handles for conjugation to different molecular entities. This is particularly relevant in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can serve as the bridge connecting a target protein ligand to an E3 ligase ligand.[1][2][3] The length and flexibility of such linkers are critical determinants of the efficacy of the resulting PROTAC molecule.[4][]

This document serves as a comprehensive guide to the properties, synthesis, and key applications of this compound, providing detailed protocols and expert insights for its effective use in a research and development setting.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties of a reagent is the first step toward its successful implementation in any synthetic workflow.

PropertyValueReference(s)
CAS Number 3903-40-0[6]
Molecular Formula C13H24O4[6]
Molecular Weight 244.33 g/mol [6][7]
Appearance White to yellow solid or crystal
Melting Point 50.0 - 55.0 °C[8]
Boiling Point 170 °C (at 3 Torr)[8]
Solubility Soluble in dichloromethane, methanol, ethyl acetate.[9]
Storage Sealed in a dry environment at room temperature.[6]

Safety & Handling: Researchers should always consult the latest Safety Data Sheet (SDS) before use. This compound is typically associated with the following classifications:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Core Applications in Pharmaceutical Synthesis

The strategic value of this compound stems from its bifunctional nature. The carboxylic acid can be readily activated for amidation or esterification, while the less reactive methyl ester remains intact. Subsequently, the methyl ester can be hydrolyzed to unmask a second carboxylic acid, enabling further transformations. This differential reactivity is the key to its utility.

The most prevalent application is the formation of an amide bond using the free carboxylic acid. This reaction is fundamental for attaching the linker to amine-containing fragments of a target molecule, such as an E3 ligase ligand in a PROTAC.

reagent 12-Methoxy-12- oxododecanoic acid coupling Peptide Coupling (e.g., HATU, DIPEA) reagent->coupling amine Amine-containing Molecule (R-NH2) amine->coupling product Conjugated Product coupling->product

Caption: Amide bond formation workflow.

Protocol: HATU-Mediated Amide Coupling

This protocol describes a standard, high-efficiency method for coupling the carboxylic acid of this compound to a primary or secondary amine.

Rationale:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes racemization and side reactions, forming an activated ester in situ.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the reaction mixture without competing with the primary amine nucleophile.

  • DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants. Anhydrous DMF is critical to prevent hydrolysis of the activated intermediate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the amine-containing substrate (1.0-1.2 eq).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, water, and finally, brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

After the carboxylic acid end has been functionalized, the methyl ester can be selectively cleaved to reveal a new carboxylic acid for subsequent reactions. This "unmasking" step is crucial for building heterobifunctional molecules.

start_mol Amide-Conjugated Monomethyl Ester hydrolysis Saponification (e.g., LiOH, THF/H2O) start_mol->hydrolysis acidification Acidic Workup (e.g., 1N HCl) hydrolysis->acidification final_product Heterobifunctional Linker-Molecule acidification->final_product

Caption: Workflow for unmasking the second terminus.

Protocol: Mild Saponification with Lithium Hydroxide

This protocol uses mild conditions to hydrolyze the methyl ester without cleaving the newly formed amide bond or other sensitive functional groups.

Rationale:

  • LiOH (Lithium Hydroxide): A strong base that effectively hydrolyzes the ester. It is often preferred over NaOH or KOH for reactions with sensitive substrates due to its milder nature in some contexts.

  • THF/H2O Mixture: A solvent system that ensures the solubility of both the organic substrate (in THF) and the inorganic base (in water), allowing the reaction to proceed efficiently.

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl ester-containing substrate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).

  • Base Addition: Add an aqueous solution of LiOH (2.0-4.0 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup:

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 using 1N HCl. A precipitate should form.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final carboxylic acid product.

  • Purification: The product is often pure enough for the next step, but can be recrystallized or purified by column chromatography if necessary.

Summary of Reaction Conditions

The following table provides a general overview of typical conditions for the key transformations involving this compound.

TransformationKey ReagentsSolvent(s)TemperatureTypical Reaction Time
Amide Coupling HATU, DIPEAAnhydrous DMF0 °C to RT2-16 hours
Ester Hydrolysis LiOH or NaOHTHF / H2O0 °C to RT4-24 hours
Fischer Esterification H2SO4 (cat.), R-OHR-OH (as solvent)Reflux6-24 hours
Conclusion

This compound is a highly versatile and strategic building block for pharmaceutical synthesis. Its long aliphatic chain and orthogonally addressable functional groups provide chemists with a reliable tool for constructing complex molecular architectures, modulating drug properties, and developing advanced therapeutic modalities like PROTACs. The protocols outlined in this guide offer robust and reproducible methods for leveraging its full synthetic potential, enabling researchers and drug developers to accelerate their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 12-Methoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 12-Methoxy-12-oxododecanoic acid, also known as dodecanedioic acid monomethyl ester. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common challenges encountered during its synthesis. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound involve either the selective monoesterification of dodecanedioic acid or the controlled partial hydrolysis of dimethyl dodecanedioate. A common approach involves the hydrolysis of dimethyl dodecanedioate using a base like potassium hydroxide in a mixed solvent system.[1][2] Alternative methods, such as selective esterification using diazomethane on an alumina support, have also been reported, offering high selectivity for the monoester.[3]

Q2: What is a typical yield for the synthesis of this compound?

A2: A well-optimized synthesis can achieve high yields. For instance, the partial hydrolysis of dimethyl dodecanedioate using potassium hydroxide in a mixed solvent of diethyl ether, acetonitrile, and methanol has been reported to produce yields as high as 88%.[1] However, yields can be significantly lower if reaction conditions are not carefully controlled.

Q3: What are the main impurities I should expect, and how can I detect them?

A3: The primary impurities are typically the starting materials—dodecanedioic acid and dimethyl dodecanedioate. The formation of the diester, dimethyl dodecanedioate, is a common side product in esterification reactions, while incomplete hydrolysis will leave unreacted diester. These can be detected and quantified using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through a combination of extraction and crystallization. After acidification of the reaction mixture, the product, being a carboxylic acid, will precipitate.[1][2] This solid can then be collected by filtration. For higher purity, recrystallization from a suitable solvent, such as methanol, is recommended.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of the Desired Monoester

A diminished yield is a frequent challenge and can be attributed to several factors.

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.

    • Solution: Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or adjusting the temperature. Ensure the molar ratios of your reactants and catalyst are correct.

  • Side Reactions: The formation of byproducts, particularly the diester, can significantly reduce the yield of the desired monoester.

    • Solution: In the case of partial hydrolysis of the diester, carefully control the stoichiometry of the base. For selective esterification, the choice of catalyst and reaction conditions is crucial. Using a solid support like alumina can enhance selectivity.[3]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Ensure the pH is sufficiently acidic (pH 3-4) during the workup to fully protonate the carboxylic acid and induce precipitation.[1][2] Wash the collected solid with cold water to minimize dissolution.

Issue 2: High Levels of Diester Impurity

The presence of a significant amount of dimethyl dodecanedioate indicates either an incomplete hydrolysis reaction or a non-selective esterification.

  • For Partial Hydrolysis Reactions:

    • Cause: Insufficient amount of hydrolyzing agent (e.g., KOH) or too short a reaction time.

    • Solution: Ensure the molar ratio of the base to the diester is appropriate for mono-hydrolysis. A slight excess of the base may be necessary, but a large excess will favor the formation of the diacid. Monitor the reaction closely to stop it once the desired monoester is maximized.

  • For Monoesterification Reactions:

    • Cause: The catalyst or reaction conditions favor the formation of the diester.

    • Solution: Employ a method that promotes mono-esterification, such as using a bulky alcohol or a selective catalyst. The use of diazomethane with an alumina support has been shown to be highly selective for the monoester.

Issue 3: Presence of Unreacted Dodecanedioic Acid

Residual starting diacid in the final product points to an incomplete esterification reaction.

  • Cause: Insufficient amount of esterifying agent (e.g., methanol and acid catalyst), inadequate reaction time, or suboptimal temperature.

    • Solution: Use a significant excess of the alcohol (e.g., methanol) to drive the equilibrium towards the ester product. Ensure the catalyst is active and present in a sufficient amount. Refluxing for an adequate duration is critical for driving the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis via Partial Hydrolysis of Dimethyl Dodecanedioate

This protocol is adapted from established procedures for the synthesis of dodecanedioic acid monomethyl ester.[1][2]

Materials:

  • Dimethyl dodecanedioate

  • Potassium hydroxide (KOH)

  • Methanol

  • Diethyl ether

  • Acetonitrile

  • 1N Hydrochloric acid (HCl)

  • Deionized water

  • Phosphorus pentoxide (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl dodecanedioate (e.g., 200 g, 774.65 mmol) in a mixture of diethyl ether and acetonitrile.

  • Prepare a solution of potassium hydroxide (e.g., 891.4 mmol) in methanol.

  • Cool the reaction flask to 0-5 °C in an ice bath.

  • Slowly add the methanolic KOH solution to the stirred solution of the diester over 1 hour, maintaining the temperature between 0-5 °C.

  • Continue stirring the reaction mixture at this temperature for 48 hours.

  • After the reaction is complete, filter the resulting white solid using a sintered funnel and wash it with diethyl ether (e.g., 100 mL).

  • Suction dry the solid for 3 hours.

  • Dissolve the white solid in water (e.g., 500 mL) and acidify to pH 3-4 with 1N HCl.

  • Collect the precipitated white solid by filtration and wash it with water (e.g., 2 x 50 mL).

  • Air-dry the product for 24 hours, followed by drying in a desiccator over phosphorus pentoxide to yield this compound.

Parameter Value
Starting MaterialDimethyl dodecanedioate
Key ReagentPotassium hydroxide
Solvent SystemDiethyl ether, Acetonitrile, Methanol
Reaction Temperature0-5 °C
Reaction Time48 hours
Reported Yield88%[1]

Visualizing the Process

Reaction Pathway

cluster_0 Synthesis via Partial Hydrolysis Dimethyl_dodecanedioate Dimethyl dodecanedioate Product This compound Dimethyl_dodecanedioate->Product KOH, MeOH/Ether/ACN 0-5°C, 48h Dodecanedioic_acid Dodecanedioic acid (byproduct) Product->Dodecanedioic_acid Excess KOH Start Low Yield Observed Check_Completion Analyze crude product (TLC/GC/NMR) Start->Check_Completion Incomplete_Reaction Incomplete Reaction? Check_Completion->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Increase reaction time or adjust temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Stoichiometry Adjust reagent stoichiometry Side_Products->Optimize_Stoichiometry Yes Optimize_Workup Review workup procedure (pH, extraction) Side_Products->Optimize_Workup No End Improved Yield Optimize_Time_Temp->End Optimize_Stoichiometry->End Optimize_Workup->End

References

Technical Support Center: Dodecanedioic Acid Monomethyl Ester Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Dodecanedioic acid monomethyl ester (DDME). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity DDME. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Introduction to Purification Challenges

Dodecanedioic acid monomethyl ester is a valuable bifunctional molecule with a long aliphatic chain, a terminal carboxylic acid, and a terminal methyl ester. This structure makes it a useful building block in the synthesis of polymers, lubricants, and pharmaceutical intermediates. However, its purification is often challenging due to the presence of structurally similar impurities, namely the starting material, dodecanedioic acid (DDDA), and the over-esterified byproduct, dimethyl dodecanedioate (DMDE). The subtle differences in polarity among these three compounds necessitate carefully optimized purification strategies.

This guide will equip you with the knowledge to diagnose and resolve common purification hurdles, ensuring you obtain DDME of the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you might face during the purification of Dodecanedioic acid monomethyl ester.

Q1: After my synthesis, TLC analysis shows three spots. How can I identify which spot is my desired product (DDME), the starting diacid (DDDA), and the diester byproduct (DMDE)?

Answer:

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction and for developing a purification strategy. The separation on a silica gel TLC plate is based on polarity. Here's how to interpret your TLC results:

  • Dodecanedioic Acid (DDDA): This is the most polar of the three compounds due to its two free carboxylic acid groups, which can form strong hydrogen bonds with the silica gel stationary phase. Therefore, it will have the lowest Rf value (it will travel the shortest distance up the plate). The spot may also appear streaky, a common occurrence with carboxylic acids on silica gel. To mitigate this, you can add a small amount of acetic acid or formic acid (e.g., 1%) to your eluent.[1]

  • Dodecanedioic Acid Monomethyl Ester (DDME): Your target molecule has one free carboxylic acid and one methyl ester. This makes it less polar than the diacid but more polar than the diester. Consequently, it will have an intermediate Rf value .

  • Dimethyl Dodecanedioate (DMDE): With both carboxylic acid groups esterified, this is the least polar of the three compounds. It will interact the least with the silica gel and therefore have the highest Rf value (it will travel the farthest up the plate).

Visualization:

Since these compounds lack a chromophore, they will not be visible under UV light unless your TLC plate has a fluorescent indicator (F254), where they will appear as dark spots against a green fluorescent background.[2] For more definitive visualization, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice. Alternatively, a bromocresol green stain can be used, which is specific for acidic compounds and will yield yellow spots on a blue background for both DDDA and DDME.[2][3]

Typical TLC System:

A good starting point for a solvent system (eluent) is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common ratio to start with is 7:3 or 1:1 hexane:ethyl acetate. You can adjust the ratio to achieve optimal separation (ideally, with the DDME spot having an Rf of ~0.3-0.5).[1]

Q2: I'm struggling to remove the unreacted dodecanedioic acid (DDDA) from my product. What is the most effective method?

Answer:

The presence of a free carboxylic acid in both your starting material (DDDA) and your product (DDME) while the diester (DMDE) is neutral provides a clear strategy for separation based on acid-base chemistry. An aqueous extraction is a highly effective and scalable method to remove the unreacted diacid.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO3) is ideal. The DDDA, having two acidic protons, will be readily deprotonated to form the water-soluble disodium salt, which will partition into the aqueous layer. Your desired monoester, DDME, is less acidic and will be less prone to deprotonation and extraction, especially with a weak base.

  • Separation: Separate the aqueous layer. Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the diacid.

  • Neutralization and Back-Extraction (Optional): If you wish to recover the unreacted DDDA, you can combine the aqueous layers, cool them in an ice bath, and re-acidify with a strong acid like HCl until the solution is acidic (pH ~2). The DDDA will precipitate out and can be collected by filtration or extracted back into an organic solvent.

  • Washing and Drying: Wash the organic layer containing your DDME with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield your crude DDME, now free of the diacid impurity.

This extraction method is a crucial first step in your purification workflow and should be performed before attempting other methods like column chromatography or recrystallization.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or if there are significant impurities present that depress the melting point.

Here are several troubleshooting steps to address this issue:

  • Increase the Solvent Volume: Your solution might be too concentrated, causing the solute to precipitate too quickly. Re-heat the mixture to dissolve the oil, and add more of the hot solvent until the solution is just saturated at the boiling point. Then, allow it to cool slowly.[4][5]

  • Slow Down the Cooling Rate: Rapid cooling can favor oil formation over crystal lattice formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. You can further slow the cooling by insulating the flask.[6]

  • Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For esters, common single solvents to try are ethanol or acetone. Often, a mixed solvent system provides better results. Good pairs to try for esters include hexane/ethyl acetate, hexane/acetone, or methanol/water.[7]

    • Mixed Solvent Technique: Dissolve your compound in a minimum amount of the "good" solvent (in which it is highly soluble). Then, while the solution is hot, add the "poor" solvent (in which it is sparingly soluble) dropwise until you see persistent cloudiness. Add a few drops of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.

  • Scratching and Seeding: If the solution is supersaturated but reluctant to crystallize, you can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure DDME, you can add a "seed crystal" to the cooled solution to initiate crystallization.[4]

  • Purify Further Before Recrystallization: If significant impurities are present, they can interfere with crystal formation. Consider performing an acid-base extraction to remove the diacid or even a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.

Q4: I need to use column chromatography to separate DDME from the diester (DMDE). What solvent system should I use?

Answer:

Column chromatography is an excellent technique for separating DDME from the less polar DMDE. The key is to find a solvent system that provides good separation on a TLC plate first.

Developing a Solvent System:

As mentioned in Q1, a mixture of hexane (or petroleum ether) and ethyl acetate is a standard choice for separating compounds of moderate polarity like esters on silica gel.[8][9]

  • Start with TLC: Begin by running TLC plates with varying ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Aim for an Optimal Rf: You are looking for a solvent system where the desired product (DDME) has an Rf value of approximately 0.3-0.4. This will ensure that the compound moves down the column at a reasonable rate and separates well from impurities. The DMDE should have a higher Rf, and any remaining DDDA should have an Rf close to zero in this solvent system.

  • Gradient Elution: For the best separation, a gradient elution is often recommended. This involves starting with a less polar solvent system to elute the least polar compound (DMDE) first, and then gradually increasing the polarity of the eluent to elute your more polar product (DDME).

Example Column Chromatography Protocol:

  • Stationary Phase: Silica gel, 60 Å pore size, 230-400 mesh particle size.

  • Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Loading the Sample: Dissolve your crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of your packed column. This "dry loading" method often results in better separation than loading the sample as a concentrated liquid.

  • Elution Profile (Gradient):

    • Start with a low polarity eluent, for example, 95:5 hexane:ethyl acetate. This will elute the non-polar DMDE.

    • Collect fractions and monitor them by TLC.

    • Once the DMDE has been completely eluted, gradually increase the polarity of the eluent. You can do this in a stepwise manner (e.g., to 9:1, then 8:2 hexane:ethyl acetate) or with a continuous gradient if you have a gradient former.

    • Your desired product, DDME, will elute as the polarity of the solvent system increases.

    • Combine the pure fractions containing DDME and remove the solvent under reduced pressure.

Workflow Diagram for DDME Purification:

PurificationWorkflow Crude Crude Reaction Mixture (DDDA, DDME, DMDE) Extraction Acid-Base Extraction (wash with aq. NaHCO3) Crude->Extraction OrganicLayer Organic Layer (DDME, DMDE) Extraction->OrganicLayer separates AqueousLayer Aqueous Layer (DDDA salt) Extraction->AqueousLayer Concentration Concentration OrganicLayer->Concentration Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Concentration->Chromatography FractionsDMDE Early Fractions (Pure DMDE) Chromatography->FractionsDMDE elutes first FractionsDDME Later Fractions (Pure DDME) Chromatography->FractionsDDME elutes later FinalConcentration Concentration FractionsDDME->FinalConcentration PureDDME Pure DDME FinalConcentration->PureDDME Recrystallization Recrystallization (Optional final polish) FinalConcentration->Recrystallization for higher purity Recrystallization->PureDDME for higher purity

Caption: A typical workflow for the purification of Dodecanedioic acid monomethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect from a Fischer esterification of dodecanedioic acid with methanol?

Answer:

The Fischer esterification is an equilibrium-driven reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[10][11][12][13] When performing a mono-esterification of a dicarboxylic acid, the main impurities to expect are:

  • Unreacted Dodecanedioic Acid (DDDA): Since the reaction is an equilibrium, some starting material will likely remain, especially if the reaction is not driven to completion.

  • Dimethyl Dodecanedioate (DMDE): This is the product of the esterification of both carboxylic acid groups. Its formation is a competing reaction to the desired mono-esterification.

  • Water: This is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials.

  • Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may remain in the crude product. These are typically removed during the aqueous workup.

The relative amounts of these impurities will depend on the reaction conditions, such as the stoichiometry of the reactants, the reaction time, and the effectiveness of water removal.

Q2: How can I use ¹H NMR to assess the purity of my Dodecanedioic acid monomethyl ester?

Answer:

¹H NMR spectroscopy is a powerful tool for assessing the purity of your DDME and for identifying the presence of DDDA and DMDE. Here are the key signals to look for in a CDCl3 solution:

  • Dodecanedioic Acid Monomethyl Ester (DDME):

    • A sharp singlet at ~3.67 ppm corresponding to the three protons of the methyl ester (-OCH3).

    • A triplet at ~2.35 ppm for the two protons alpha to the ester carbonyl (-CH2COOCH3).

    • A triplet at ~2.28 ppm for the two protons alpha to the carboxylic acid carbonyl (-CH2COOH).

    • A broad multiplet around 1.63 ppm for the four protons beta to both carbonyl groups.

    • A broad signal around 1.2-1.4 ppm for the remaining methylene protons in the aliphatic chain.

    • A very broad singlet at a variable chemical shift (often >10 ppm ) for the carboxylic acid proton (-COOH). This signal can sometimes be difficult to observe.

  • Dodecanedioic Acid (DDDA):

    • A triplet at ~2.35 ppm for the four protons alpha to the two carboxylic acid groups.

    • The absence of a methyl ester singlet at ~3.67 ppm.

  • Dimethyl Dodecanedioate (DMDE):

    • A sharp singlet at ~3.67 ppm that integrates to six protons (relative to the other signals).

    • A triplet at ~2.30 ppm for the four protons alpha to the two ester groups.

    • The absence of a carboxylic acid proton signal and the distinct triplet for the protons alpha to the carboxylic acid.

Purity Assessment:

You can estimate the purity by comparing the integration of the methyl ester singlet of DDME (at ~3.67 ppm, should integrate to 3H) to the integration of the signals corresponding to the methylene groups alpha to the carbonyls. The presence of DMDE would lead to an integration of the methyl ester peak greater than 3H relative to the alpha-methylene protons of the monoester. The presence of DDDA would be indicated by the alpha-methylene proton signal having a larger integration than expected relative to the methyl ester peak.

Q3: Are there any alternative purification methods for DDME besides extraction, chromatography, and recrystallization?

Answer:

While the combination of extraction, chromatography, and recrystallization is the most common and generally effective approach, other techniques can be considered, particularly for specific situations:

  • Distillation: Due to the relatively high boiling point of DDME, simple distillation is generally not feasible. However, for separating it from much more volatile or non-volatile impurities, vacuum distillation (Kugelrohr or short-path distillation) might be an option, although separating the monoester from the diester by distillation would be very challenging due to their similar boiling points.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>99.5%), especially on a smaller scale, reversed-phase preparative HPLC can be an excellent choice. A common mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA). This method can provide excellent separation of DDME from both DDDA and DMDE.

  • Selective Precipitation/Crystallization: One synthetic route to DDME involves the partial hydrolysis of DMDE.[14] In this case, the purification involves adding the reaction mixture to water and then acidifying, which causes the DDME to precipitate while the more water-soluble diacid (if any is formed) and unreacted diester may remain in solution to some extent.[14]

Decision Tree for Purification Strategy:

PurificationStrategy Start Crude Product (DDDA, DDME, DMDE) CheckDiacid Is DDDA a major impurity? Start->CheckDiacid Extraction Perform Acid-Base Extraction (wash with aq. NaHCO3) CheckDiacid->Extraction Yes CheckPurity Is purity sufficient after extraction? CheckDiacid->CheckPurity No Extraction->CheckPurity CheckSeparation Are DDME and DMDE well-separated by TLC? CheckPurity->CheckSeparation No End High-Purity DDME CheckPurity->End Yes ColumnChromatography Perform Column Chromatography CheckSeparation->ColumnChromatography Yes Recrystallization Perform Recrystallization CheckSeparation->Recrystallization No, or only trace DMDE FinalPurityCheck Is final purity sufficient? ColumnChromatography->FinalPurityCheck FinalPurityCheck->Recrystallization No, needs polishing FinalPurityCheck->End Yes Recrystallization->FinalPurityCheck

Caption: A decision tree to guide the selection of an appropriate purification strategy for DDME.

References

Technical Support Center: 12-Methoxy-12-oxododecanoic Acid (M-DODA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 12-Methoxy-12-oxododecanoic acid (M-DODA), also known as Dodecanedioic Acid Monomethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful use of M-DODA in your experiments. Here, we address common questions and troubleshooting scenarios related to its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with M-DODA in solution?

The primary stability concern for this compound is the hydrolysis of its methyl ester functional group.[1][2] This reaction, depicted below, converts M-DODA back to its parent dicarboxylic acid (dodecanedioic acid) and methanol. This degradation is typically catalyzed by the presence of acid (H⁺) or base (OH⁻) in aqueous solutions.

  • Chemical Equation: CH₃OOC-(CH₂)₁₀-COOH + H₂O ⇌ HOOC-(CH₂)₁₀-COOH + CH₃OH

This degradation can significantly impact experimental outcomes by altering the concentration of the active compound and introducing impurities.

Q2: I am dissolving M-DODA in a buffer for my cell culture experiment. Which pH should I use to maximize its stability?

To maximize stability, you should prepare your stock solutions and conduct experiments in a buffer with a slightly acidic pH, ideally between 4 and 5. Ester hydrolysis rates are typically at a minimum in this pH range. Both strongly acidic (pH < 3) and, more significantly, alkaline (pH > 7) conditions will accelerate the rate of hydrolysis. For many biological assays requiring physiological pH (~7.4), it is crucial to be aware that the rate of hydrolysis will be higher. In such cases, prepare solutions fresh and use them immediately.

Q3: My M-DODA solution appears cloudy or has precipitated after refrigeration. What happened and how can I fix it?

This is likely a solubility issue rather than a stability one. M-DODA is a long-chain fatty acid derivative and may have limited solubility in purely aqueous buffers, especially at lower temperatures (e.g., 2-8°C).

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution to room temperature or 37°C. The compound may redissolve.

    • Co-Solvent: If preparing a concentrated stock, consider using a small amount of an organic co-solvent like DMSO or ethanol before making the final dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Check Concentration: You may be exceeding the solubility limit of M-DODA in your chosen solvent system. Try preparing a more dilute solution.

Q4: How should I store my M-DODA solutions to prevent degradation?

Proper storage is critical to maintaining the integrity of your M-DODA solutions.

Storage ConditionRecommendationRationale
Short-Term (≤ 24 hours) 2-8°C in a tightly sealed container.Refrigeration slows the rate of chemical reactions, including hydrolysis.
Long-Term (> 24 hours) Aliquot and freeze at -20°C or -80°C.Freezing significantly minimizes molecular motion and chemical degradation over extended periods. Aliquoting prevents multiple freeze-thaw cycles.
Solvent Choice For long-term storage, an anhydrous organic solvent (e.g., DMSO, Ethanol) is preferable to aqueous buffers.The absence of water prevents hydrolysis, the primary degradation pathway.

Note: Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially degrade the compound.

Troubleshooting Guide: Investigating M-DODA Degradation

If you suspect that your M-DODA has degraded, this guide provides a systematic approach to confirming the issue and preventing it in the future.

Issue: Inconsistent or lower-than-expected results in my bioassay.

This could be due to a lower effective concentration of M-DODA resulting from hydrolysis.

The following diagram outlines a typical workflow to assess the stability of M-DODA under your specific experimental conditions.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_eval Evaluation prep Prepare M-DODA Solution in Experimental Buffer t0 Time-Zero (T0) Sample: Immediately aliquot and freeze prep->t0 Control incubate Incubate Solution under Experimental Conditions (e.g., 37°C, pH 7.4) prep->incubate Test analysis Analyze All Samples by LC-MS or HPLC-UV t0->analysis tx Take Samples at Time Points (T1, T2, T3...) incubate->tx tx->analysis quant Quantify Peak Area of M-DODA and Degradant (Dodecanedioic Acid) analysis->quant eval Plot % M-DODA Remaining vs. Time to Determine Degradation Rate quant->eval

Caption: Workflow for assessing M-DODA stability.

This protocol provides a general method to quantify M-DODA and its primary hydrolytic degradant, dodecanedioic acid.

Objective: To determine the percentage of M-DODA remaining in solution over time.

Materials:

  • M-DODA solution in your experimental buffer

  • Reference standards for M-DODA and dodecanedioic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Quenching solution: 1M Hydrochloric Acid (HCl)

Procedure:

  • Sample Preparation:

    • At each time point (T0, T1, T2, etc.), take a 100 µL aliquot of your M-DODA solution.

    • Immediately quench the hydrolysis reaction by adding 10 µL of 1M HCl. This acidifies the sample to a pH where the hydrolysis rate is minimal.

    • Store quenched samples at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Detection Wavelength: ~210 nm (where carboxylic acids absorb).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • Start at 70% A / 30% B.

      • Ramp to 10% A / 90% B over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Analysis:

      • Run reference standards for M-DODA and dodecanedioic acid to determine their retention times.

      • Analyze all time-point samples. Integrate the peak area for M-DODA at each time point.

  • Data Calculation:

    • Calculate the percentage of M-DODA remaining at each time point (Tx) relative to the initial time point (T0).

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

This data will allow you to determine the half-life of M-DODA under your specific experimental conditions and make informed decisions about solution preparation and handling.

Mechanistic Insight: The Chemistry of Ester Hydrolysis

Understanding the mechanism of hydrolysis helps explain why pH is such a critical factor in M-DODA stability.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A1 1. Protonation of Carbonyl Oxygen A2 2. Nucleophilic Attack by Water A1->A2 A3 3. Proton Transfer A2->A3 A4 4. Elimination of Methanol & Deprotonation A3->A4 B1 1. Nucleophilic Attack by Hydroxide Ion (OH⁻) B2 2. Formation of Tetrahedral Intermediate B1->B2 B3 3. Elimination of Methoxide Ion (CH₃O⁻) B2->B3 B4 4. Deprotonation of Carboxylic Acid B3->B4

Caption: Key steps in acid- and base-catalyzed ester hydrolysis.

  • Base-Catalyzed Hydrolysis: This is often the more significant pathway at physiological pH. The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the ester's carbonyl carbon. This pathway is typically faster than the acid-catalyzed route because hydroxide is a more potent nucleophile than a neutral water molecule.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weaker nucleophile, water.[3][4]

Both mechanisms lead to the same products but proceed through different intermediates. The V-shaped profile of hydrolysis rate versus pH is a direct consequence of these two distinct mechanisms dominating at different ends of the pH scale.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Hydrogen Dodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of methyl hydrogen dodecanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. As Senior Application Scientists, we have compiled this resource to address common challenges and explain the rationale behind experimental choices to ensure your success.

Diagram: Workflow for Optimizing Methyl Hydrogen Dodecanedioate Synthesis

synthesis_workflow cluster_prep Preparation & Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Troubleshooting start Start: High-Purity Dodecanedioic Acid & Methanol reagents Select Esterification Method (e.g., Acid Catalysis, DCC/DMAP) start->reagents conditions Define Initial Reaction Conditions (Stoichiometry, Temp, Time, Catalyst) reagents->conditions reaction Perform Esterification Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring quench Quench Reaction & Initial Extraction monitoring->quench separation Separate Monoester from Diacid, Diester & Impurities (e.g., Column Chromatography, Crystallization, Distillation) quench->separation analysis Analyze Product Purity & Yield (NMR, MS, HPLC) separation->analysis troubleshoot Troubleshooting Guide (Low Yield, Impurities) analysis->troubleshoot Purity/Yield Issues end End: Pure Methyl Hydrogen Dodecanedioate analysis->end Successful Synthesis optimization Optimize Reaction Conditions troubleshoot->optimization optimization->conditions Iterate

Caption: A generalized workflow for the synthesis and optimization of methyl hydrogen dodecanedioate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing methyl hydrogen dodecanedioate?

The main challenge in the mono-esterification of a symmetric dicarboxylic acid like dodecanedioic acid is achieving high selectivity for the monoester over the diester (dimethyl dodecanedioate). The reactivity of the second carboxylic acid group is similar to the first, leading to a statistical mixture of starting material, monoester, and diester.[1][2] Consequently, separating the desired monoester from the unreacted diacid and the diester byproduct can be complex.[2]

Q2: What are the common methods for preparing methyl hydrogen dodecanedioate?

Several strategies can be employed, each with its own advantages and disadvantages:

  • Partial Esterification with Stoichiometric Control: This involves using a limited amount of methanol (ideally one equivalent or slightly less) with an acid catalyst. However, this often results in a mixture of products that requires careful purification.[1]

  • Selective Salt Precipitation: A classic method involves converting the reaction mixture to their salts. For instance, the barium salt of the monoester is often less soluble in methanol than the barium salt of the diacid or the unreacted diester, allowing for its selective precipitation and subsequent isolation.[1][3]

  • Transesterification: This method involves reacting dimethyl dodecanedioate with dodecanedioic acid in a 1:1 molar ratio, typically with an acid catalyst, to drive the equilibrium towards the formation of the monoester.[4]

  • Use of Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used for esterification under milder conditions.[5]

  • Heterogeneous Catalysis: Adsorbing the dicarboxylic acid onto a solid support like alumina can orient the molecules to favor mono-esterification with reagents such as diazomethane.[6][7]

Q3: How do I choose the right catalyst for the esterification?

The choice of catalyst depends on the chosen esterification method:

  • Brønsted Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are commonly used for direct esterification (Fischer esterification). They are cost-effective but can sometimes lead to side reactions like dehydration of the alcohol (if not methanol) or product discoloration at high temperatures.[8]

  • Lewis Acids (e.g., Zinc Acetate, Tin(II) Chloride): These can be milder alternatives to strong Brønsted acids and may reduce the likelihood of certain side reactions.[8]

  • Activating Agents (e.g., DCC/DMAP): This combination is effective for forming esters under mild, room temperature conditions, which is beneficial for sensitive substrates. However, DCC produces a dicyclohexylurea (DCU) byproduct that needs to be filtered off.[5]

Troubleshooting Guide

Problem 1: Low yield of the desired monoester.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached equilibrium or completion.Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the reaction time, temperature, or catalyst loading.
Formation of Diester The primary competing reaction is the formation of dimethyl dodecanedioate.Use a strict 1:1 or slightly less than 1 molar ratio of methanol to dodecanedioic acid. Alternatively, consider a method with higher selectivity, such as the barium salt precipitation method.[1][3]
Equilibrium Limitations Fischer esterification is a reversible reaction. The water produced can hydrolyze the ester back to the starting materials.[9]Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Product Loss During Work-up The monoester can be lost during extraction or purification steps due to its intermediate polarity.Optimize your extraction and purification protocols. For example, during a basic wash to remove unreacted diacid, use a mild base like sodium bicarbonate to avoid saponification of the monoester.[2]

Problem 2: The final product is contaminated with the starting diacid and/or the diester.

Potential Cause Explanation Recommended Solution
Inefficient Purification The polarities of the diacid, monoester, and diester can be close, making separation by column chromatography challenging.Column Chromatography: Use a shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane) to improve separation. Crystallization: Attempt to selectively crystallize the desired product or the impurities from a suitable solvent system.[10] Distillation: Fractional distillation under high vacuum can be effective, but be cautious of high temperatures causing disproportionation of the monoester back into the diacid and diester.[1]
Statistical Product Distribution The reaction naturally produces a mixture of all three components.It is often more efficient to accept the product mixture and focus on a robust purification strategy. The barium salt method is specifically designed to address this separation challenge.[1][3]

Problem 3: The product is discolored (yellow or brown).

Potential Cause Explanation Recommended Solution
High Reaction Temperature Excessive heat can cause decomposition or side reactions, leading to colored impurities.Conduct the reaction at the lowest effective temperature. Monitor the reaction to avoid unnecessarily long heating times.[8]
Oxidation Reactants or products may be susceptible to oxidation at high temperatures in the presence of air.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Impure Starting Materials Impurities in the dodecanedioic acid or methanol can lead to colored byproducts.Ensure the use of high-purity starting materials.

Experimental Protocols

Protocol 1: Synthesis via Partial Esterification and Barium Salt Precipitation

This protocol is adapted from a method described for a similar long-chain dicarboxylic acid and is effective for selective isolation of the monoester.[1][3]

Step 1: Diester Formation

  • In a round-bottom flask, dissolve dodecanedioic acid (1.0 eq) in methanol (excess, e.g., 10-20 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting diacid is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude dimethyl dodecanedioate.

Step 2: Monoester Formation and Selective Precipitation

  • To the crude dimethyl dodecanedioate, add a solution of barium hydroxide (0.5 eq) in methanol.

  • Stir the mixture at room temperature. The barium salt of the monoester will begin to precipitate.

  • Allow the mixture to stand for 16-24 hours to ensure complete precipitation.

  • Collect the precipitate by suction filtration and wash with a small amount of cold methanol to remove any adhering diester.

Step 3: Isolation of Methyl Hydrogen Dodecanedioate

  • Suspend the collected barium salt in a mixture of diethyl ether and dilute hydrochloric acid (e.g., 2M HCl).

  • Shake the mixture in a separatory funnel until the solid dissolves.

  • Separate the layers and extract the aqueous layer with additional diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl hydrogen dodecanedioate.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis using DCC and DMAP

This method is suitable for smaller-scale syntheses under mild conditions.[5]

  • Dissolve dodecanedioic acid (1.0 eq), methanol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

  • Slowly add a solution of DCC (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate and purify the residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to separate the monoester from unreacted diacid and any diester formed.

Diagram: Troubleshooting Logic for Low Monoester Yield

troubleshooting_yield cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions cluster_diacid High Unreacted Diacid cluster_diester High Diester Formation cluster_loss Product Loss During Work-up start Low Yield of Methyl Hydrogen Dodecanedioate check_reaction Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_reaction check_impurities Identify Major Components: - Unreacted Diacid - Diester Byproduct - Other Impurities check_reaction->check_impurities incomplete_rxn Incomplete Reaction check_impurities->incomplete_rxn Predominantly Diacid poor_selectivity Poor Selectivity check_impurities->poor_selectivity Predominantly Diester workup_issue Work-up Inefficiency check_impurities->workup_issue Low Recovery After Purification increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time increase_catalyst Increase Catalyst Loading incomplete_rxn->increase_catalyst remove_water Remove Water (if applicable) incomplete_rxn->remove_water adjust_stoich Adjust Methanol Stoichiometry (< 1 eq) poor_selectivity->adjust_stoich change_method Change to a More Selective Method (e.g., Barium Salt Precipitation) poor_selectivity->change_method optimize_extraction Optimize Extraction pH & Solvents workup_issue->optimize_extraction optimize_purification Refine Purification Technique workup_issue->optimize_purification

Caption: A decision tree for troubleshooting low yields in methyl hydrogen dodecanedioate synthesis.

References

common pitfalls in handling Dodecanedioic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dodecanedioic acid monomethyl ester (CAS 3903-40-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile difunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the storage, handling, and use of Dodecanedioic acid monomethyl ester in various applications.

Issue 1: Incomplete or Slow Esterification Reactions

Symptoms:

  • Low yield of the desired diester or polyamide.

  • Presence of unreacted Dodecanedioic acid monomethyl ester and the corresponding diacid in post-reaction analysis (e.g., NMR, LC-MS).

  • Reaction fails to reach completion even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Catalyst or Inappropriate Catalyst Choice: The Fischer esterification, a common method for converting the remaining carboxylic acid group, is an equilibrium-driven process.[1] The choice and amount of acid catalyst are critical.

    • Causality: Acid catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Insufficient catalyst leads to a slow reaction rate.

    • Solution: Ensure you are using a suitable acid catalyst such as sulfuric acid (H₂SO₄), tosic acid (TsOH), or a solid acid catalyst.[1] A typical catalytic amount is 1-5 mol%. For sensitive substrates, milder catalysts like scandium triflate can be employed.

  • Presence of Water: Water is a byproduct of esterification and its presence can shift the equilibrium back towards the reactants, hindering product formation.[1][2]

    • Causality: According to Le Chatelier's principle, the removal of a product (water) will drive the reaction forward to favor the formation of the ester.

    • Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or using a large excess of the alcohol reactant to shift the equilibrium.[1]

  • Steric Hindrance: The alcohol reactant may be sterically bulky, slowing down the rate of nucleophilic attack.

    • Causality: Large substituents near the hydroxyl group of the alcohol can physically block the approach to the electrophilic carbonyl carbon of the Dodecanedioic acid monomethyl ester.

    • Solution: If possible, select a less sterically hindered alcohol. Alternatively, increase the reaction temperature (with caution to avoid side reactions) and prolong the reaction time. Using a more potent catalyst might also be necessary.

Issue 2: Hydrolysis of the Ester Group

Symptoms:

  • Appearance of Dodecanedioic acid as an impurity in your final product.

  • A decrease in the pH of the reaction mixture or stored solution over time.

  • Unexpected results in biological assays due to the presence of the diacid.

Potential Causes & Solutions:

  • Exposure to Acidic or Basic Conditions: Esters are susceptible to hydrolysis under both acidic and basic conditions.[2]

    • Causality: Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) is an irreversible process involving nucleophilic attack by a hydroxide ion on the carbonyl carbon.[2]

    • Solution: Maintain neutral pH conditions during workup and storage. If the compound is used in an aqueous buffer, ensure the pH is close to 7 and consider storing solutions at low temperatures to minimize hydrolysis. When purification is necessary, avoid strongly acidic or basic chromatography conditions.

  • Presence of Water and Elevated Temperatures: The rate of hydrolysis is significantly increased by the presence of water and higher temperatures.

    • Causality: Increased thermal energy provides the activation energy needed for the hydrolysis reaction to proceed at a faster rate.

    • Solution: Store Dodecanedioic acid monomethyl ester in a dry, cool environment.[3][4][5] For long-term storage, sealing it under an inert atmosphere (e.g., argon or nitrogen) is recommended. When using it in reactions, ensure all solvents and reagents are anhydrous unless water is a required component of the reaction.

Issue 3: Poor Solubility

Symptoms:

  • Difficulty dissolving the compound in common organic solvents at room temperature.

  • Formation of a precipitate when a solution is cooled.

  • Inconsistent reaction kinetics due to incomplete dissolution.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: Dodecanedioic acid monomethyl ester is a white solid with limited solubility in many solvents at room temperature.[3][4][6]

    • Causality: The long aliphatic chain imparts nonpolar character, while the carboxylic acid and ester groups add polarity. This dual nature can make solvent selection challenging.

    • Solution: Based on available data, solubility is slight in methanol and dimethyl sulfoxide (DMSO), particularly with heating.[3][4][5] For reactions, consider using polar aprotic solvents like DMF or DMAc, or heated nonpolar solvents like toluene, depending on the reaction requirements. Always perform a small-scale solubility test before committing to a large-scale experiment.

SolventSolubilityTemperature
MethanolSlightly SolubleN/A
DMSOSlightly SolubleHeating may be required
WaterInsolubleN/A

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Dodecanedioic acid monomethyl ester?

A1: It is recommended to store Dodecanedioic acid monomethyl ester in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][4][5] To prevent potential hydrolysis, it is crucial to protect it from moisture. For long-term storage, keeping it under an inert atmosphere is advisable.

Q2: What are the primary safety hazards associated with this compound?

A2: According to safety data, Dodecanedioic acid monomethyl ester can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] It is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.

Q3: Can I use Dodecanedioic acid monomethyl ester directly in aqueous solutions for biological experiments?

A3: Due to its low water solubility, direct dissolution in aqueous buffers is challenging.[3] A common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then dilute this stock solution into the aqueous experimental medium. Be mindful of the final solvent concentration, as it may affect the biological system. Also, consider the potential for hydrolysis in aqueous media over the course of your experiment.

Q4: What analytical techniques are suitable for monitoring reactions involving this compound?

A4: A combination of techniques is often most effective.

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress by comparing the spot of the reaction mixture to that of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the product and for identifying the presence of starting materials or byproducts. The methyl ester group gives a characteristic singlet peak in the ¹H NMR spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating components of the reaction mixture and confirming the molecular weight of the desired product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound or its derivatives are sufficiently volatile and thermally stable.[7]

Q5: How can I purify Dodecanedioic acid monomethyl ester if it contains the diacid impurity?

A5: Purification can be achieved through several methods:

  • Recrystallization: If a suitable solvent system can be found where the solubility of the monoester and diacid differ significantly with temperature, recrystallization can be an effective purification method.

  • Column Chromatography: Silica gel chromatography is a standard method for separating compounds with different polarities. The diacid is more polar than the monoester and will elute more slowly. A gradient of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically used.

  • Acid-Base Extraction: This technique can be used to separate the carboxylic acid-containing compounds from neutral impurities. Dissolve the mixture in an organic solvent (e.g., diethyl ether) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The diacid and monoester will be deprotonated and move to the aqueous layer. Subsequent acidification of the aqueous layer followed by extraction with an organic solvent can recover the acidic compounds.[7] Further separation of the monoester from the diacid would then be required, possibly by chromatography.

Section 3: Experimental Workflow & Visualization

Workflow: Monitoring a Fischer Esterification Reaction

The following diagram illustrates a typical workflow for monitoring the progress of a Fischer esterification reaction involving Dodecanedioic acid monomethyl ester.

Esterification_Workflow Workflow for Monitoring Fischer Esterification cluster_prep 1. Reaction Setup cluster_monitoring 2. Reaction Monitoring cluster_workup 3. Workup & Purification cluster_analysis 4. Product Analysis Setup Combine Dodecanedioic acid monomethyl ester, alcohol, and acid catalyst in a suitable solvent. TLC Take aliquots at regular intervals. Analyze via TLC to observe disappearance of starting material and appearance of product. Setup->TLC Decision Is reaction complete? TLC->Decision Decision->TLC No Quench Quench the reaction (e.g., with NaHCO₃ solution). Decision->Quench Yes Extract Perform liquid-liquid extraction. Quench->Extract Purify Purify the crude product (e.g., column chromatography). Extract->Purify Analysis Characterize the final product using NMR, MS, and other relevant techniques. Purify->Analysis

Caption: A typical workflow for a Fischer esterification reaction.

Logical Relationship: Troubleshooting Hydrolysis

This diagram outlines the logical steps to troubleshoot the unwanted hydrolysis of Dodecanedioic acid monomethyl ester.

Hydrolysis_Troubleshooting Troubleshooting Hydrolysis Start Hydrolysis Detected Check_pH Check pH of solutions and reagents. Start->Check_pH Check_Storage Review storage conditions. Start->Check_Storage Check_Temp Assess reaction and storage temperatures. Start->Check_Temp Is_Acidic_Basic Is pH non-neutral? Check_pH->Is_Acidic_Basic Is_Moist Is there moisture exposure? Check_Storage->Is_Moist Is_High_Temp Are temperatures elevated? Check_Temp->Is_High_Temp Action_pH Buffer solutions to neutral pH. Use non-acidic/basic purification methods. Is_Acidic_Basic->Action_pH Yes Resolved Problem Resolved Is_Acidic_Basic->Resolved No Action_Storage Store in a desiccator. Seal under inert gas. Is_Moist->Action_Storage Yes Is_Moist->Resolved No Action_Temp Store at lower temperatures. Run reactions at the lowest effective temperature. Is_High_Temp->Action_Temp Yes Is_High_Temp->Resolved No Action_pH->Resolved Action_Storage->Resolved Action_Temp->Resolved

Caption: A decision tree for troubleshooting hydrolysis issues.

References

Technical Support Center: Scaling Up 12-Methoxy-12-oxododecanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the synthesis and scale-up of 12-Methoxy-12-oxododecanoic acid (also known as Dodecanedioic Acid Monomethyl Ester). We will move beyond simple protocols to address the underlying chemical principles, troubleshoot common challenges, and answer frequently asked questions, ensuring a robust and reproducible process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound. The most common synthetic route involves the selective mono-hydrolysis of Dimethyl dodecanedioate, a process that requires careful control to achieve high yield and purity.

Q1: My reaction resulted in a low yield of the desired monomethyl ester. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of the starting diester.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary, but be cautious of Cause 2.

  • Over-hydrolysis (Saponification): The most common cause of low yield is the non-selective hydrolysis of both ester groups, leading to the formation of the byproduct dodecanedioic acid.

    • Causality: The monoester product, once formed, can be deprotonated by the base to form a carboxylate salt. While this salt is less reactive towards further hydrolysis than the starting diester, prolonged reaction times, excess base, or elevated temperatures can drive the formation of the diacid.

    • Solution 1 (Stoichiometry): Carefully control the stoichiometry of your base (e.g., Potassium Hydroxide). Use a slight excess relative to the diester (approx. 1.15 equivalents) to ensure the reaction starts, but avoid a large excess that would promote the second hydrolysis.[1]

    • Solution 2 (Temperature Control): Maintain a low reaction temperature (0-5 °C).[1] Exothermic addition of the base can raise the local temperature, accelerating the undesired second hydrolysis. Add the base solution dropwise to a chilled reaction mixture to maintain strict temperature control.

  • Work-up Losses: The product can be lost during the aqueous work-up and extraction phases.

    • Solution (Acidification & Extraction): During acidification with HCl, carefully adjust the pH to approximately 3-4.[1][2] This pH ensures the protonation of your desired mono-acid product, causing it to precipitate, while keeping any highly water-soluble inorganic salts in the aqueous phase. Ensure the precipitated solid is thoroughly washed with cold water to remove these salts before drying.

Q2: My final product is contaminated with the starting material (Dimethyl dodecanedioate) and/or the diacid (Dodecanedioic acid). How can I effectively purify it?

Cause & Purification Strategy:

This is a classic purification challenge involving compounds of similar chain length but differing polarity. The key is to exploit the difference in functional groups.

  • Starting Material (Diester): Non-polar.

  • Product (Mono-acid/Mono-ester): Intermediate polarity.

  • Byproduct (Diacid): Polar.

Purification Protocol: Recrystallization

Recrystallization is often the most effective method for purification at scale.

  • Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. The impurities should either be very soluble or insoluble at all temperatures. A common starting point is a mixed solvent system like ethyl acetate/hexane or toluene.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate).

    • If insoluble impurities (like the highly polar diacid) are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, then chill further in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent (e.g., hexane) to remove soluble impurities like the starting diester, and dry under vacuum.

Data for Purification Strategy

CompoundIUPAC NameMolecular Weight ( g/mol )PolarityExpected Behavior during Purification
Starting MaterialDimethyl dodecanedioate258.38LowRemains in the mother liquor or is removed by a non-polar wash (e.g., hexane).
Product This compound 244.33 Medium Crystallizes from a suitable solvent system upon cooling.
ByproductDodecanedioic acid230.30HighCan be removed by hot filtration if insoluble in the primary recrystallization solvent, or remains in highly polar washes.
Q3: The acidification step of the work-up produced a sticky oil instead of a filterable white solid. What went wrong?

Potential Causes & Solutions:

  • Presence of Impurities: Residual organic solvents from the reaction (e.g., acetonitrile, diethyl ether) or significant amounts of unreacted starting material can act as crystallization inhibitors, causing the product to "oil out."

    • Solution: After the reaction is complete, ensure you are removing the organic solvents under reduced pressure before dissolving the crude salt in water for the acidification step.

  • Incorrect pH: If the pH is not acidic enough, a significant portion of the product will remain as the carboxylate salt, which is more soluble and less likely to precipitate cleanly.

    • Solution: Use a calibrated pH meter and ensure the final pH of the aqueous solution is between 3 and 4.[1][2] Stir the mixture for a period after acidification to allow time for the solid to fully precipitate before filtration.

  • Temperature: Performing the precipitation at a very low temperature can sometimes lead to rapid, amorphous precipitation instead of a crystalline solid.

    • Solution: Try the acidification and initial precipitation at room temperature with vigorous stirring. Cooling can be applied after the initial solid has formed to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most widely documented method is the selective mono-saponification (hydrolysis) of Dimethyl dodecanedioate using a base like potassium hydroxide (KOH) in a mixed solvent system.[1] This method is advantageous because the starting diester is readily available and the reaction conditions are generally mild.

Workflow Diagram: Synthesis & Purification

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Dimethyl dodecanedioate (Starting Material) B 1. Dissolve in Ether/Acetonitrile 2. Cool to 0-5 °C A->B C Add KOH in Methanol (1.15 eq, dropwise) B->C D Stir at 0-5 °C for 48h Reaction Monitoring (TLC/GC) C->D E Filter Reaction Mixture (Collect Potassium Salt) D->E F Dissolve Salt in Water E->F G Acidify to pH 3-4 with HCl F->G H Filter & Wash with Cold Water (Crude Product) G->H I Recrystallize from suitable solvent (e.g., Toluene) H->I J Quality Control (GC, NMR, Melting Point) I->J K Final Product (>97% Purity) J->K

Caption: General workflow for synthesis and purification.

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
  • Temperature: Must be strictly controlled during base addition and reaction to prevent over-hydrolysis.

  • Reagent Stoichiometry: The ratio of base to diester is the most critical factor for achieving selectivity.

  • Mixing/Agitation: Efficient mixing is crucial in a multiphase system to ensure consistent reaction kinetics and heat transfer, especially at larger scales.

  • Rate of Addition: Slow, controlled addition of the base prevents localized temperature spikes and high concentrations of base, both of which favor diacid formation.

  • pH during Work-up: Precise pH control is essential for maximizing the precipitation of the desired product and ensuring efficient removal of byproducts.

Q3: What analytical techniques are recommended for in-process control and final product release?
  • In-Process Control (IPC):

    • TLC: A quick and easy way to qualitatively monitor the disappearance of the starting diester and the appearance of the product and diacid byproduct.

    • GC/GC-MS: Provides quantitative data on the relative amounts of diester, monoester, and diacid (after derivatization) to determine the optimal reaction endpoint.

  • Final Product Quality Control (QC):

    • GC: To confirm purity, which is typically expected to be >97.0%.

    • ¹H and ¹³C NMR: To confirm the chemical structure, ensuring the presence of both the methyl ester singlet (~3.67 ppm) and the carboxylic acid proton.

    • Melting Point: A sharp melting point range (typically 50-55 °C) is a good indicator of purity.

    • FTIR: To confirm the presence of the ester and carboxylic acid carbonyl stretches.

Q4: What are the primary safety considerations when handling the reagents for this synthesis?

Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4]

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Organic Solvents (Diethyl Ether, Methanol, Acetonitrile): Flammable and toxic. Diethyl ether is extremely volatile and can form explosive peroxides. Acetonitrile is toxic by inhalation, ingestion, and skin absorption. All solvents should be handled in a fume hood away from ignition sources.

Troubleshooting Logic Diagram

G Start QC Analysis Fails (e.g., Purity <97%) Impurity_ID Identify Impurity (GC-MS, NMR) Start->Impurity_ID Diester Major Impurity: Dimethyl dodecanedioate Impurity_ID->Diester Non-polar Diacid Major Impurity: Dodecanedioic acid Impurity_ID->Diacid Polar Troubleshoot_Diester Cause: Incomplete Reaction Solution: Increase reaction time or re-evaluate stoichiometry. Diester->Troubleshoot_Diester Troubleshoot_Diacid Cause: Over-hydrolysis Solution: Lower temp, reduce base eq., or shorten time. Diacid->Troubleshoot_Diacid Purify Action: Re-purify (e.g., Recrystallization) Troubleshoot_Diester->Purify Troubleshoot_Diacid->Purify

Caption: Logic for troubleshooting out-of-spec product.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory procedures and is intended for trained chemists.[1][2]

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe, dissolve Dimethyl dodecanedioate (1.0 eq) in a 2:1 mixture of diethyl ether and acetonitrile.

  • Cooling: Place the flask in an ice-salt bath and cool the stirred solution to 0-5 °C.

  • Base Addition: Separately, dissolve Potassium Hydroxide (KOH, 1.15 eq) in methanol. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the resulting white slurry at 0-5 °C for an additional 48 hours. Monitor the reaction's progress periodically by TLC or GC.

  • Isolation of Salt: Upon completion, filter the white solid (potassium 12-methoxy-12-oxododecanoate) using a Buchner funnel. Wash the solid with cold diethyl ether (2 x volume) to remove unreacted starting material and other organic-soluble impurities.

  • Acidification: Transfer the filtered white solid to a beaker and dissolve it in deionized water. While stirring vigorously, slowly add 1N HCl solution until the pH of the mixture is stable between 3 and 4. A white precipitate will form.

  • Final Product Isolation: Filter the precipitated white solid, wash thoroughly with cold deionized water to remove potassium chloride, and then dry the solid under vacuum to a constant weight. Expect a yield of 85-90%.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 12-Methoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 12-methoxy-12-oxododecanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its ¹H and ¹³C NMR spectra, a comparison with its parent compound, dodecanedioic acid, and a standardized protocol for data acquisition. Our objective is to furnish a comprehensive resource grounded in scientific expertise and validated by experimental principles.

Introduction: The Structural Significance of Asymmetric Dicarboxylic Acid Derivatives

This compound, also known as dodecanedioic acid monomethyl ester, is an interesting molecule for various applications, including its use as a linker in bioconjugation and a building block in polymer synthesis.[1][2] Its asymmetrical nature, with a terminal carboxylic acid at one end and a methyl ester at the other, gives rise to a unique NMR fingerprint. Understanding this spectral signature is paramount for confirming its synthesis, assessing its purity, and studying its interactions in more complex systems.

This guide will elucidate the characteristic NMR signals of this compound. We will dissect the rationale behind the observed chemical shifts and coupling patterns and compare them to the symmetric dicarboxylic acid, dodecanedioic acid, to highlight the influence of the methyl ester group.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

¹H NMR Spectrum (Predicted)

The proton NMR spectrum of this compound is expected to be dominated by the signals from the long aliphatic chain.

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm.[3] This proton is acidic and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.

  • Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.67 ppm. This is a highly characteristic signal for a methyl ester.

  • Methylene Protons Alpha to Ester (-CH₂COOCH₃): A triplet at around 2.30 ppm. These protons are deshielded by the adjacent carbonyl group.

  • Methylene Protons Alpha to Carboxylic Acid (-CH₂COOH): A triplet at approximately 2.35 ppm. These protons are also deshielded by the neighboring carbonyl group, and their chemical shift will be very close to the methylene protons alpha to the ester.

  • Methylene Protons Beta to Carbonyls (-CH₂CH₂CO-): Multiplets around 1.63 ppm.

  • Bulk Methylene Protons (-(CH₂)₆-): A large, broad multiplet centered around 1.2-1.4 ppm, integrating to 12 protons.[6] In long alkyl chains, the chemical environments of the central methylene groups are very similar, leading to significant signal overlap.[5]

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum provides a clearer picture of the carbon backbone.

  • Carboxylic Acid Carbonyl (-COOH): A signal in the range of 175-185 ppm.[4][7]

  • Ester Carbonyl (-COOCH₃): A signal slightly upfield from the carboxylic acid carbonyl, typically around 174 ppm.[3][8]

  • Methyl Ester Carbon (-OCH₃): A distinct signal around 51.5 ppm.

  • Methylene Carbons Alpha to Carbonyls (-CH₂CO-): Signals for the carbons adjacent to the two carbonyl groups are expected around 34 ppm.

  • Bulk Methylene Carbons (-(CH₂)ₙ-): A series of signals between 24 and 30 ppm. The chemical shifts of these carbons are very similar, but high-resolution instruments may resolve them.[5]

Comparative Analysis: this compound vs. Dodecanedioic Acid

To appreciate the spectral features of this compound, a comparison with its symmetric precursor, dodecanedioic acid, is instructive.

Functional Group This compound (Predicted) Dodecanedioic Acid (Experimental Data) [9]Rationale for Difference
¹H: -COOH ~10-13 ppm (1H, broad s)~12 ppm (2H, broad s)The integration reflects the number of carboxylic acid protons.
¹H: -OCH₃ ~3.67 ppm (3H, s)N/AThe presence of the methyl ester group introduces this characteristic singlet.
¹H: -CH₂CO- ~2.30-2.35 ppm (4H, two overlapping t)~2.2 ppm (4H, t)The chemical shifts are similar due to the deshielding effect of the carbonyls. In the monoester, two distinct triplets are expected, though they may overlap.
¹H: -(CH₂)₈- ~1.2-1.6 ppm (16H, m)~1.2-1.6 ppm (16H, m)The signals for the bulk methylene protons are very similar in both compounds.
¹³C: -C=O ~174 ppm (-COOCH₃), ~179 ppm (-COOH)~178 ppmThe ester carbonyl is typically slightly more shielded (upfield) than the carboxylic acid carbonyl.[3][10]
¹³C: -OCH₃ ~51.5 ppmN/AA key differentiating signal for the monoester.
¹³C: -CH₂CO- Two signals expected around 34 ppmOne signal expected around 34 ppmDue to the asymmetry, the two alpha-methylene carbons in the monoester are chemically non-equivalent and should produce two distinct signals.
¹³C: -(CH₂)₈- Multiple signals ~24-30 ppmFewer signals due to symmetryThe symmetry of dodecanedioic acid results in fewer unique carbon environments in the alkyl chain compared to its monoester derivative.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra for long-chain carboxylic acids requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds. For enhanced solubility and to minimize hydrogen bonding effects on the carboxylic acid proton signal, deuterated dimethyl sulfoxide (DMSO-d₆) can be used or added in small amounts.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Set the spectral width to cover a range of -2 to 16 ppm.

      • Use a 90° pulse angle.

      • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the quaternary carbons in the subsequent ¹³C experiment.

      • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence.

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Visualizing the Workflow and Structure

To better illustrate the process and the molecular structure, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 ¹H NMR Acquisition transfer->h1 c13 ¹³C NMR Acquisition transfer->c13 ft Fourier Transform h1->ft c13->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate report report integrate->report Final Spectrum & Analysis

Caption: Experimental workflow for NMR analysis.

Caption: Structure of this compound.

Conclusion

The NMR spectra of this compound are distinguished by key signals that confirm its asymmetrical structure. The presence of a methyl ester singlet in the ¹H NMR and a corresponding methoxy carbon signal in the ¹³C NMR, along with distinct carbonyl signals for the ester and carboxylic acid, provide unambiguous evidence of its identity. By comparing its spectral data with that of the parent dodecanedioic acid, the specific influence of the methyl ester group on the chemical shifts of neighboring nuclei becomes apparent. The protocols and predictive data presented in this guide serve as a valuable resource for the accurate identification and characterization of this and similar long-chain dicarboxylic acid derivatives.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Dodecanedioic Acid Monomethyl Ester: A Comparative Analysis of LC-MS/MS and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and metabolomics, the accurate quantification of dicarboxylic acid monoesters like Dodecanedioic Acid Monomethyl Ester (DDME) is critical. As a C13 difunctional molecule, DDME presents unique analytical challenges that necessitate a careful choice of mass spectrometry techniques. This guide provides an in-depth comparison of two primary analytical strategies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—grounded in established principles and experimental evidence. We will explore the causality behind methodological choices, from sample preparation to spectral interpretation, to empower you to select and develop the optimal method for your research needs.

Core Analytical Strategies: The Fundamental Choice

Dodecanedioic acid monomethyl ester (Molecular Formula: C13H24O4, Molecular Weight: 244.33 g/mol ) possesses a polar carboxylic acid head and a nonpolar ester tail, granting it moderate polarity and low volatility.[1][] This dual nature makes it amenable to both LC-MS and GC-MS, but each approach requires a distinct strategy to achieve robust and sensitive analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for its ability to analyze moderately polar and thermally sensitive molecules in their native state. By leveraging the easily ionizable carboxylic acid group, LC-MS/MS provides high sensitivity and specificity without the need for chemical derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone of chemical analysis, GC-MS offers excellent chromatographic resolution. However, the low volatility and polar nature of DDME's free carboxylic acid group necessitate a derivatization step—typically silylation—to increase thermal stability and improve chromatographic peak shape.

The choice between these powerful techniques is not arbitrary; it is a function of required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix.

Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale and Experimental Causality

The primary advantage of LC-MS/MS for DDME analysis lies in its directness. The terminal carboxylic acid is a perfect handle for electrospray ionization (ESI), particularly in negative ion mode. Deprotonation to form the [M-H]⁻ precursor ion is highly efficient, leading to excellent sensitivity. This approach avoids the time, potential for artifacts, and variability associated with a derivatization step. Reversed-phase chromatography provides sufficient retention and separation from matrix components.

Detailed Experimental Protocol: LC-MS/MS

This protocol is a self-validating system designed for robust, quantitative analysis on a standard triple quadrupole or QTOF instrument.

A. Sample Preparation:

  • Extraction: For plasma or tissue samples, perform a liquid-liquid extraction. To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled DDME).

  • Precipitation: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50:50 methanol:water.

B. LC Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for equilibration.

  • Injection Volume: 5 µL.

C. MS Conditions (Negative Ion ESI):

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • Precursor Ion (Q1): m/z 243.16 ([M-H]⁻).

  • Key Transitions for Multiple Reaction Monitoring (MRM):

    • Quantifier: m/z 243.16 → 211.13

    • Qualifier: m/z 243.16 → 199.13

  • Instrument Parameters: Optimize spray voltage, gas flows, and collision energy for your specific instrument (typical collision energy: 15-25 eV).

Ionization and Fragmentation Analysis (ESI)

In negative mode ESI, DDME readily loses a proton from its carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 243.16. Collision-induced dissociation (CID) of this precursor results in two primary, structurally informative fragmentation pathways, as established for dicarboxylic acid monoesters.[4][5]

  • Loss of Methanol ([M-H-CH₃OH]⁻): The most characteristic fragmentation involves the neutral loss of methanol (32 Da) from the ester terminus, leading to the formation of a reactive ynolate anion fragment at m/z 211.13. This is often the most abundant fragment ion and serves as an excellent quantifier.[4]

  • Decarboxylation ([M-H-CO₂]⁻): A secondary pathway is the loss of carbon dioxide (44 Da) from the deprotonated carboxyl group, yielding a fragment at m/z 199.13.

G cluster_frag Negative Ion ESI Fragmentation of DDME parent DDME Precursor Ion [M-H]⁻ m/z 243.16 frag1 Loss of Methanol (-CH₃OH) Fragment Ion m/z 211.13 parent->frag1 CID (Quantifier) frag2 Decarboxylation (-CO₂) Fragment Ion m/z 199.13 parent->frag2 CID (Qualifier)

Caption: ESI-MS/MS fragmentation of Dodecanedioic acid monomethyl ester.

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Experimental Causality

GC-MS is a powerful alternative, particularly when high chromatographic separation efficiency is required or when analyzing for other volatile analytes simultaneously. The critical step for DDME is derivatization. The free carboxylic acid must be capped to prevent peak tailing and enable volatilization at typical GC temperatures. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the gold standard. This reaction converts the acidic proton to a nonpolar trimethylsilyl (TMS) group, creating a thermally stable molecule suitable for GC analysis.

Detailed Experimental Protocol: GC-MS

A. Sample Preparation & Derivatization:

  • Extraction: Perform an extraction as described in the LC-MS protocol (Section 2.2.A, steps 1-4).

  • Derivatization: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (or another suitable solvent like acetonitrile).

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete silylation.

  • Analysis: Cool to room temperature before injection.

B. GC Conditions:

  • Column: DB-5ms or similar nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Inlet Temperature: 260°C.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless (1 µL injection).

C. MS Conditions (Electron Ionization):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.

  • Key Ions for SIM: m/z 301.2, 204.1, 147.0.

Ionization and Fragmentation Analysis (EI)

The mass spectrum of the TMS-derivatized DDME (MW: 316.5 g/mol ) is more complex than its ESI counterpart but highly reproducible and structurally informative.

  • [M-15]⁺ Ion: The molecular ion ([M]⁺˙ at m/z 316) is often weak or absent. A prominent ion is observed at m/z 301, corresponding to the loss of a methyl group ([M-CH₃]⁺) from one of the TMS groups. This is a characteristic fragmentation of TMS-derivatized compounds.[7][8]

  • McLafferty Rearrangement: The methyl ester can produce a characteristic ion at m/z 74.[9]

  • Aliphatic Chain Cleavage: Fragmentation along the carbon backbone will produce a series of ions separated by 14 Da (-CH₂-).[10]

  • TMS-related Ions: Ions characteristic of the TMS group itself, such as m/z 73 ([Si(CH₃)₃]⁺) and m/z 147, are typically present and can be abundant.[7]

G cluster_frag_gc EI Fragmentation of TMS-Derivatized DDME parent TMS-DDME Molecular Ion [M]⁺˙ m/z 316 frag1 Loss of Methyl (-CH₃) [M-15]⁺ m/z 301 parent->frag1 Primary Loss frag2 McLafferty Ion m/z 74 parent->frag2 Rearrangement frag3 TMS Ion [Si(CH₃)₃]⁺ m/z 73 parent->frag3 Group Fragmentation

Caption: Key EI fragmentation pathways for TMS-derivatized DDME.

Performance Comparison: LC-MS/MS vs. GC-MS

The following table presents a comparison of expected performance characteristics for the analysis of DDME in a complex biological matrix. These values are representative of modern, well-maintained instrumentation.

ParameterLC-MS/MS (Triple Quadrupole)GC-MS (Single Quadrupole)Rationale & Justification
Limit of Quantification (LOQ) 0.5 - 5 ng/mL10 - 50 ng/mLESI is highly efficient for DDME, and MRM provides superior signal-to-noise, resulting in lower detection limits compared to full-scan or SIM mode in GC-MS.[11]
Sample Preparation Simple (Protein Precipitation)Complex (Extraction + Derivatization)The requirement for a heating/derivatization step adds time, cost, and potential points of error to the GC-MS workflow.
Analysis Time (per sample) ~12 minutes~25 minutes (plus derivatization time)Modern UHPLC systems allow for rapid gradients and short cycle times. GC methods, especially with temperature ramps, are inherently longer.
Selectivity & Specificity Very HighModerate to HighThe specificity of MRM transitions in LC-MS/MS is exceptional for filtering out chemical noise. GC-MS selectivity relies on chromatographic resolution and SIM, which can be susceptible to co-eluting interferences.
Matrix Effects Potential for Ion SuppressionLess prone to ion suppressionLC-MS is susceptible to matrix components co-eluting and affecting ionization efficiency. In GC-MS, the matrix is often separated chromatographically or removed during sample prep, though derivatization efficiency can be affected.
Robustness HighHighBoth techniques are considered robust workhorses. GC-MS can be less prone to source contamination from non-volatile matrix components.

Integrated Workflow and Decision Guide

The choice of method should be guided by the specific goals of the experiment. The following diagram illustrates a decision-making workflow.

G cluster_workflow Analytical Workflow Decision Guide for DDME start Sample Containing DDME decision Primary Analytical Goal? start->decision lc_path High Sensitivity Targeted Quantitation High Throughput decision->lc_path Quantitation gc_path High Resolution Separation Structural Confirmation (EI) Analysis of Volatiles decision->gc_path Screening lc_prep Direct Extraction & Reconstitution lc_path->lc_prep gc_prep Extraction & TMS Derivatization gc_path->gc_prep lc_analysis LC-MS/MS Analysis (Negative ESI, MRM) lc_prep->lc_analysis lc_result Result: High-Sensitivity Quantitative Data lc_analysis->lc_result gc_analysis GC-MS Analysis (EI, Scan or SIM) gc_prep->gc_analysis gc_result Result: High-Resolution Qualitative/Quantitative Data gc_analysis->gc_result

Caption: Decision workflow for selecting an MS method for DDME analysis.

Conclusion

For the majority of applications requiring sensitive and specific quantification of Dodecanedioic acid monomethyl ester, LC-MS/MS is the superior methodology . Its ability to analyze the compound directly without derivatization leads to a simpler, faster, and more sensitive workflow. The fragmentation in negative ion ESI is straightforward and robust, providing ideal transitions for MRM-based quantification.

GC-MS remains a valuable and powerful alternative , especially for structural elucidation where a classic, library-searchable EI spectrum is desired, or in laboratories where LC-MS/MS is not available. However, the analyst must be prepared for a more involved sample preparation protocol and accept inherently higher limits of detection. The key to successful GC-MS analysis is achieving complete and reproducible derivatization.

Ultimately, the optimal analytical platform is one that is well-understood and validated for the specific research question at hand. This guide provides the foundational knowledge and practical protocols to make that informed decision.

References

A Comparative Guide: 12-Methoxy-12-oxododecanoic Acid vs. Conventional Fatty Acid Methyl Esters in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between 12-Methoxy-12-oxododecanoic acid and traditional fatty acid methyl esters (FAMEs). For researchers, scientists, and drug development professionals, understanding the nuanced differences in structure, physicochemical properties, and applications is critical for experimental design and material selection. This document moves beyond surface-level descriptions to explore the fundamental characteristics that define their utility in sophisticated applications, from drug delivery to polymer science.

The Fundamental Structural Distinction: A Tale of Two Termini

At first glance, this compound might be mistaken for a long-chain FAME. However, its chemical identity is fundamentally different. It is a dicarboxylic acid monomethyl ester . This means it possesses two functional groups at opposite ends of its aliphatic chain: a methyl ester at one terminus and a free carboxylic acid at the other.[1][2] In contrast, conventional FAMEs, such as methyl stearate or methyl palmitate, are monocarboxylic acid methyl esters , featuring a methyl ester at one end and a non-reactive hydrocarbon tail at the other.[3][4]

This bifunctional nature is the cornerstone of this compound's unique properties and applications, setting it apart as a versatile chemical building block rather than just a simple lipid.

Application_Concept cluster_M1 This compound as a Linker API Drug Molecule (API) Linker HOOC-(CH₂)₁₀-COOCH₃ API->Linker Amide/Ester Bond (via -COOH) Carrier Lipid Nanoparticle or Carrier Linker->Carrier Hydrophobic Interaction (via Ester Tail) Analytical_Workflow cluster_fame FAMEs Analysis cluster_dca This compound Analysis fame_sample Lipid Sample fame_prep Transesterification (to form FAMEs) fame_sample->fame_prep fame_gc Direct GC-FID/MS Analysis fame_prep->fame_gc dca_sample Sample Containing Dicarboxylic Acid Monoester dca_hplc Direct HPLC-UV/MS Analysis dca_sample->dca_hplc dca_deriv Further Derivatization (e.g., Silylation) dca_sample->dca_deriv dca_gc GC-FID/MS Analysis dca_deriv->dca_gc

References

A Comparative Guide to the Biological Efficacy of 12-Methoxy-12-oxododecanoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic development, dicarboxylic acids (DCAs) are emerging as a versatile class of molecules with a broad spectrum of biological activities.[1][2] Their inherent safety profile has led to their use in various industries, including pharmaceuticals and cosmetics.[1][2] This guide provides a comparative analysis of the biological efficacy of 12-Methoxy-12-oxododecanoic acid, a mono-methyl ester derivative of dodecanedioic acid (DC12), against its parent compound and other structurally similar dicarboxylic acids. Due to the limited direct experimental data on this compound, this guide will extrapolate its potential activities based on the well-documented effects of related compounds and the influence of methylation on carboxylic acid functionality.

Dicarboxylic acids are characterized by the presence of two carboxylic acid groups, which imparts unique physicochemical properties that underpin their diverse pharmacological effects.[1][2] These effects include anti-inflammatory, antimicrobial, and metabolic regulatory actions.[3][4][5] this compound, with one of its carboxylic acid groups esterified with a methyl group, presents an interesting case for study. This structural modification is likely to alter its pharmacokinetic profile, potentially acting as a prodrug that enhances bioavailability and cellular uptake before being hydrolyzed to the active dicarboxylic acid form.[6][7]

This guide will delve into the known biological activities of relevant dicarboxylic acids, hypothesize the efficacy of this compound, and provide detailed experimental protocols for evaluating these activities.

Comparative Biological Efficacy

The biological activities of dicarboxylic acids are often dependent on their chain length. Medium-chain dicarboxylic acids (MCDAs), such as azelaic acid (C9) and sebacic acid (C10), and long-chain dicarboxylic acids (LCDAs), like dodecanedioic acid (C12), have demonstrated distinct yet overlapping therapeutic potential.

Anti-Inflammatory Activity

Several dicarboxylic acids exhibit potent anti-inflammatory properties.[3][6] Azelaic acid, for instance, reduces the production of pro-inflammatory cytokines.[8] Sebacic acid has also been shown to exert anti-inflammatory effects.[7] Very-long-chain dicarboxylic acids (VLCDCAs) have been identified as endogenous anti-inflammatory lipids with potential chemopreventive properties.[6][9] The anti-inflammatory actions of DCAs are often attributed to their ability to modulate inflammatory signaling pathways.

Hypothesized Efficacy of this compound:

It is hypothesized that this compound will exhibit anti-inflammatory activity, likely after hydrolysis to dodecanedioic acid. The methyl ester form may facilitate passage through cell membranes, leading to higher intracellular concentrations of the active dicarboxylic acid. Dodecanedioic acid itself has been shown to have protective effects against metabolic-associated liver disease, which has a significant inflammatory component.[10]

Antimicrobial Activity

The antimicrobial properties of dicarboxylic acids are well-documented, particularly against bacteria implicated in skin conditions like acne.[11][12] Azelaic acid is known to be bactericidal against Propionibacterium acnes.[8][11] The mechanism of antimicrobial action is thought to involve the disruption of bacterial cellular metabolism and pH balance.[13]

Hypothesized Efficacy of this compound:

This compound is expected to possess antimicrobial properties. The parent compound, dodecanedioic acid, as a long-chain dicarboxylic acid, may have inherent antimicrobial activity. The esterification may enhance its ability to penetrate bacterial cell walls, where it could be hydrolyzed to release the active acid, disrupting cellular functions.

Metabolic Regulation

Dicarboxylic acids play a significant role in cellular metabolism. Dodecanedioic acid (DC12), the parent compound of our topic molecule, has been shown to counteract the metabolic effects of a high-fat diet by increasing metabolic rate, reducing body fat, and improving glucose tolerance.[5][14] It is considered an alternative energy source that can be utilized by various tissues.[15][16] Studies have shown that DC12 supplementation can prevent and reverse metabolic-associated liver disease and obesity in animal models.[10] Dodecanedioic acid is also known to improve insulin sensitivity.[15]

Hypothesized Efficacy of this compound:

Given the profound metabolic effects of dodecanedioic acid, it is highly probable that this compound will also influence metabolic pathways. The methyl ester may be readily absorbed and transported to tissues, where enzymatic cleavage would release dodecanedioic acid to exert its metabolic benefits. This prodrug approach could potentially offer a more efficient delivery of the active compound.

Data Summary

The following table summarizes the known biological activities of key dicarboxylic acids to provide a comparative context for the hypothesized efficacy of this compound.

CompoundChain LengthKey Biological ActivitiesMechanism of Action (where known)
Azelaic AcidC9Anti-inflammatory, Antimicrobial, Anti-keratinizingInhibition of mitochondrial oxidoreductases and 5α-reductase; disruption of bacterial intracellular pH.[12][17]
Sebacic AcidC10Anti-inflammatoryModulation of pro-inflammatory pathways.[7][18]
Dodecanedioic Acid (DC12)C12Metabolic regulation, Anti-inflammatoryAlternative energy substrate, improves insulin sensitivity, enhances fatty acid oxidation.[5][10][15]
This compound C12 (mono-ester) Hypothesized: Anti-inflammatory, Antimicrobial, Metabolic regulation Likely acts as a prodrug, releasing dodecanedioic acid intracellularly.

Experimental Protocols

To empirically validate the hypothesized biological efficacy of this compound, a series of in vitro assays can be employed.

In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[15]

Protocol:

  • Prepare a 0.5% (w/v) solution of bovine serum albumin (BSA) in a 0.05 M Tris-phosphate buffer saline solution (pH 6.5).

  • Create a reaction mixture (5 ml) containing 0.2 ml of BSA, 2.8 ml of buffer, and 2 ml of varying concentrations of the test compound (dissolved in a suitable solvent like methanol).

  • A control sample should be prepared with the solvent alone.

  • Incubate the samples at 72°C for 5 minutes, followed by cooling.

  • Measure the absorbance of the samples at 660 nm using a UV spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[13]

Protocol:

  • Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) in a suitable broth medium.

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth.

  • Add the bacterial inoculum to each well to a final concentration of approximately 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Cell-Based Assay for Metabolic Regulation: Glucose Uptake Assay

This assay measures the effect of a compound on glucose uptake in a relevant cell line (e.g., adipocytes or muscle cells).

Protocol:

  • Culture cells (e.g., 3T3-L1 adipocytes) in a 96-well plate to confluence.

  • Starve the cells in a low-glucose medium for 2-4 hours.

  • Treat the cells with varying concentrations of the test compound for a specified duration.

  • Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for 30-60 minutes.

  • Wash the cells to remove extracellular 2-NBDG.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • An increase in fluorescence indicates enhanced glucose uptake.

Visualizing the Concepts

Hypothesized Prodrug Mechanism

The following diagram illustrates the proposed mechanism by which this compound may act as a prodrug.

prodrug_mechanism cluster_0 12-Methoxy-12-oxododecanoic_acid This compound (Outside Cell) Cell_Membrane Cell Membrane 12-Methoxy-12-oxododecanoic_acid->Cell_Membrane Passive Diffusion (Enhanced Lipophilicity) Intracellular_Space Intracellular Space Dodecanedioic_Acid Dodecanedioic Acid (Active Form) Biological_Effects Metabolic Regulation, Anti-inflammatory Effects Dodecanedioic_Acid->Biological_Effects Esterases Intracellular Esterases Esterases->Dodecanedioic_Acid 12-Methoxy-12-oxododecanoic_acid_inside This compound 12-Methoxy-12-oxododecanoic_acid_inside->Esterases Hydrolysis

Caption: Proposed prodrug activation of this compound.

Workflow for Evaluating Biological Efficacy

This diagram outlines the experimental workflow for assessing the biological activities of the test compounds.

experimental_workflow cluster_assays In Vitro Assays Anti_Inflammatory Anti-Inflammatory Assay (Protein Denaturation) Data_Analysis Data Analysis and Comparison of IC50/MIC/EC50 Anti_Inflammatory->Data_Analysis Antimicrobial Antimicrobial Assay (Broth Microdilution) Antimicrobial->Data_Analysis Metabolic Metabolic Assay (Glucose Uptake) Metabolic->Data_Analysis Test_Compounds Test Compounds: - this compound - Dodecanedioic Acid - Azelaic Acid (Control) Test_Compounds->Anti_Inflammatory Test_Compounds->Antimicrobial Test_Compounds->Metabolic Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for comparative efficacy testing.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently lacking, a strong hypothesis can be formulated based on the well-established activities of its parent compound, dodecanedioic acid, and other structurally related dicarboxylic acids. The methylation of one carboxyl group is anticipated to enhance its pharmacokinetic properties, positioning it as a promising prodrug candidate. The proposed experimental protocols provide a clear path for the empirical validation of its anti-inflammatory, antimicrobial, and metabolic regulatory potential. Further research into this and similar modified dicarboxylic acids could unveil novel therapeutic agents for a range of pathological conditions.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized Monomethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in specialty chemical synthesis and drug development, the successful synthesis of a target molecule is only half the battle. Rigorous structural confirmation is a non-negotiable cornerstone of scientific integrity, ensuring that the material proceeding to further application is precisely what it is intended to be. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of monomethyl dodecanedioate (MMDD), a linear aliphatic molecule featuring both a carboxylic acid and a methyl ester functionality.

The synthesis of MMDD, often achieved through the partial hydrolysis of dimethyl dodecanedioate, presents a specific analytical challenge: confirming the presence of two distinct functional groups at opposite ends of a C12 alkyl chain and verifying its purity against unreacted starting materials and the diacid byproduct.[1] This guide eschews a one-size-fits-all template, instead focusing on a multi-faceted, orthogonal approach. We will explore not just how to use each technique, but why specific experimental choices are made to build an unassailable, self-validating case for the structure and purity of your synthesized MMDD.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy stands as the most powerful and informative single method for the complete structural elucidation of MMDD.[2][3] It provides an atomic-level map of the molecule by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. This technique is unparalleled in its ability to differentiate the subtle electronic differences between the ester and carboxylic acid termini of the molecule.

Causality Behind Experimental Choices

The choice of NMR is driven by its capacity to provide unambiguous connectivity data. While other methods confirm functional groups, NMR confirms their precise placement and the integrity of the intervening alkyl chain. Two-dimensional techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively link protons to their directly attached carbons and to adjacent protons, leaving no ambiguity in the final structural assignment.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry MMDD solid in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve nonpolar to moderately polar compounds and for its single, well-defined solvent peak.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate signal integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.

  • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations, respectively.

Data Interpretation: Expected Results for Monomethyl Dodecanedioate

The true power of NMR is in the predictable chemical shifts and coupling patterns. Below is a summary of the expected signals that provide a definitive "fingerprint" for MMDD.

Technique Signal Assignment Expected Chemical Shift (δ) ppm Multiplicity Integration Rationale
¹H NMR -COOH~11-12Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
-OCH₃ ~3.67Singlet3HProtons on the methyl ester are electronically distinct and show no coupling.
-CH₂ -COOCH₃~2.30Triplet2HDeshielded by the adjacent ester carbonyl group. Coupled to the next CH₂ group.
-CH₂ -COOH~2.35Triplet2HDeshielded by the adjacent acid carbonyl group. Coupled to the next CH₂ group.
-(CH₂)₈-~1.20-1.65Multiplet16HThe long, overlapping signals of the central alkyl chain protons.
¹³C NMR -C OOH~180Singlet-The carboxylic acid carbonyl carbon is significantly deshielded.
-C OOR~174Singlet-The ester carbonyl carbon is slightly more shielded than the acid carbonyl.
-OC H₃~51.5Singlet-The methyl carbon of the ester group.
-C H₂-COOR~34Singlet-Alpha-carbon to the ester.
-C H₂-COOH~34.1Singlet-Alpha-carbon to the acid (subtly different from the other alpha-carbon).
-(C H₂)₈-~25-30Multiple Singlets-Carbons of the central alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification

FTIR spectroscopy is an indispensable tool for a rapid, first-pass assessment of a synthesis reaction's success.[4] It excels at confirming the presence of key functional groups and can quickly indicate whether starting materials have been consumed.

Causality Behind Experimental Choices

For MMDD, FTIR is used to provide direct evidence for two critical features simultaneously: the carboxylic acid O-H bond and the distinct C=O bonds of both the acid and the ester. The presence of a broad O-H stretch alongside a sharp C=O ester stretch is strong preliminary evidence of successful mono-hydrolysis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the dry, solid MMDD powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorbances.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation: Key Absorbance Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic AcidO-H Stretch3300 - 2500Very Broad
Alkyl ChainC-H Stretch2920, 2850Strong, Sharp
Ester CarbonylC=O Stretch~1735 - 1750Strong, Sharp[5]
Carboxylic Acid CarbonylC=O Stretch~1710Strong, Sharp
Ester/AcidC-O Stretch1300 - 1000Multiple Medium to Strong Bands[5]

Caption: Workflow for FTIR analysis of MMDD.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry is a destructive but highly sensitive technique that provides two critical pieces of information: the precise molecular weight of the analyte and structural clues from its fragmentation pattern. For MMDD, this confirms the correct elemental composition (C₁₃H₂₄O₄) and corroborates the connectivity established by NMR.

Causality Behind Experimental Choices

Coupling gas chromatography with mass spectrometry (GC-MS) is a classic and powerful combination for volatile compounds.[6] However, the free carboxylic acid in MMDD can cause poor chromatographic performance. Therefore, a chemical derivatization step—silylation—is chosen to convert the acidic proton into a trimethylsilyl (TMS) group. This increases volatility and thermal stability, resulting in sharper, more symmetric peaks and reliable data.

Experimental Protocol: GC-MS with Silylation
  • Derivatization: In a GC vial, dissolve ~1 mg of MMDD in a suitable solvent (e.g., pyridine). Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heat at ~70°C for 20 minutes.

  • GC Separation: Inject 1 µL of the derivatized sample into the GC-MS.

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution.

  • Mass Spectrometry: Use Electron Ionization (EI) at 70 eV. The mass spectrometer will scan a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

Data Interpretation: Expected Mass-to-Charge (m/z) Ratios
Ion m/z (for TMS derivative) m/z (for underivatized) Interpretation
Molecular Ion [M]⁺316244Confirms the molecular weight of the derivatized/underivatized molecule.
[M-15]⁺301-Loss of a methyl group from a TMS group, characteristic of silylated compounds.
[M-31]⁻-213Loss of the methoxy group (-OCH₃) from the ester.
[M-45]⁻-199Loss of the carboxylic acid group (-COOH).
McLafferty Rearrangement7474A characteristic fragment for methyl esters resulting from cleavage of the Cα-Cβ bond.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample MMDD Sample Deriv Silylation (BSTFA) Sample->Deriv Inject Inject into GC Deriv->Inject Sep Separation on Column Inject->Sep Ionize Electron Ionization (EI) Sep->Ionize Detect Mass Analysis (m/z) Ionize->Detect MolIon Identify Molecular Ion Detect->MolIon Frag Analyze Fragmentation Pattern MolIon->Frag

Caption: Workflow for GC-MS analysis of MMDD.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

While spectroscopy confirms structure, chromatography is the gold standard for assessing purity. HPLC is particularly well-suited for analyzing MMDD, as it can separate the target compound from the more polar dodecanedioic acid and the less polar dimethyl dodecanedioate starting material.[7]

Causality Behind Experimental Choices

A reversed-phase (RP) HPLC method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The nonpolar dimethyl dodecanedioate will elute first, followed by the target MMDD, and finally the most polar compound, dodecanedioic acid. This provides a clean, predictable separation. Since MMDD lacks a strong UV chromophore, detection can be challenging. While derivatization is an option, a simpler approach is to use a UV detector at a low wavelength (~200-210 nm) where the carbonyls exhibit some absorbance, or to use a universal detector like a Refractive Index (RI) detector.[8]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of MMDD in the mobile phase (e.g., 1 mg/mL in acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid to suppress ionization) and acetonitrile. For example, start at 50% acetonitrile and ramp to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation: Purity Assessment
Compound Expected Elution Order Rationale
Dimethyl Dodecanedioate1 (Fastest)Most nonpolar; weakest interaction with C18 column.
Monomethyl Dodecanedioate 2 (Intermediate) Target compound with intermediate polarity.
Dodecanedioic Acid3 (Slowest)Most polar; strongest interaction with C18 column.

Comparative Summary of Analytical Techniques

Technique Primary Information Sample Requirement Pros Cons
NMR Unambiguous Structure, Connectivity5-10 mgProvides complete structural detail; non-destructive.Lower throughput; requires more expensive instrumentation.
FTIR Functional Groups<1 mgVery fast; minimal sample prep; confirms key bonds.Provides no connectivity information; not quantitative.
MS Molecular Weight, Formula<1 mgExtremely sensitive; confirms elemental composition.Destructive; may require derivatization for GC analysis.
HPLC Purity, Quantification<1 mgExcellent for purity assessment; quantitative.Structure is inferred from retention time only; may require specific detectors.
GC Purity, Separation<1 mgHigh resolution separation for volatile compounds.[9]Not suitable for non-volatile compounds without derivatization.

Conclusion

The structural confirmation of synthesized monomethyl dodecanedioate is not achieved by a single "magic bullet" technique. Instead, it requires a logical and orthogonal workflow. The process begins with FTIR for a rapid check of the essential functional groups. This is followed by HPLC to confirm the purity of the isolated material and separate it from key potential impurities. The cornerstone of the confirmation is NMR , which provides the definitive, high-resolution structural blueprint. Finally, MS corroborates the molecular weight and formula, providing the final piece of confirmatory evidence. By integrating the data from these complementary techniques, a researcher can present a scientifically rigorous and unassailable confirmation of their synthesized product, paving the way for its confident use in further research and development.

References

A Researcher's Guide to Analytical Standards for 12-Methoxy-12-oxododecanoic Acid: In-House Qualification vs. Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of scientific research and drug development, the accuracy of quantitative analysis hinges on the quality of the analytical standard. For a molecule like 12-Methoxy-12-oxododecanoic acid, a key intermediate in various synthetic pathways and a potential biomarker, a well-characterized standard is not just a recommendation—it's a necessity. This guide provides an in-depth comparison of two common approaches to obtaining an analytical standard for this compound: the qualification of a high-purity commercial-grade chemical and the use of a certified reference material (CRM).

The Critical Role of an Analytical Standard

This compound, also known as dodecanedioic acid monomethyl ester, is a dicarboxylic acid monoester.[1] Its structure, featuring both a carboxylic acid and a methyl ester group, makes it a versatile building block. Whether you are monitoring its presence in a reaction mixture, quantifying its concentration in a biological matrix, or developing a new therapeutic agent, an analytical standard serves as the benchmark for accuracy and reliability. The choice of standard directly impacts the validity of your experimental data.

Comparison of Analytical Standard Sources

FeatureIn-House Qualified StandardCertified Reference Material (CRM) (using FAMEs as an analogue)
Source High-purity chemical from suppliers like TCI, Sigma-Aldrich, BLD Pharm[4][5]Specialized CRM producers (e.g., Paragon Scientific Ltd., CPAchem)[2][3]
Purity Stated as >97% (GC), but requires independent verification[1]Certified purity with a statement of uncertainty on the certificate of analysis.
Concentration Prepared gravimetrically in-house; concentration and uncertainty depend on lab practices.Certified concentration in a solution with a specified uncertainty.
Traceability Traceability to SI units must be established by the user.Metrologically traceable to SI units.
Documentation Basic Certificate of Analysis with purity and identity data.Comprehensive Certificate of Analysis with certified values, uncertainties, and method details.
Cost Lower initial purchase price.Higher initial purchase price.
Labor & Time Requires significant in-house effort for characterization and solution preparation.Ready to use, saving time and labor.
Regulatory Compliance May require extensive validation for use in regulated environments.Generally required for methods under GMP/GLP and other regulatory frameworks.

In-House Qualification of a Commercial Standard: A Workflow

For many research applications, qualifying a high-purity commercial chemical is a practical and cost-effective approach. The goal is to rigorously determine the purity and establish a precise concentration for a stock solution.

cluster_0 Standard Qualification Workflow A Procure High-Purity This compound B Identity Confirmation (NMR, MS) A->B C Purity Assessment (HPLC-UV, GC-FID) B->C D Gravimetric Preparation of Stock Solution C->D E Concentration Verification (e.g., by titration or qNMR) D->E F Qualified Analytical Standard E->F cluster_1 Analytical Workflow with CRM G Procure Certified Reference Material H Prepare Working Standards by Dilution G->H J Instrumental Analysis (HPLC or GC-MS) H->J I Sample Preparation I->J K Quantification against CRM Calibration Curve J->K L Traceable and Defensible Result K->L

References

A Comparative Guide to Dicarboxylic Acid Monoesters: Properties, Performance, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate excipients and chemical intermediates is a critical decision that can significantly impact the performance and viability of a final product. Dicarboxylic acid monoesters, a versatile class of molecules, offer a wide range of tunable properties that make them valuable in diverse applications, from drug delivery systems to advanced polymer formulations.

This guide provides an in-depth comparative analysis of dicarboxylic acid monoesters, focusing on the interplay between their chemical structure and functional performance. We will delve into their synthesis, physicochemical properties, and key applications, supported by experimental data and detailed protocols to empower researchers in their selection and evaluation process.

The Landscape of Dicarboxylic Acid Monoesters: A Structural Overview

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). Their monoesters are formed by the esterification of one of these groups with an alcohol, leaving the other carboxylic acid group free. This bifunctional nature is the cornerstone of their utility, offering a reactive handle for further chemical modification while the ester group modulates properties such as solubility and biocompatibility.

The properties of dicarboxylic acid monoesters are primarily dictated by two structural features:

  • The Dicarboxylic Acid Backbone: The length and rigidity of the carbon chain separating the two carboxylic groups significantly influence the molecule's flexibility, melting point, and solubility. Common examples include short-chain aliphatic acids like succinic acid and adipic acid, and longer-chain variants such as sebacic acid and azelaic acid.

  • The Ester Alkyl Chain: The nature of the alcohol used for esterification (e.g., methanol, ethanol, butanol) directly impacts the monoester's lipophilicity, volatility, and susceptibility to hydrolysis.

This guide will focus on a comparative analysis of monoesters derived from common dicarboxylic acids, providing a framework for understanding their structure-property relationships.

Comparative Physicochemical Properties: A Data-Driven Analysis

The selection of a dicarboxylic acid monoester for a specific application hinges on its physicochemical properties. The following table summarizes key data for a selection of monoesters, highlighting the impact of both the diacid backbone and the ester alkyl chain.

PropertyMonomethyl SuccinateMonoethyl SuccinateMonomethyl AdipateMonoethyl AdipateMonomethyl Sebacate
Molecular Formula C₅H₈O₄C₆H₁₀O₄C₇H₁₂O₄C₈H₁₄O₄C₁₁H₂₀O₄[1]
Molecular Weight ( g/mol ) 132.12146.14160.17174.19216.27[1]
Physical State SolidLiquidLiquidLiquidWhite Solid[1]
Melting Point (°C) 58N/AN/AN/A43-45
Boiling Point (°C) 235247268280165 (at 3 mmHg)
Aqueous Solubility HighModerateModerateLowVery Low
LogP (calculated) -0.10.30.81.22.4[1]

Key Observations and Causality:

  • Impact of Dicarboxylic Acid Chain Length: As the carbon chain of the dicarboxylic acid increases (from succinic to adipic to sebacic), the melting point and lipophilicity (LogP) of the corresponding monoester generally increase, while aqueous solubility decreases. This is a direct consequence of the larger, more nonpolar alkyl backbone.

  • Impact of Ester Alkyl Chain Length: Increasing the length of the ester alkyl chain (e.g., from methyl to ethyl) also leads to a decrease in aqueous solubility and an increase in lipophilicity. This is due to the increased hydrocarbon character of the molecule.

Performance in Key Applications: A Comparative Perspective

The unique properties of dicarboxylic acid monoesters make them suitable for a range of applications. Here, we compare their performance in two key areas: drug delivery and as polymer plasticizers.

Dicarboxylic Acid Monoesters in Drug Delivery

In pharmaceutical formulations, dicarboxylic acid monoesters can act as prodrug linkers, solubilizing agents, and components of controlled-release systems.[2][3] Their utility stems from the ability to tune their properties to achieve desired drug release profiles and improve bioavailability.

Comparative Performance Attributes:

  • Solubility Enhancement: Monoesters with shorter dicarboxylic acid backbones and shorter ester chains (e.g., monomethyl succinate) exhibit higher aqueous solubility and can be used to improve the dissolution of poorly soluble drugs.

  • Controlled Release: Longer-chain monoesters (e.g., monomethyl sebacate) are more hydrophobic and can be incorporated into polymeric matrices to achieve sustained drug release. The rate of drug release is influenced by the hydrophobicity of the monoester, with more lipophilic monoesters generally leading to slower release.

  • Biocompatibility and Biodegradability: Aliphatic dicarboxylic acid monoesters are generally considered biocompatible and are susceptible to enzymatic hydrolysis, leading to their degradation into naturally occurring or readily metabolized dicarboxylic acids and alcohols. The rate of hydrolysis can be influenced by the chain length of both the diacid and the alcohol.[2]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the rational selection and application of dicarboxylic acid monoesters, this section provides detailed, step-by-step protocols for their synthesis and comparative performance evaluation.

Synthesis of Dicarboxylic Acid Monoesters

The selective monoesterification of a dicarboxylic acid can be challenging, as the formation of the diester is often a competing reaction. The following protocol describes a general method for the synthesis of monomethyl esters using thionyl chloride as a catalyst.

Protocol 4.1: Synthesis of Monomethyl Esters of Dicarboxylic Acids

Materials:

  • Dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the dicarboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of diacid).

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (0.1-0.2 equivalents) dropwise to the stirred solution using a dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the monoester from any unreacted dicarboxylic acid and diester byproduct.

Characterization: The purified dicarboxylic acid monoester should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Comparative Evaluation Protocols

Protocol 4.2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standardized shake-flask method for determining and comparing the aqueous solubility of different dicarboxylic acid monoesters.[4][5][6][7][8]

Materials:

  • Dicarboxylic acid monoesters (e.g., monomethyl succinate, monoethyl adipate, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Sample Preparation: Add an excess amount of the solid dicarboxylic acid monoester to a series of vials containing a known volume of PBS (e.g., 5 mL). Ensure that there is undissolved solid remaining at the bottom of each vial.

  • Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the vials for 24-48 hours to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved monoester.

  • Quantification: Prepare a calibration curve using standard solutions of each dicarboxylic acid monoester of known concentrations. Use the calibration curve to determine the concentration of the monoester in the saturated supernatant. The solubility is expressed in units such as mg/mL or µg/mL.

Data Comparison: The aqueous solubility values of the different dicarboxylic acid monoesters can be directly compared to assess the impact of their chemical structures.

Protocol 4.3: Comparative In Vitro Enzymatic Hydrolysis

This protocol provides a method to compare the susceptibility of different dicarboxylic acid monoesters to enzymatic hydrolysis, which is crucial for understanding their stability and degradation profiles in biological systems.

Materials:

  • Dicarboxylic acid monoesters

  • Porcine liver esterase (or another relevant esterase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37 °C

  • HPLC system

  • Quenching solution (e.g., acetonitrile or methanol)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the esterase in phosphate buffer at a known concentration.

    • Prepare stock solutions of each dicarboxylic acid monoester in a suitable solvent (e.g., DMSO) at a known concentration.

  • Hydrolysis Reaction:

    • In a series of microcentrifuge tubes, add a specific volume of the esterase solution to pre-warmed phosphate buffer.

    • Initiate the reaction by adding a small volume of the monoester stock solution to each tube. The final concentration of the monoester should be in a range that allows for accurate measurement of its disappearance over time.

    • Incubate the reaction mixtures at 37 °C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube and immediately add it to a tube containing a quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to quantify the remaining concentration of the dicarboxylic acid monoester at each time point.

  • Data Analysis:

    • Plot the concentration of the monoester versus time for each compound.

    • Determine the initial rate of hydrolysis for each monoester from the slope of the initial linear portion of the curve.

    • The rates of hydrolysis for the different monoesters can then be compared to assess their relative enzymatic stability.

Visualizing Key Concepts and Workflows

To further clarify the concepts and procedures discussed in this guide, the following diagrams have been generated using Graphviz.

Logical Relationship of Dicarboxylic Acid Monoester Properties

G Factors Influencing Dicarboxylic Acid Monoester Properties Diacid Chain Length Diacid Chain Length Physicochemical Properties Physicochemical Properties Diacid Chain Length->Physicochemical Properties affects Ester Alkyl Chain Ester Alkyl Chain Ester Alkyl Chain->Physicochemical Properties affects Performance in Applications Performance in Applications Physicochemical Properties->Performance in Applications determines

Caption: Interplay of structural features and functional properties.

Experimental Workflow for Comparative Solubility Analysis

G Workflow for Comparative Aqueous Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Excess Solid Excess Solid Equilibration (Shaking) Equilibration (Shaking) Excess Solid->Equilibration (Shaking) Aqueous Buffer Aqueous Buffer Aqueous Buffer->Equilibration (Shaking) Phase Separation (Centrifugation) Phase Separation (Centrifugation) Equilibration (Shaking)->Phase Separation (Centrifugation) Supernatant Collection Supernatant Collection Phase Separation (Centrifugation)->Supernatant Collection HPLC Analysis HPLC Analysis Supernatant Collection->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Caption: Step-by-step process for solubility measurement.

Conclusion: A Framework for Informed Decision-Making

Dicarboxylic acid monoesters represent a highly versatile and tunable class of molecules with significant potential in various scientific and industrial fields. By understanding the fundamental relationships between their chemical structure and physicochemical properties, researchers can make more informed decisions in the selection and design of these compounds for specific applications. The experimental protocols provided in this guide offer a practical framework for the synthesis and comparative evaluation of dicarboxylic acid monoesters, empowering scientists and drug development professionals to optimize their research and development efforts.

References

A Senior Application Scientist's Guide to the Purity Validation of 12-Methoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful experimental results. In the context of 12-Methoxy-12-oxododecanoic acid, a versatile long-chain dicarboxylic acid monoester used in the synthesis of polymers, lubricants, and as a precursor for active pharmaceutical ingredients, ensuring its purity is of paramount importance.[1][2][3] This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of this compound purity, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Beyond the Primary Peak

The synthesis of this compound, typically through the esterification of dodecanedioic acid, presents a key analytical challenge: the potential presence of structurally similar impurities.[4][5] These are not exotic contaminants but rather the unreacted starting material and the over-reacted byproduct:

  • Dodecanedioic acid: The unreacted starting dicarboxylic acid.

  • Dimethyl dodecanedioate: The corresponding diester formed from the esterification of both carboxylic acid groups.

The presence of these impurities can significantly impact the physicochemical properties and reactivity of the final product, leading to inconsistencies in downstream applications. Therefore, a scientifically sound purity validation strategy must not only quantify the main component but also selectively detect and quantify these key process-related impurities.

A Triad of Orthogonal Analytical Techniques

To establish a self-validating system for purity assessment, we will employ a triad of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method leverages different physicochemical properties of the analyte and its impurities, providing a comprehensive and trustworthy purity profile. The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. For the analysis of this compound, a reversed-phase HPLC method is ideal, separating compounds based on their polarity.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: this compound and its key impurities possess a long aliphatic chain, making them suitable for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and more reproducible retention times.[10][11][12]

  • UV Detection: The carboxylic acid and ester functional groups exhibit UV absorbance at low wavelengths (around 210 nm), allowing for their detection.[10][11][12]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, the chromatographic system's performance must be verified according to USP <621> guidelines.[13][14][15][16] This includes parameters like retention time repeatability, peak asymmetry, and theoretical plates.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound and dodecanedioic acid have limited volatility, derivatization to their more volatile methyl esters allows for their effective separation and identification by GC-MS.

Causality Behind Experimental Choices
  • Derivatization: Esterification of the carboxylic acid groups (e.g., using BF₃/methanol or silylation) increases the volatility of the analytes, making them amenable to GC analysis.[17][18][19][20]

  • Mass Spectrometry Detection: MS detection provides not only quantitative data but also structural information from the mass spectra of the separated components, allowing for unambiguous identification of impurities.

Experimental Protocol: GC-MS (after derivatization)

Derivatization (Esterification with BF₃/Methanol):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 1 mL of 14% BF₃ in methanol.

  • Heat at 60 °C for 30 minutes.

  • Cool, add 1 mL of water, and extract with 1 mL of hexane.

  • Analyze the hexane layer by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Data acquisition and processing software.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatize (Esterification) weigh->derivatize extract Extract with Hexane derivatize->extract inject Inject into GC extract->inject separate Separation on DB-5ms Column inject->separate detect MS Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (Mass Spectra) detect->identify calculate Calculate % Purity integrate->calculate

Caption: GC-MS workflow for purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Determination

Quantitative NMR (qNMR) stands out as a primary analytical method for purity determination because it allows for direct quantification against a certified internal standard without the need for a reference standard of the analyte itself.[21][22][23][24] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Causality Behind Experimental Choices
  • Internal Standard: A certified internal standard of known purity and weight is added to the sample. The standard should have signals that do not overlap with the analyte or impurity signals. Maleic acid or dimethyl sulfone are suitable choices.

  • Relaxation Delay: A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, allowing for accurate integration of the signals.

  • Signal Selection: Unique and well-resolved signals for the analyte and the internal standard are chosen for integration to avoid interference from impurities.

Experimental Protocol: ¹H qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: ≥ 16 (to ensure adequate signal-to-noise).

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Acquisition Time: ≥ 3 seconds.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the selected signals for the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR workflow for absolute purity determination.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance of each technique in the analysis of a this compound sample containing known impurities.

ParameterHPLC-UVGC-MS (after derivatization)¹H qNMR
Purity Assay (%) 98.598.698.4
Dodecanedioic acid (%) 0.80.80.9
Dimethyl dodecanedioate (%) 0.70.60.7
Limit of Detection (LOD) ~0.01%~0.005%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.15%
Precision (RSD%) < 1.0%< 1.5%< 0.5%
Specificity High, based on retention timeVery high, based on retention time and mass spectrumHigh, based on chemical shift
Throughput HighMedium (due to derivatization)Medium

Conclusion: An Integrated Approach for Unquestionable Purity

This guide has outlined a robust, multi-faceted approach to validating the purity of this compound. No single technique is infallible; however, by employing a combination of orthogonal methods—HPLC for high-throughput screening and quantification, GC-MS for sensitive and specific impurity identification, and qNMR for absolute purity determination—a comprehensive and self-validating purity profile can be established. This integrated strategy ensures the highest level of confidence in the quality of this compound samples, thereby upholding the integrity of subsequent research and development activities.

References

1H NMR spectrum interpretation for 12-Methoxy-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Spectrum of 12-Methoxy-12-oxododecanoic Acid: Interpretation and Comparative Analysis

As a Senior Application Scientist, the structural elucidation of novel or modified compounds is a routine yet critical task. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this process, offering a detailed roadmap of a molecule's proton framework. This guide provides an in-depth interpretation of the ¹H NMR spectrum for this compound, a mono-methyl ester of a C12 linear dicarboxylic acid.

We will dissect the expected spectrum, explaining the causal factors behind chemical shifts and splitting patterns. Furthermore, we will compare its spectral features against its logical precursors—dodecanedioic acid and dimethyl dodecanedioate—to highlight how subtle molecular changes yield distinct and identifiable NMR signatures. This guide is designed for researchers and professionals in drug development and chemical synthesis who rely on robust spectral interpretation for structural verification.

The Molecular Structure: A Proton Inventory

Before diving into the spectrum, a structural analysis is paramount. This compound (C₁₃H₂₄O₄) possesses a 10-carbon aliphatic chain flanked by a carboxylic acid on one end and a methyl ester on the other.

HOOC–(CH₂)₁₀–COOCH₃

This asymmetrical structure gives rise to several distinct proton environments, each with a unique electronic signature that ¹H NMR can resolve. We can label the protons for clarity:

H¹OOC–C²H₂–C³H₂–(C⁴H₂)₆–C¹⁰H₂–C¹¹H₂–COOC¹²H₃

  • H¹: The acidic proton of the carboxylic acid.

  • H¹²: The three equivalent protons of the methyl ester group.

  • H²: The two methylene protons alpha (α) to the carboxylic acid carbonyl.

  • H¹¹: The two methylene protons alpha (α) to the ester carbonyl.

  • H³: The two methylene protons beta (β) to the carboxylic acid carbonyl.

  • H¹⁰: The two methylene protons beta (β) to the ester carbonyl.

  • H⁴⁻⁹: The twelve protons of the six central methylene groups in the aliphatic chain.

Predicted ¹H NMR Spectrum: Decoding the Signals

The deshielding effect of electronegative oxygen atoms and the anisotropy of carbonyl (C=O) bonds are the primary factors governing the chemical shifts (δ) in this molecule.[1][2][3] Protons closer to these functional groups will resonate further downfield (higher ppm values).

Proton Assignment Predicted δ (ppm) Integration Multiplicity Rationale for Chemical Shift & Multiplicity
(-COOH)10.0 - 12.01HBroad Singlet (s)Highly deshielded due to the electronegative oxygens and hydrogen bonding.[1][4][5][6] Its signal is often broad and its exact position is dependent on solvent and concentration.[4] It does not couple with adjacent protons.
H¹² (-OCH₃)~ 3.673HSinglet (s)These protons are attached to a carbon bonded to an electronegative oxygen, shifting them downfield.[6][7] As there are no adjacent protons, the signal is a sharp singlet.
(-CH₂COOH)~ 2.352HTriplet (t)Protons are alpha to a carbonyl group, causing significant deshielding.[5][8][9] The signal is split into a triplet by the two neighboring protons on C³ (n+1 = 2+1 = 3).
H¹¹ (-CH₂COOCH₃)~ 2.302HTriplet (t)Similar to H², these protons are alpha to a carbonyl group.[7][8] The chemical shift is slightly different from H² due to the subtle electronic difference between a carboxylic acid and a methyl ester. They are split into a triplet by the two H¹⁰ protons.
H³, H¹⁰ (β-CH₂)~ 1.624HMultiplet (m)These methylene groups are beta to the carbonyls. They are less deshielded than the alpha protons but more deshielded than the central chain protons.[9] They will appear as a multiplet due to coupling with both the alpha and gamma protons.
H⁴⁻⁹ (-(CH₂)₆-)~ 1.25 - 1.4012HMultiplet (m)These protons are in the central aliphatic chain, far from the deshielding functional groups, and thus resonate in the typical upfield alkane region.[2][10][11] The signals from these six methylene groups often overlap to form a large, broad multiplet.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data is the bedrock of accurate interpretation. The following protocol outlines the steps for preparing and acquiring a high-quality ¹H NMR spectrum of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a clean NMR tube. CDCl₃ is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.[12]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 5-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

  • (Optional) D₂O Shake for -COOH Confirmation:

    • To unambiguously identify the carboxylic acid proton, add one drop of Deuterium Oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously and re-acquire the spectrum. The acidic H¹ proton will exchange with deuterium, causing its signal in the 10-12 ppm region to disappear.[4][5][9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃ + TMS) weigh->dissolve mix 3. Agitate to Homogenize dissolve->mix insert 4. Insert into Spectrometer mix->insert lock 5. Lock on Solvent Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire Spectrum shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase calibrate 10. Calibrate to TMS (0 ppm) phase->calibrate integrate 11. Integrate Signals calibrate->integrate

Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Comparative Analysis: Distinguishing Similar Structures

The true power of NMR lies in its sensitivity to subtle structural differences. Comparing the spectrum of our target molecule to its parent diacid and diester derivatives provides a clear illustration of this principle.

Alternative 1: Dodecanedioic Acid (Parent Diacid)

HOOC–(CH₂)₁₀–COOH

  • Key Spectral Differences:

    • No Methyl Ester Signal: The sharp singlet at ~3.67 ppm for the -OCH₃ group is absent.

    • Symmetry: The molecule is symmetrical. The two α-CH₂ groups are chemically equivalent, producing a single triplet at ~2.35 ppm with an integration of 4H. Likewise, the β-CH₂ groups are equivalent (4H).

    • Carboxylic Acid Signal: The broad singlet for the -COOH proton at 10-12 ppm would integrate to 2H.

Alternative 2: Dimethyl Dodecanedioate (Diester)

H₃COOC–(CH₂)₁₀–COOCH₃

  • Key Spectral Differences:

    • No Carboxylic Acid Signal: The highly downfield signal for the acidic proton is absent.

    • Symmetry & Integration: This molecule is also symmetrical. The -OCH₃ signal at ~3.67 ppm would integrate to 6H. The α-CH₂ protons would appear as a single triplet at ~2.30 ppm, integrating to 4H.

G A Dodecanedioic Acid Symmetrical ¹H Signals: -COOH (2H, ~12 ppm) α-CH₂ (4H, ~2.35 ppm) B This compound Asymmetrical ¹H Signals: -COOH (1H, ~12 ppm) -OCH₃ (3H, ~3.67 ppm) α-CH₂ (acid) (2H, ~2.35 ppm) α-CH₂ (ester) (2H, ~2.30 ppm) A->B Mono-esterification (Loss of Symmetry) C Dimethyl Dodecanedioate Symmetrical ¹H Signals: -OCH₃ (6H, ~3.67 ppm) α-CH₂ (4H, ~2.30 ppm) B->C Full Esterification (Symmetry Restored)

Structural changes and their impact on key ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of this compound is a clear and unambiguous fingerprint of its structure. Each distinct proton environment, from the acidic proton to the methyl ester and the long aliphatic chain, gives rise to a predictable signal characterized by its chemical shift, integration, and multiplicity. The key to its identification lies in its asymmetry, which resolves the signals for the methylene groups alpha to the acid and ester functions into two distinct triplets and presents characteristic 1H and 3H signals for the terminal functional groups. By comparing this detailed spectrum with those of its symmetrical parent diacid and diester, we gain a deeper appreciation for the diagnostic power of ¹H NMR in modern chemical analysis.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity of 12-Methoxy-12-oxododecanoic Acid in Quantitative Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide will navigate the principles of cross-reactivity, compare two ubiquitous analytical platforms—the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide a framework for designing and interpreting validation experiments.

The Challenge of Specificity with Dicarboxylic Acid Monoesters

12-Methoxy-12-oxododecanoic acid belongs to a class of molecules that can be challenging to measure with high specificity. Its structure, featuring a long aliphatic chain with a terminal carboxylic acid and a methyl ester at the opposite end, makes it structurally similar to other endogenous and synthetic compounds. In biological matrices, this can lead to interference from related dicarboxylic acids, their esters, and other fatty acids.

The choice of analytical method is therefore critical. While immunoassays offer high throughput and ease of use, their reliance on antibody-antigen recognition can be susceptible to cross-reactivity from structurally related molecules[1][2][3]. In contrast, chromatographic methods coupled with mass spectrometry provide a higher degree of specificity by separating compounds based on their physicochemical properties before detection[4][5].

Comparative Analysis of Assay Platforms

To illustrate the potential for cross-reactivity, we will consider a hypothetical scenario where we are developing an assay to quantify this compound in a research setting. We will compare the performance of a competitive ELISA with a targeted LC-MS/MS method in the presence of structurally similar compounds.

Potential Cross-Reactants

A critical first step in assessing cross-reactivity is to identify potential interfering compounds. Based on the structure of this compound, the following molecules are selected as potential cross-reactants:

  • Dodecanedioic acid: The parent dicarboxylic acid.

  • Sebacic acid (C10 dicarboxylic acid): A shorter-chain dicarboxylic acid.

  • 11-Methoxy-11-oxoundecanoic acid: A shorter-chain dicarboxylic acid monomethyl ester.

  • Lauric acid (C12 monocarboxylic acid): A fatty acid of the same chain length.

dot graphmol { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [style=bold];

// this compound node1 [label="this compound"]; node1_struct [label=<>];

// Dodecanedioic acid node2 [label="Dodecanedioic acid"]; node2_struct [label=<>];

// Sebacic acid node3 [label="Sebacic acid"]; node3_struct [label=<>];

// 11-Methoxy-11-oxoundecanoic acid node4 [label="11-Methoxy-11-oxoundecanoic acid"]; node4_struct [label=<>];

// Lauric acid node5 [label="Lauric acid"]; node5_struct [label=<>];

{rank=same; node1; node2; node3; node4; node5;} {rank=same; node1_struct; node2_struct; node3_struct; node4_struct; node5_struct;}

edge [style=invis]; node1 -- node1_struct; node2 -- node2_struct; node3 -- node3_struct; node4 -- node4_struct; node5 -- node5_struct; } Figure 1. Structures of the Target Analyte and Potential Cross-Reactants. This diagram displays the chemical structures of this compound and structurally similar molecules used to assess assay specificity.

Experimental Workflow for Cross-Reactivity Assessment

The following workflow outlines the key steps for evaluating the cross-reactivity of this compound in both a competitive ELISA and an LC-MS/MS assay.

G

Detailed Experimental Protocols

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards of this compound or the potential cross-reactant are mixed with a specific primary antibody and added to the wells. The free analyte and the coated analyte compete for binding to the primary antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The signal is inversely proportional to the concentration of the analyte in the sample.

  • Calculation of % Cross-Reactivity: The concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined and compared to the IC50 of this compound.

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

LC-MS/MS Protocol
  • Sample Preparation: Samples are subjected to a protein precipitation and/or liquid-liquid extraction to remove interfering substances. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added.

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic acid, is used to separate the analyte from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

  • Assessment of Cross-Reactivity: Samples are spiked with high concentrations of the potential cross-reactants, and the MRM transition for this compound is monitored. Any significant increase in the signal at the retention time of the target analyte indicates cross-reactivity.

Data Presentation and Interpretation

The following tables present hypothetical data from the cross-reactivity experiments.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
Dodecanedioic acid5020%
Sebacic acid5002%
11-Methoxy-11-oxoundecanoic acid2540%
Lauric acid>10,000<0.1%

Interpretation: The ELISA shows significant cross-reactivity with the parent dicarboxylic acid (20%) and the shorter-chain monoester (40%). This is expected as the antibody is likely to recognize the shared structural features. The cross-reactivity with sebacic acid is lower due to the shorter chain length, and lauric acid shows negligible cross-reactivity as it lacks the second carboxyl/ester group.

Table 2: LC-MS/MS Cross-Reactivity Data

Compound Spiked (at 10 µM)Signal at Analyte Retention Time (Area Counts)% Interference
Blank < 100 -
This compound (10 nM) 50,000 100%
Dodecanedioic acid< 100<0.01%
Sebacic acid< 100<0.01%
11-Methoxy-11-oxoundecanoic acid< 100<0.01%
Lauric acid< 100<0.01%

Interpretation: The LC-MS/MS method demonstrates superior specificity. The chromatographic separation effectively resolves the target analyte from the potential cross-reactants. Furthermore, the high selectivity of MRM detection ensures that only the specific precursor-to-product ion transition for this compound is measured. As a result, no significant interference is observed from any of the tested compounds.

Conclusion and Recommendations

This comparative guide highlights the critical importance of assay validation, particularly for molecules with closely related structural analogs.

  • For high-throughput screening or initial discovery research , a well-characterized ELISA with known cross-reactivities may be a suitable and cost-effective choice. However, researchers must be aware of the potential for overestimation of the target analyte in the presence of known cross-reactants.

  • For applications requiring high accuracy and specificity, such as in late-stage drug development, clinical research, or when making critical decisions based on quantitative data , LC-MS/MS is the recommended platform. Its ability to chromatographically separate and selectively detect the target analyte provides a level of confidence that is difficult to achieve with immunoassays alone.

Ultimately, the choice of assay should be guided by the specific research question, the required level of data quality, and a thorough understanding of the potential for cross-reactivity within the biological system under investigation. A rigorous and well-documented validation process is the cornerstone of reliable and reproducible scientific research.

References

Safety Operating Guide

Navigating the Disposal of 12-Methoxy-12-oxododecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 12-Methoxy-12-oxododecanoic acid (CAS No. 3903-40-0), a compound frequently utilized in research and development. By integrating established safety protocols with the specific hazard profile of this chemical, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to manage its disposal safely and in compliance with regulations.

Hazard Assessment and Initial Considerations

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The signal word for this chemical is "Warning."[1] This information dictates that direct contact should be avoided and that the substance must be handled as a hazardous waste.

It is a fundamental principle of laboratory safety to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified safety officer.[2] The disposal of this compound must adhere to local, regional, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[3][4]

Personal Protective Equipment (PPE) and Spill Management

Given the irritant nature of this compound, appropriate PPE is mandatory during handling and disposal. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles are essential to prevent eye irritation.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to avoid skin contact.[5]

  • Body Protection: A lab coat should be worn to protect against accidental splashes.[5]

In the event of a spill, the area should be evacuated and ventilated if necessary. The spilled chemical and any absorbent materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[2]

Segregation and Containerization of Waste

Proper segregation and containerization are critical to prevent dangerous chemical reactions and ensure safe disposal.

Key Principles:

  • Compatibility: Waste this compound must be stored in a container made of a compatible material. The original container is often the best choice.[2] Plastic containers are generally preferred over glass for hazardous waste when compatibility is not an issue.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the date of waste generation, and the appropriate hazard pictograms.[3][6]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. For example, reactive materials must be kept separate from flammable ones.[5]

  • Closure: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors.[5][7]

Parameter Guideline Rationale
Container Material Chemically compatible plastic or original containerPrevents degradation of the container and potential leaks.
Container Labeling "Hazardous Waste," full chemical name, date, hazard pictogramsEnsures proper identification and handling by all personnel and waste management services.[3][6]
Storage Location Designated Satellite Accumulation Area (SAA)Centralizes hazardous waste, keeping it away from general work areas and heat sources.[3]
Container Condition Leak-proof and in good conditionPrevents environmental contamination and exposure risks.[2][7]

Disposal Protocol for this compound

The following step-by-step protocol outlines the approved disposal procedure for this compound.

Step 1: Waste Identification and Characterization

  • Confirm that the waste is indeed this compound. If it is a mixture, all components must be identified and listed on the waste tag.[6]

  • Do not dispose of unknown chemicals. If the identity of a waste material is uncertain, it must be labeled as "unknown" and managed as hazardous waste until it can be identified by your institution's environmental health and safety (EHS) office.[8]

Step 2: Waste Collection

  • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.

  • Avoid overfilling the container.

Step 3: Arrange for Pickup

  • Contact your institution's EHS or a certified hazardous waste disposal vendor to arrange for pickup.[6][8]

  • Do not transport hazardous waste yourself.[2]

Step 4: Decontamination of Empty Containers

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if effective) before being disposed of as regular trash.[2][7]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2][7]

  • After triple-rinsing, deface all chemical labels on the empty container before placing it in the regular trash.[2]

Disposal methods that are strictly prohibited include:

  • Sink Disposal: Due to its hazardous nature, this compound should not be disposed of down the drain.[2][9]

  • Trash Disposal: Un-rinsed containers and the chemical itself must not be placed in the regular trash.[9]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Have 12-Methoxy-12- oxododecanoic acid for disposal is_waste Is the material a waste product? start->is_waste ppe Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_waste->ppe Yes empty_container Is the original container empty? is_waste->empty_container No, container is empty container Select a compatible, leak-proof waste container. ppe->container label_container Label container: - 'Hazardous Waste' - Full Chemical Name - Date & Hazard Pictograms container->label_container segregate Segregate from incompatible waste streams. label_container->segregate contact_ehs Contact EHS or certified waste vendor for pickup. segregate->contact_ehs end End: Waste properly managed contact_ehs->end triple_rinse Triple-rinse container with an appropriate solvent. empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original labels. collect_rinsate->deface_label trash_disposal Dispose of empty container in regular trash. deface_label->trash_disposal trash_disposal->end

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, proper PPE usage, correct segregation and containerization, and institutionally approved disposal channels, researchers can ensure the safety of themselves and their colleagues while protecting the environment.

References

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